molecular formula C7H7BFNO3 B1521960 (5-Carbamoyl-2-fluorophenyl)boronic acid CAS No. 874289-39-1

(5-Carbamoyl-2-fluorophenyl)boronic acid

Cat. No.: B1521960
CAS No.: 874289-39-1
M. Wt: 182.95 g/mol
InChI Key: NDVPMVJEURRBQM-UHFFFAOYSA-N
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Description

(5-Carbamoyl-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BFNO3 and its molecular weight is 182.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-carbamoyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVPMVJEURRBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660198
Record name (5-Carbamoyl-2-fluorophenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-39-1
Record name (5-Carbamoyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carbamoyl-2-fluorobenzeneboronic acid
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Foundational & Exploratory

Introduction: The Strategic Importance of (5-Carbamoyl-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (5-Carbamoyl-2-fluorophenyl)boronic acid

In the landscape of modern medicinal chemistry and drug development, this compound stands out as a highly valuable and versatile building block. Its unique structural features—a fluorine atom, a carbamoyl group, and a reactive boronic acid moiety—make it an essential precursor for synthesizing complex molecules, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of carbon-carbon bond formation, enabling the efficient construction of biaryl structures that are prevalent in many pharmaceutical agents.[2]

The fluorine atom can enhance metabolic stability and binding affinity, while the carbamoyl group provides a key hydrogen bonding site, crucial for molecular recognition at biological targets. This guide, designed for researchers and drug development professionals, provides a detailed, field-proven protocol for the synthesis of this key intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful and reproducible outcome.

The Synthetic Blueprint: A Two-Stage Approach to the Target Molecule

The synthesis of this compound is most reliably achieved through a two-stage process. This strategy involves an initial palladium-catalyzed Miyaura borylation to form a stable boronate ester intermediate, followed by a straightforward hydrolysis to yield the final boronic acid. This approach is favored for its high functional group tolerance, mild reaction conditions, and the relative stability of the boronate ester intermediate, which simplifies purification.[3]

G cluster_0 Stage 1: Miyaura Borylation cluster_1 Stage 2: Hydrolysis Start 3-Bromo-4-fluorobenzamide Ester This compound, pinacol ester Start->Ester Pd(dppf)Cl2, KOAc Dioxane, 80-90 °C B2pin2 Bis(pinacolato)diboron (B2pin2) B2pin2->Ester Catalyst Pd Catalyst & Base Catalyst->Ester FinalProduct This compound AcidWorkup Acidic Workup (e.g., HCl) AcidWorkup->FinalProduct Ester_ref->FinalProduct Hydrolysis

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis, purification, and characterization of this compound.

A. Synthesis of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

The first stage involves the palladium-catalyzed cross-coupling of 3-bromo-4-fluorobenzamide with bis(pinacolato)diboron (B₂pin₂). This reaction forms the stable pinacol boronate ester.

Materials and Reagents

ReagentCAS No.MW ( g/mol )QuantityMoles (mmol)Equivalents
3-Bromo-4-fluorobenzamide351633-91-9219.035.00 g22.81.0
Bis(pinacolato)diboron73183-34-3253.946.95 g27.41.2
Potassium Acetate (KOAc)127-08-298.146.71 g68.43.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.700.83 g1.140.05
1,4-Dioxane (anhydrous)123-91-188.11100 mL--

Procedure:

  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere. This is critical as the palladium(0) species, which is the active catalyst, is sensitive to oxygen.[1]

  • Charging the Flask: To the flask, add 3-bromo-4-fluorobenzamide (5.00 g), bis(pinacolato)diboron (6.95 g), potassium acetate (6.71 g), and Pd(dppf)Cl₂ (0.83 g). The potassium acetate acts as the base required for the transmetalation step of the catalytic cycle.[4]

  • Solvent Addition: Add 100 mL of anhydrous 1,4-dioxane via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude boronate ester.

Purification of the Boronate Ester:

Purification of aryl boronate esters via standard silica gel chromatography can be challenging due to potential decomposition on the acidic silica surface.[3][5]

  • Primary Method (Recrystallization): The crude product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes.

  • Alternative Method (Chromatography): If chromatography is necessary, consider using neutral alumina or silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to minimize degradation.[6]

B. Hydrolysis to this compound

The purified pinacol ester is hydrolyzed under acidic conditions to yield the final product.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified boronate ester (assuming ~5.0 g, 18.8 mmol) in a mixture of acetone (50 mL) and water (50 mL).

  • Hydrolysis: Add 2M hydrochloric acid (25 mL) to the solution. Stir the mixture vigorously at room temperature for 4-6 hours. The progress can be monitored by observing the disappearance of the starting material on TLC.

  • Isolation:

    • Remove the acetone under reduced pressure.

    • The aqueous solution may precipitate the product. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

Purification of the Final Product:

The final product can be purified by recrystallization from hot water or an ethanol/water mixture.[7] An alternative purification method involves an acid-base extraction: dissolve the crude product in an aqueous base (e.g., NaOH), wash with an organic solvent like ether to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure boronic acid.[8]

Part 2: The Underlying Mechanism: The Suzuki-Miyaura Catalytic Cycle

The success of the borylation reaction hinges on a well-understood palladium catalytic cycle.[9] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-4-fluorobenzamide, forming a Pd(II) complex. This is often the rate-determining step.[2]

  • Transmetalation: The boronate group from the bis(pinacolato)diboron reagent is transferred to the palladium center, displacing the bromide. This step is facilitated by the base (potassium acetate).

  • Reductive Elimination: The two organic groups on the palladium center (the aryl group and the boronate group) couple and are eliminated from the metal, forming the new carbon-boron bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-Br]L₂ Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)-B(pin)]L₂ OxAdd->Trans Transmetalation (Base Assisted) Trans->Pd0 Reductive Elimination ArBpin Ar-B(pin) (Product) Trans->ArBpin ArX Ar-Br (3-Bromo-4-fluorobenzamide) ArX->OxAdd B2pin2 B₂(pin)₂ B2pin2->Trans Base KOAc Base->Trans

Caption: The catalytic cycle for the Miyaura borylation reaction.

Part 3: Safety, Handling, and Quality Control

Safety Precautions

All operations should be conducted by trained professionals in a well-ventilated fume hood. Adherence to safety protocols is paramount.

ReagentKey HazardsRecommended PPE & Handling
Organoboron Compounds Can cause skin and eye irritation.[10] Potential for unknown long-term effects.Chemical-resistant gloves (nitrile, neoprene), safety goggles, lab coat.[10] Handle in a fume hood.
Palladium Catalysts Heavy metal compounds; toxic. May cause sensitization.Wear gloves and a respirator if handling the powder outside of a contained system.[11]
1,4-Dioxane Flammable, suspected carcinogen, peroxide-former.Use in a fume hood. Store away from heat and ignition sources. Use freshly opened or tested solvent.
Potassium Acetate Hygroscopic. Mild irritant.Standard PPE. Keep container tightly closed.
Hydrochloric Acid Corrosive, causes severe burns.Use acid-resistant gloves, goggles, and a lab coat. Handle with extreme care.
Analytical Characterization

The identity and purity of the final product, this compound, must be confirmed through rigorous analytical methods.

TechniqueExpected Result
¹H NMR Aromatic protons will show characteristic shifts and coupling constants (J-coupling) due to the fluorine and boron substituents. The amide protons (NH₂) will appear as a broad singlet.
¹⁹F NMR A singlet or doublet corresponding to the single fluorine atom on the aromatic ring.
¹³C NMR Signals corresponding to the seven unique carbons in the molecule. The carbon attached to boron will show a broad signal.
LC-MS A single major peak on the chromatogram with a mass corresponding to the expected molecular weight (M+H⁺ for ESI+). Purity should be ≥98%.[12]
Melting Point A sharp melting point, reported to be in the range of 192-194 °C.[13]

The analysis of boronic acids by reverse-phase HPLC can be challenging due to their interaction with silica-based columns.[14] Using columns with low silanol activity or employing specific mobile phase conditions (e.g., using an ammonium acetate buffer) can improve peak shape and reproducibility.[12][14]

References

An In-Depth Technical Guide to the Physicochemical Properties of (5-Carbamoyl-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (5-Carbamoyl-2-fluorophenyl)boronic acid, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine and a boronic acid moiety within a single molecular scaffold imparts unique characteristics that are highly valuable in the design of novel therapeutics, particularly in the realm of targeted cancer therapies.

Chemical Identity and Molecular Structure

This compound, a white to off-white crystalline solid, is a bifunctional organic compound featuring a fluorinated phenyl ring substituted with both a carbamoyl (-CONH₂) and a boronic acid [-B(OH)₂] group. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 5-Carbamoyl-2-fluorobenzeneboronic acid, 3-Borono-4-fluorobenzamide
CAS Number 874289-39-1[1]
Molecular Formula C₇H₇BFNO₃[1]
Molecular Weight 182.94 g/mol [1]
SMILES NC(=O)c1cc(B(O)O)c(F)cc1

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// Nodes for the atoms N1 [label="N", pos="1.5,-0.5!"]; C1 [label="C", pos="0.5,-0.5!"]; O1 [label="O", pos="0.5,-1.5!"]; C2 [label="-0.5,0.5!", label="C"]; C3 [label="-1.5,0.5!", label="C"]; C4 [label="-2.0,1.5!", label="C"]; C5 [label="-1.0,2.5!", label="C"]; C6 [label="0.0,2.5!", label="C"]; C7 [label="0.5,1.5!", label="C"]; F1 [label="F", pos="1.5,1.5!"]; B1 [label="B", pos="-1.5,3.5!"]; O2 [label="O", pos="-2.5,3.5!"]; H1[label="H", pos="-3.0,4.0!"]; O3 [label="O", pos="-1.0,4.5!"]; H2[label="H", pos="-1.5,5.0!"]; H3[label="H", pos="2.0,-0.2!"]; H4[label="H", pos="2.0,-0.8!"];

// Edges for the bonds C1 -- N1 [dir=none]; C1 -- O1 [style=double, dir=none]; C1 -- C2 [dir=none]; C2 -- C3 [style=double, dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [style=double, dir=none]; C5 -- C6 [dir=none]; C6 -- C7 [style=double, dir=none]; C7 -- C2 [dir=none]; C7 -- F1 [dir=none]; C5 -- B1 [dir=none]; B1 -- O2 [dir=none]; O2 -- H1[dir=none]; B1 -- O3 [dir=none]; O3 -- H2[dir=none]; N1 -- H3[dir=none]; N1 -- H4[dir=none]; }

Caption: 2D structure of this compound.

Physicochemical Properties

The interplay of the electron-withdrawing fluorine atom, the hydrogen-bonding capable carbamoyl group, and the versatile boronic acid moiety results in a distinct set of physicochemical properties.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 192-194 °CVendor Data
Solubility While specific experimental data for this compound is not readily available, arylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. Their aqueous solubility is often low but can be influenced by pH.[2]
pKa The pKa of arylboronic acids typically falls within the range of 4-10. The presence of the electron-withdrawing fluorine atom is expected to lower the pKa of this compound compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[3]
Topological Polar Surface Area (TPSA) 83.55 Ų[1]
LogP (calculated) -1.3956[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]

Expert Insights: The moderate TPSA and negative LogP suggest that this molecule possesses a degree of polarity and is likely to have reasonable aqueous solubility, a desirable trait for drug candidates. The presence of multiple hydrogen bond donors and acceptors facilitates interactions with biological targets.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a dedicated full spectral analysis for this specific compound is not publicly available, representative data for similar structures provide valuable insights.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons (-CONH₂), and the hydroxyl protons of the boronic acid group [-B(OH)₂]. The aromatic region will be complex due to the substitution pattern and fluorine coupling.

  • ¹³C NMR: The carbon NMR will display signals for the seven carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, the O-H stretching of the boronic acid, and the B-O stretching. For related fluorophenylboronic acids, the O-H stretching modes are observed around 3467 cm⁻¹ in the solid state.[4]

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step sequence. A plausible synthetic route is outlined below.

Synthesis_Pathway A 4-Bromo-2-fluorobenzonitrile B 4-Bromo-2-fluorobenzamide A->B Hydrolysis (e.g., H₂O₂, base) C This compound B->C Borylation (e.g., 1. n-BuLi, -78°C 2. B(OiPr)₃ 3. H₃O⁺)

Caption: A potential synthetic pathway for this compound.

Experimental Protocol: Illustrative Synthesis

This protocol is a generalized representation and may require optimization.

  • Hydrolysis of 4-Bromo-2-fluorobenzonitrile: To a solution of 4-bromo-2-fluorobenzonitrile in a suitable solvent (e.g., DMSO), add a source of hydroxide (e.g., aqueous NaOH) and hydrogen peroxide. Heat the reaction mixture to facilitate the hydrolysis of the nitrile to the primary amide. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, and precipitate the product, 4-bromo-2-fluorobenzamide, by adding water. Collect the solid by filtration and dry.

  • Borylation of 4-Bromo-2-fluorobenzamide: In an inert atmosphere, dissolve 4-bromo-2-fluorobenzamide in anhydrous THF and cool to -78 °C. Slowly add a solution of n-butyllithium in hexanes to perform a lithium-halogen exchange. After stirring for a short period, add triisopropyl borate dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with an aqueous acid solution (e.g., HCl) and extract the product into an organic solvent like ethyl acetate. After drying and concentration, the crude this compound can be purified by crystallization or column chromatography.

Core Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block in the synthesis of complex, biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality makes this compound an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of modern C-C bond formation.[5] The electron-withdrawing nature of the fluorine and carbamoyl groups can influence the reactivity of the boronic acid, often requiring carefully optimized reaction conditions.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Biaryl Product A->F B Aryl/Heteroaryl Halide (R-X) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O, Toluene) E->F

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of dioxane and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]

Key Intermediate in PARP Inhibitor Synthesis

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the DNA damage repair pathways of certain tumors, such as those with BRCA1/2 mutations.[7][8] The benzamide substructure present in this molecule is a key pharmacophore that mimics the nicotinamide moiety of the PARP substrate, NAD+.[7]

PARP_Inhibitor_Logic A This compound (Provides key benzamide pharmacophore) B Suzuki Coupling with a suitable heterocyclic halide A->B C Advanced Intermediate B->C D Further synthetic modifications C->D E Final PARP Inhibitor Drug Candidate D->E

References

(5-Carbamoyl-2-fluorophenyl)boronic acid CAS number 874289-39-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Carbamoyl-2-fluorophenyl)boronic acid

Topic: this compound CAS Number: 874289-39-1 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly functionalized organoboron compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring an ortho-fluorine atom and a meta-carbamoyl group relative to the boronic acid moiety—imparts desirable electronic properties and versatile reactivity. This guide provides a comprehensive overview of its physicochemical properties, core applications, detailed experimental protocols for its use in the Suzuki-Miyaura cross-coupling reaction, and essential safety and handling information. The content herein is designed to equip researchers in drug discovery and materials science with the technical insights required to effectively leverage this reagent in their synthetic endeavors.

Physicochemical & Spectroscopic Profile

This compound, also known as 3-Borono-4-fluorobenzamide, is a white to off-white solid at room temperature.[1] Its stability and reactivity are significantly influenced by its structure. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the boron center, facilitating key steps in catalytic cycles, while the carbamoyl group offers a site for hydrogen bonding or further derivatization.[2][3]

Quantitative data for CAS 874289-39-1 is summarized below. Purity and analytical data (NMR, HPLC, LC-MS) are typically provided by suppliers on a batch-specific Certificate of Analysis (COA) to ensure quality and traceability.[4][5]

PropertyValueSource(s)
CAS Number 874289-39-1[6]
Molecular Formula C₇H₇BFNO₃[6]
Molecular Weight 182.94 g/mol [5][6]
Melting Point 192-194 °C[1]
Boiling Point 369 °C at 760 mmHg (Predicted)[1]
Purity (Typical) ≥95-98%[5][6]
SMILES NC(C1=CC(B(O)O)=C(C=C1)F)=O[6]
Topological Polar Surface Area (TPSA) 83.55 Ų[6]
logP (Predicted) -1.3956[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[2] This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that form the core of many pharmaceutical agents and functional materials.[7]

Mechanistic Rationale and Advantages

The utility of this specific boronic acid is not coincidental; its substituents are deliberately chosen to confer advantages:

  • Enhanced Reactivity: The ortho-fluoro group is strongly electron-withdrawing, which can accelerate the transmetalation step of the catalytic cycle—often the rate-limiting step in Suzuki-Miyaura couplings.[8]

  • Structural Control: The defined substitution pattern allows for precise, regioselective installation of the 2-fluoro-5-carbamoylphenyl moiety, which is critical when constructing complex molecular architectures where isomeric purity is essential.[3]

  • Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its compatibility with a wide array of functional groups, including the amide present in this reagent.[7] This allows for its use in late-stage functionalization, a key strategy in modern drug discovery.

The catalytic cycle, illustrated below, is a well-established sequence involving a Pd(0)/Pd(II) couple.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Ar-X tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Ar'-B(OH)₂ (Base) product Ar-Ar' tm_complex->product oa_text Oxidative Addition tm_text Transmetalation re_text Reductive Elimination re_text->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Validated Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general, robust procedure for the coupling of this compound with a generic aryl bromide (Ar-Br). The stoichiometry, choice of catalyst, base, and solvent are critical for success and may require optimization for specific substrates.

Reagents and Equipment
  • This compound (1.2 equivalents)

  • Aryl bromide (Ar-Br, 1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology
  • Reactor Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the chosen base (2.5 eq.), and the palladium catalyst (0.03 eq.).

  • Solvent Addition & Degassing: Add the degassed solvent system via cannula or syringe. Causality Note: It is crucial to degas the solvent (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Reaction Execution: Heat the sealed reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layer removes the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Charge Reagents (Ar-Br, Boronic Acid, Base, Catalyst) B 2. Add Degassed Solvent A->B C 3. Heat under Inert Atmosphere B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench & Aqueous Wash D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for CAS 874289-39-1 should always be consulted, general precautions for phenylboronic acids apply.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[9]

  • Hazards: Phenylboronic acids as a class may cause skin, eye, and respiratory irritation.[10][12] Some are classified as harmful if swallowed.[11][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] For long-term stability and to prevent dehydration to the boroxine anhydride, storage under an inert gas (argon or nitrogen) is recommended.[10]

Conclusion

This compound (CAS 874289-39-1) is a strategically designed and highly effective building block for synthetic chemistry. Its utility, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, makes it an invaluable tool for accessing complex molecular targets in pharmaceutical and materials science research. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to harness its full synthetic potential safely and efficiently.

References

Structure and characterization of (5-Carbamoyl-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Characterization of (5-Carbamoyl-2-fluorophenyl)boronic acid

Foreword: The Strategic Importance of Functionalized Arylboronic Acids

In the landscape of modern medicinal chemistry and drug development, the strategic assembly of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2][3] These reagents offer a powerful and versatile platform for the efficient formation of carbon-carbon bonds, a fundamental process in constructing novel pharmaceutical candidates.[1]

This compound (CAS 874289-39-1) is a prime example of a highly functionalized, next-generation building block. Its structure is strategically adorned with three key features: the reactive boronic acid group, a fluorine atom, and a carbamoyl (amide) moiety. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a final drug compound.[4] The carbamoyl group provides a hydrogen bond donor and acceptor, influencing solubility and offering a potential vector for interaction with biological targets. This guide provides a comprehensive overview of the essential analytical methodologies required to verify the structure, purity, and stability of this critical reagent, ensuring its suitability for downstream applications in drug discovery and synthesis.

Physicochemical Profile

A foundational understanding begins with the basic physicochemical properties of the molecule. This data is critical for handling, storage, and analytical method development.

PropertyValueSource
CAS Number 874289-39-1[5]
Molecular Formula C₇H₇BFNO₃[5]
Molecular Weight 182.94 g/mol [5]
Appearance White to off-white solid[6]
Storage Store at room temperature under an inert atmosphere[5][7]

Comprehensive Structural & Purity Verification Workflow

The confirmation of a chemical's identity and purity is not a single experiment but a multi-faceted, orthogonal process. Each technique provides a unique piece of the puzzle, and together they create a high-confidence analytical package. The logical flow of this process is crucial for efficient and definitive characterization.

G cluster_0 Primary Structure Confirmation cluster_1 Functional Group & Purity Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) MS Mass Spectrometry (Confirms MW) NMR->MS Orthogonal Verification FTIR FT-IR Spectroscopy (Functional Groups) MS->FTIR HPLC HPLC Analysis (Purity & Impurities) FTIR->HPLC Complementary Data end_node Material Qualified for Use in R&D and Synthesis HPLC->end_node start Synthesized Material: This compound start->NMR

Caption: Overall analytical workflow for the characterization of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For a compound with multiple NMR-active nuclei like this compound, a suite of experiments is necessary.[8]

Causality Behind the Multi-Nuclear NMR Approach
  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. It is essential for confirming the substitution pattern on the aromatic ring.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment, confirming the presence of carbonyl, aromatic, and boron-bound carbons.[9]

  • ¹⁹F NMR: As there is only one fluorine atom, this experiment should yield a single primary signal. Its chemical shift and coupling to adjacent protons (H-F coupling) are definitive for confirming the fluorine's position.[8]

  • ¹¹B NMR: This experiment is crucial for directly observing the boron atom of the boronic acid. The chemical shift indicates the coordination state of the boron (trigonal planar in the acid form).[10]

Expected Spectroscopic Data
NucleusExpected Chemical Shift (δ, ppm)Key Characteristics & Couplings
¹H NMR ~8.0-8.5Aromatic protons (3H), complex splitting due to H-H and H-F couplings.
~7.5-8.0Amide protons (NH₂), two broad singlets, exchangeable with D₂O.
~8.0-9.0Boronic acid protons (B(OH)₂), very broad singlet, exchangeable with D₂O.
¹³C NMR ~165-170Carbonyl carbon (C=O) of the amide.
~115-165Aromatic carbons (6C). Carbon attached to fluorine will show a large ¹JCF coupling. The carbon attached to boron will be broad.[9]
¹⁹F NMR -100 to -120A single resonance, likely a multiplet due to coupling with aromatic protons.
¹¹B NMR ~28-33A single broad resonance, characteristic of a trigonal arylboronic acid.[10]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it effectively solubilizes the polar compound and allows for the observation of exchangeable OH and NH protons.[8]

  • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a minimum proton frequency of 400 MHz.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time with more scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds is required due to the low natural abundance of ¹³C.

  • ¹⁹F & ¹¹B NMR Acquisition: Acquire standard one-dimensional spectra for these nuclei. These experiments are typically fast due to the high sensitivity and 100% natural abundance of ¹⁹F and the high abundance of ¹¹B.

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H NMR).

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is the gold standard for confirming the molecular weight of a synthesized compound.

Rationale for Electrospray Ionization (ESI)

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[11] It is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the clear determination of the parent molecular ion.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol/water.[12]

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Infusion: Directly infuse the sample solution into the ESI source to obtain the mass spectrum without chromatographic separation.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.[13]

  • Data Analysis: Identify the molecular ion peak. For this compound (MW = 182.94), expect to see a primary ion at m/z ≈ 184.0 [M+H]⁺ or m/z ≈ 182.0 [M-H]⁻. The high-resolution data should match the calculated exact mass (C₇H₇BFNO₃) to within 5 ppm.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a compound and identifying any potential impurities from the synthesis or degradation.

Justification for Reversed-Phase HPLC

A reversed-phase method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating moderately polar aromatic compounds. A gradient elution, where the mobile phase composition changes over time, is employed to ensure that both early-eluting polar impurities and later-eluting nonpolar impurities are effectively resolved from the main analyte peak.

Experimental Protocol: HPLC Purity Method
ParameterConditionRationale
Column C18 stationary phase (e.g., Waters XSelect HSS T3), 4.6 x 150 mm, 5 µmProvides excellent retention for polar analytes and is compatible with highly aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to ensure the boronic acid is in a consistent protonation state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the compound from the column.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures the elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance for sensitive detection.
Injection Vol. 10 µL
Sample Prep. Dissolve in 50:50 Acetonitrile/Water to a concentration of ~0.5 mg/mL.
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for the full duration of the gradient run.

  • Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. A purity level of ≥98% is typically required for use in drug discovery synthesis.[5]

Functional Group Identification by FT-IR Spectroscopy

FT-IR spectroscopy provides confirmation of the key functional groups present in the molecule by identifying their characteristic vibrational frequencies.

Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchBoronic Acid (-B(OH)₂)
3350 & 3180 (two bands)N-H stretchPrimary Amide (-CONH₂)
~1660 (strong)C=O stretch (Amide I)Primary Amide (-CONH₂)
~1610N-H bend (Amide II)Primary Amide (-CONH₂)
~1600 & ~1480C=C stretchAromatic Ring
~1350B-O stretchBoronic Acid
~1250C-F stretchAryl-Fluoride

References for peak assignments:[14][15][16]

Experimental Protocol: ATR-FT-IR
  • Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 32-64 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with the expected vibrational frequencies to confirm the presence of all key functional groups.

Application in Synthesis: The Suzuki-Miyaura Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[17] A thorough characterization ensures that the reagent is of sufficient quality to participate efficiently in the catalytic cycle, leading to high yields of the desired product.

Suzuki_Miyaura boronic_acid This compound (This Reagent) transmetalation Transmetalation boronic_acid->transmetalation aryl_halide Aryl/Heteroaryl Halide (R-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition pd_complex R-Pd(II)-X oxidative_addition->pd_complex reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (Biaryl) reductive_elimination->product pd_complex->transmetalation Base

Caption: Role of this compound in the Suzuki-Miyaura catalytic cycle.

This catalytic cycle involves three key steps: oxidative addition of a palladium(0) catalyst to an organic halide, transmetalation with the boronic acid (assisted by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[17][18] The high purity and confirmed structure of the boronic acid are critical for the success of the transmetalation step.

Conclusion

This compound is a valuable and highly functionalized building block for modern organic synthesis and drug discovery. Its utility, however, is entirely dependent on its structural integrity and purity. The comprehensive analytical workflow detailed in this guide—employing a synergistic combination of multi-nuclear NMR, high-resolution mass spectrometry, HPLC, and FT-IR—provides a robust framework for its complete characterization. By adhering to these self-validating protocols, researchers and drug development professionals can proceed with confidence, knowing that this critical starting material meets the stringent quality standards required for the synthesis of next-generation therapeutics.

References

A Technical Guide to the Mechanism of (5-Carbamoyl-2-fluorophenyl)boronic acid in PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology, by exploiting the concept of synthetic lethality in cancers with deficient DNA repair mechanisms.[1][2] This technical guide provides an in-depth examination of the mechanism of action of (5-Carbamoyl-2-fluorophenyl)boronic acid, a key structural motif found in potent PARP inhibitors. We will dissect the molecular interactions governing its inhibitory activity, the roles of its constituent chemical groups, and the downstream cellular consequences. Furthermore, this guide will outline established experimental protocols for the characterization of such inhibitors, offering a comprehensive resource for researchers in the field of DNA repair and cancer therapeutics.

Introduction: The Critical Role of PARP in DNA Repair and Cancer

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. The Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2, are central players in this response.[1] They act as DNA nick sensors, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[1]

Upon binding to damaged DNA, PARP enzymes catalyze the transfer of ADP-ribose units from their substrate, nicotinamide adenine dinucleotide (NAD+), to acceptor proteins, including themselves.[1] This process, known as PARylation, creates a negatively charged polymer that recruits other DNA repair proteins to the site of damage.[3]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[4] These cancer cells become heavily reliant on PARP-mediated SSB repair. Inhibition of PARP in such cells leads to the accumulation of unrepaired SSBs, which, upon encountering replication forks, collapse into toxic DSBs.[1] Without a functional HR pathway to repair these DSBs, the cancer cells undergo apoptosis, a concept known as synthetic lethality.[1][2]

This compound: A Scaffold for Potent PARP Inhibition

This compound serves as a critical pharmacophore in the design of highly potent PARP inhibitors. Its efficacy stems from the synergistic contributions of its three key chemical features: the carbamoyl group, the fluorophenyl ring, and the boronic acid moiety.

Mechanism of Action: Competitive Inhibition and Molecular Interactions

PARP inhibitors containing the this compound scaffold act as competitive inhibitors of NAD+.[5] They bind to the catalytic domain of the PARP enzyme, specifically in the nicotinamide-binding pocket. The primary interactions are:

  • Carbamoyl Group: The primary amide (-CONH2) of the carbamoyl group is a key pharmacophore that mimics the nicotinamide moiety of the natural substrate, NAD+. It forms crucial hydrogen bonds with the backbone of Gly863 and a water-mediated hydrogen bond with Ser904 in the PARP1 active site. This interaction is fundamental to the high affinity of these inhibitors.

  • Fluorophenyl Ring: The aromatic ring participates in π-π stacking interactions with Tyr907 in the active site, further stabilizing the inhibitor-enzyme complex. The fluorine atom at the 2-position can enhance binding affinity through various mechanisms, including favorable electrostatic interactions and by influencing the conformation of the phenyl ring to optimize its fit within the binding pocket.

  • Boronic Acid Group: The boronic acid group (-B(OH)2) is a unique feature that distinguishes this class of inhibitors. Boronic acids are Lewis acids due to the empty p-orbital on the boron atom.[5] This allows for the formation of a reversible covalent bond with the hydroxyl group of a key active site residue, such as Ser904, or the formation of strong, charge-assisted hydrogen bonds. This interaction significantly contributes to the potency of the inhibition.

PARP Trapping: A Secondary Mechanism of Action

Beyond catalytic inhibition, a crucial aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on DNA.[6][7] After a PARP inhibitor binds to the active site, it can induce a conformational change in the enzyme that strengthens its association with the DNA break. This PARP-DNA complex itself becomes a cytotoxic lesion, obstructing DNA replication and repair, and contributing significantly to the overall anti-tumor effect.[6] The specific contribution of the this compound moiety to the degree of PARP trapping is an area of active investigation.

Downstream Cellular Consequences of Inhibition

The inhibition of PARP by compounds containing the this compound scaffold triggers a cascade of cellular events:

  • Accumulation of DNA Damage: The primary consequence is the failure to repair SSBs, leading to their conversion into DSBs during DNA replication.[2]

  • Genomic Instability: In HR-deficient cells, the inability to repair these DSBs results in widespread genomic instability.[8]

  • Cell Cycle Arrest and Apoptosis: The overwhelming DNA damage activates cell cycle checkpoints, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[9]

  • Activation of Innate Immune Signaling: PARP inhibitor-induced DNA damage can also lead to the activation of innate immune signaling pathways, such as the cGAS-STING pathway, which may contribute to the anti-tumor immune response.[6]

Experimental Protocols for Characterization

The evaluation of this compound-based PARP inhibitors involves a series of in vitro and cell-based assays.

Synthesis of this compound

The synthesis of this key intermediate is a critical first step for developing novel PARP inhibitors. While specific synthetic routes can vary, a general approach is outlined below.

Synthesis_Workflow Start Starting Material (e.g., 2-fluoro-5-bromobenzonitrile) Step1 Hydrolysis of Nitrile to Carboxylic Acid Start->Step1 Step2 Amidation to form Primary Amide Step1->Step2 Step3 Lithiation and Borylation Step2->Step3 Step4 Aqueous Workup and Purification Step3->Step4 End This compound Step4->End

Caption: Workflow for in vitro and cell-based PARP inhibition assays.

Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold provides a robust platform for the development of next-generation PARP inhibitors. Future research will likely focus on:

  • Selectivity: Modifying the scaffold to achieve higher selectivity for PARP1 over other PARP family members, such as PARP2, to potentially reduce off-target effects and improve the therapeutic index. [10]* PARP Trapping Efficiency: Fine-tuning the structure to modulate the degree of PARP trapping, which may correlate with enhanced efficacy in certain tumor types.

  • Overcoming Resistance: Designing novel inhibitors based on this scaffold that can overcome acquired resistance mechanisms to existing PARP inhibitors.

  • Combination Therapies: Exploring the synergistic effects of these boronic acid-based PARP inhibitors with other anticancer agents, such as chemotherapy, radiotherapy, and immunotherapy. [11][12]

Conclusion

This compound represents a highly effective structural motif for the potent inhibition of PARP enzymes. Its mechanism of action is multifaceted, involving competitive inhibition at the NAD+ binding site, stabilized by key interactions of the carbamoyl and fluorophenyl groups, and potentially enhanced by the unique properties of the boronic acid moiety. This, coupled with the phenomenon of PARP trapping, leads to synthetic lethality in DNA repair-deficient cancer cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising class of anticancer agents.

References

The Boronic Acid Renaissance: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Once relegated to the periphery of medicinal chemistry due to misplaced concerns about toxicity, boronic acids have undergone a remarkable renaissance.[1][2] The approval of bortezomib in 2003 marked a turning point, firmly establishing the boronic acid moiety as a "privileged scaffold" in drug design.[2][3] This guide provides an in-depth technical exploration of the unique chemical properties, diverse mechanisms of action, and expanding therapeutic applications of boronic acid-containing compounds. We will delve into their role as potent enzyme inhibitors, particularly in oncology and infectious diseases, and explore their emerging applications in sophisticated drug delivery systems and diagnostics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this versatile functional group.

The Boronic Acid Moiety: A Unique Chemical Toolkit

The therapeutic versatility of boronic acids stems from the unique electronic and geometric properties of the boron atom.[1] Unlike its carbon counterpart, boron possesses an empty p-orbital, rendering the boronic acid group a mild Lewis acid. This fundamental property governs its interactions with biological nucleophiles and is central to its mechanism of action.

Lewis Acidity and Reversible Covalent Bonding

The boron atom in a boronic acid is sp² hybridized and adopts a trigonal planar geometry.[4] Its empty p-orbital readily accepts a pair of electrons from a Lewis base, such as the hydroxyl group of a serine or threonine residue in an enzyme's active site.[1][5] This interaction leads to a change in hybridization from sp² to sp³, resulting in a more stable, tetrahedral boronate adduct.[6]

Crucially, this covalent bond is reversible.[7][8] The stability of the boronate adduct is influenced by pH, with the equilibrium shifting towards the tetrahedral form at pH values higher than the pKa of the boronic acid.[1] This pH-dependent equilibrium allows for dynamic interactions within the physiological environment and is a key feature exploited in drug design.[1]

Bioisostere of Carboxylic Acids

Boronic acids are also considered bioisosteres of carboxylic acids, meaning they share similar steric and electronic properties and can often be interchanged in a drug molecule to modulate its activity or physicochemical properties.[1] This bioisosteric relationship provides a valuable strategy for lead optimization in drug discovery.

Mechanism of Action: The Art of Enzyme Inhibition

The primary mechanism by which boronic acids exert their therapeutic effects is through the potent and often reversible inhibition of enzymes, particularly proteases.[9][10]

Transition State Analogs

Many enzymes, especially hydrolases like serine proteases, function by stabilizing a high-energy tetrahedral transition state during catalysis.[6][11] The ability of the boronic acid moiety to form a stable tetrahedral adduct with a key active site nucleophile allows it to mimic this transition state with high fidelity.[6][11][12] This makes boronic acids highly effective transition state analog inhibitors.[11]

Covalent Interaction with Serine and Threonine Proteases

The hydroxyl groups of serine and threonine are common nucleophiles in the active sites of proteases.[5] Peptidic boronic acids have been designed to be potent inhibitors of various serine proteases by forming a covalent but reversible bond with the catalytic serine residue.[5][13] This targeted covalent interaction leads to high potency and, in some cases, prolonged target occupancy.[13]

Therapeutic Applications: From Bench to Bedside

The unique properties of boronic acids have been successfully translated into a growing number of approved drugs and promising clinical candidates across various therapeutic areas.[1][2][7]

Anticancer Agents: The Proteasome Inhibitor Story

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is a hallmark of many cancers, particularly multiple myeloma.[7] Boronic acid-based drugs have revolutionized the treatment of this disease.[8][14]

  • Bortezomib (Velcade®): The first-in-class proteasome inhibitor approved by the FDA in 2003.[2][7][14] The boronic acid moiety of bortezomib forms a reversible covalent bond with the N-terminal threonine residue in the active site of the 26S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.[1][7]

  • Ixazomib (Ninlaro®): An orally bioavailable dipeptidyl boronic acid approved in 2015 for the treatment of multiple myeloma.[1][7][14] It shares the same mechanism of action as bortezomib.[1][7]

Drug Target Indication Approval Year (FDA) Key Clinical Finding Reference
Bortezomib26S ProteasomeMultiple Myeloma2003Superior overall survival in combination therapy.[8]
Ixazomib26S ProteasomeMultiple Myeloma2015First oral proteasome inhibitor.[1][7][14]

Beyond proteasome inhibition, boronic acids are being explored as inhibitors of other cancer-relevant enzymes like histone deacetylases (HDACs) and in the design of prodrugs that are selectively activated in the tumor microenvironment.[7][15]

Antibacterial Agents: Combating Resistance

The rise of antibiotic resistance is a major global health threat. β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics. Boronic acid transition state inhibitors (BATSIs) are a promising class of β-lactamase inhibitors.[11]

  • Vaborbactam: A cyclic boronic acid β-lactamase inhibitor approved by the FDA in 2017 in combination with the carbapenem antibiotic meropenem (Vabomere®).[7][16] Vaborbactam restores the activity of meropenem against carbapenem-resistant Enterobacteriaceae.[16]

Antiviral and Antifungal Applications

The versatility of the boronic acid scaffold extends to the development of agents against other pathogens. Research has demonstrated their potential as inhibitors of viral proteases and other essential viral enzymes.[2][17] Additionally, benzoxaboroles, a class of boron-containing heterocycles, have shown promise as antifungal agents.[14]

Boronic Acids in Drug Delivery and Diagnostics

The ability of boronic acids to reversibly bind to diols, which are abundant on the surface of cells in the form of glycoproteins and sialic acids, has opened up exciting possibilities in targeted drug delivery and diagnostics.[7][15][18]

pH-Responsive Drug Delivery Systems

The pH-dependent equilibrium of boronic acids can be harnessed to create drug delivery systems that release their payload in the acidic microenvironment of tumors.[19][20] Nanoparticles functionalized with boronic acids can form boronate esters with diol-containing drugs at physiological pH and then release the drug upon encountering the lower pH of tumor tissues.[19][20]

Glucose Sensing

The reversible binding of boronic acids to glucose has led to the development of fluorescent sensors for continuous glucose monitoring in diabetic patients.[21]

Synthesis and Chemical Biology

The synthesis of boronic acids is well-established, with several reliable methods available.[1] Common approaches include the reaction of organolithium or Grignard reagents with trialkyl borates, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Miyaura borylation.[22] More recently, methods like decarboxylative borylation have been developed to simplify the synthesis from readily available carboxylic acids.[23]

Experimental Protocol: Serine Protease Inhibition Assay

To assess the inhibitory potency of a novel boronic acid compound against a serine protease, a standard in vitro enzymatic assay can be performed.

Objective: To determine the IC₅₀ value of a boronic acid inhibitor against a target serine protease.

Materials:

  • Purified serine protease (e.g., chymotrypsin, trypsin).

  • Fluorogenic or chromogenic substrate specific to the protease.

  • Assay buffer (e.g., Tris-HCl, pH 7.5).

  • Boronic acid inhibitor stock solution (in DMSO).

  • 96-well microplate.

  • Microplate reader (fluorometer or spectrophotometer).

Procedure:

  • Prepare Reagents:

    • Dilute the serine protease to a working concentration in assay buffer.

    • Prepare a serial dilution of the boronic acid inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the serially diluted inhibitor to the respective wells. Include a control well with buffer and DMSO (no inhibitor).

    • Add the enzyme solution to all wells except for the blank (substrate only).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Challenges and Future Directions

Despite their successes, challenges remain in the development of boronic acid-based drugs.

  • Stability: Boronic acids can be susceptible to oxidative degradation.[4][24] Research is ongoing to develop more oxidatively stable boronic acid derivatives.[4][25]

  • Selectivity: Achieving high selectivity for the target enzyme over other related enzymes is crucial to minimize off-target effects.

  • Toxicity: While the initial concerns about boron toxicity have been largely demystified, careful toxicological evaluation of any new boronic acid-containing drug candidate is essential.[1]

The future of boronic acid drug discovery is bright. New applications in areas such as neurodegenerative diseases and immunology are being explored. The continued development of novel boronic acid scaffolds and a deeper understanding of their interactions with biological systems will undoubtedly lead to the next generation of innovative therapies.

Conclusion

The journey of boronic acids in medicinal chemistry is a testament to the power of fundamental chemical principles in driving therapeutic innovation. From their unique ability to form reversible covalent bonds to their role as potent transition state analog inhibitors, boronic acids have proven to be a remarkably versatile and powerful tool in the drug discoverer's arsenal. As our understanding of their chemistry and biology deepens, we can expect to see an even broader impact of this privileged scaffold on human health in the years to come.

References

A Comprehensive Technical Guide to (5-Carbamoyl-2-fluorophenyl)boronic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of (5-Carbamoyl-2-fluorophenyl)boronic acid (CAS No. 874289-39-1). This valuable building block is of significant interest in medicinal chemistry and materials science, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. This guide will delve into its commercial availability, quality control, practical applications with a detailed experimental protocol, and essential safety and handling procedures.

Introduction to this compound: A Key Synthetic Intermediate

This compound is a bifunctional aromatic compound containing a boronic acid moiety, a fluorine atom, and a carboxamide group. This unique combination of functional groups makes it a highly versatile reagent in organic synthesis. The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of organic halides and triflates.[1]

The presence of a fluorine atom ortho to the boronic acid can significantly influence the electronic properties and reactivity of the molecule. The electron-withdrawing nature of fluorine can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle and can also impart desirable properties such as increased metabolic stability and altered lipophilicity in the final products, a crucial aspect in drug design.[2] The carbamoyl group provides a site for further chemical modification and can participate in hydrogen bonding interactions, which can be critical for molecular recognition and binding affinity in biological systems.

Commercial Availability and Supplier Overview

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. When selecting a supplier, it is crucial to consider not only the purity but also the available quantities, lead times, and the comprehensiveness of the analytical data provided.

Below is a comparative table of prominent commercial suppliers for this compound:

SupplierCAS NumberPurity SpecificationAvailable Quantities
ChemScene874289-39-1≥98%Milligrams to grams
Aromsyn Co., Ltd.874289-39-1≥95%Grams to kilograms
BLD Pharm874289-39-1Inquire for detailsMilligrams to grams
Thermo Fisher Scientific874289-39-195%Milligrams to grams
Fluoropharm874289-39-1Inquire for detailsInquire for details
Combi-BlocksNot explicitly listed, but a known supplier of boronic acidsInquire for detailsInquire for details
LookChem874289-39-185.0-99.8%Kilograms

Note: Purity and availability are subject to change. It is highly recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for lot-specific data.

Quality Control and Analytical Validation: Ensuring Experimental Reproducibility

For any synthetic application, particularly in drug discovery, the purity and identity of starting materials are paramount. A thorough understanding of the quality control measures employed by the supplier and the ability to independently verify the integrity of the reagent are essential for ensuring the reliability and reproducibility of experimental results.

Key Analytical Techniques for Quality Assessment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure of this compound. The proton NMR spectrum should show characteristic signals for the aromatic protons, with splitting patterns consistent with the substitution pattern. The presence of the carbamoyl protons (NH₂) and the boronic acid hydroxyl protons (B(OH)₂) should also be confirmed, although the latter can sometimes be broad or exchange with residual water in the solvent. ¹⁹F NMR can be used to confirm the presence and environment of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound.[3][4] A reversed-phase HPLC method with UV detection is typically employed. The chromatogram should ideally show a single major peak corresponding to the product, with any impurities being quantified. It is important to note that boronic acids can sometimes be challenging to analyze by HPLC due to their polar nature and potential for on-column interactions.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this purpose.

  • Certificate of Analysis (CoA): Reputable suppliers will provide a CoA with each batch of the product.[6] This document should include the lot number, the measured purity (typically by HPLC or NMR), and confirmation of its identity.

Logical Flow for Incoming Reagent Verification

The following diagram illustrates a recommended workflow for the verification of incoming this compound.

G cluster_verification Incoming Reagent Verification Workflow receive Receive Reagent review_coa Review Supplier's CoA receive->review_coa Check for lot number and purity visual_insp Visual Inspection review_coa->visual_insp Proceed if CoA is acceptable quarantine Quarantine/Reject review_coa->quarantine Flag if CoA is missing or out of spec analytical_verify In-house Analytical Verification visual_insp->analytical_verify Check for expected physical appearance release Release for Use analytical_verify->release Confirm identity and purity (e.g., NMR, HPLC) analytical_verify->quarantine Investigate discrepancies G cluster_suzuki Suzuki-Miyaura Coupling Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: Aryl Bromide, Boronic Acid, Base, Pd Catalyst, Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup and Extraction monitoring->workup Proceed upon completion purification Purification (Chromatography) workup->purification product Isolated Product purification->product

References

Boronic Acids as Bioisosteres: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Principle of Bioisosterism in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosterism, the interchange of functional groups with similar physicochemical properties, stands as a cornerstone of this process. This guide provides an in-depth technical exploration of boronic acids as versatile bioisosteres, with a primary focus on their successful application in mimicking carboxylic acids and a critical examination of their more complex role as potential replacements for nitro groups. For researchers and drug development professionals, understanding the nuances of this unique functional group can unlock new avenues for enhancing potency, selectivity, and pharmacokinetic properties of therapeutic candidates.

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, possess a unique set of electronic and structural features. Their ability to exist in a trigonal planar sp² hybridized state and to reversibly form a tetrahedral sp³ hybridized boronate complex upon interaction with nucleophiles is central to their biological activity.[1] This capacity for reversible covalent bond formation with biological targets, such as serine and threonine residues in enzyme active sites, underpins their utility as potent inhibitors.[2][3]

Part 1: Boronic Acids as Carboxylic Acid Bioisosteres: A Story of Success

The replacement of a carboxylic acid with a boronic acid moiety has become a well-established and highly effective strategy in medicinal chemistry.[4] This success is rooted in the similar geometries of the two functional groups, yet their distinct electronic properties offer significant advantages in drug design.

Physicochemical Similarities and Key Differences

While both carboxylic acids and boronic acids can act as hydrogen bond donors and acceptors, their acidity and ionization states at physiological pH are markedly different. This distinction is a critical factor in their bioisosteric relationship.

PropertyCarboxylic Acid (R-COOH)Boronic Acid (R-B(OH)₂)Rationale for Bioisosteric Replacement
Geometry Trigonal planar at carboxyl carbonTrigonal planar at boron atomSimilar spatial arrangement allows for comparable binding interactions in enzyme active sites.
pKa ~2-5~9-10Boronic acids are significantly less acidic, remaining largely unionized at physiological pH (~7.4). This can enhance cell membrane permeability and reduce off-target interactions associated with charged species.[2][5]
Bond Angles O=C-O angle ~122°O-B-O angle ~120°The similar bond angles contribute to the geometric mimicry.[6][7]
Bond Lengths C=O ~1.25 Å, C-OH ~1.31 ÅB-O ~1.37 ÅWhile not identical, the overall size and shape are comparable.[6][8]
Interaction with Nucleophiles Primarily electrostatic and hydrogen bondingReversible covalent bond formationThe ability to form a stable but reversible covalent bond with active site nucleophiles (e.g., serine, threonine) often leads to enhanced potency and prolonged target engagement.[5][9]
Mechanism of Action: The Reversible Covalent Advantage

The primary mechanism through which boronic acids mimic carboxylic acids in enzyme inhibition lies in their interaction with catalytic serine or threonine residues. While a carboxylic acid typically engages in hydrogen bonding with the active site, a boronic acid can be attacked by the hydroxyl group of the serine/threonine, forming a tetrahedral boronate adduct. This adduct is a potent transition-state analogue, mimicking the tetrahedral intermediate of substrate hydrolysis.[10] This reversible covalent interaction is often significantly stronger than the non-covalent interactions of a carboxylic acid, leading to a substantial increase in inhibitory potency.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Ser-OH Serine Residue (Ser-OH) Tetrahedral_Adduct Tetrahedral Boronate Adduct Ser-OH->Tetrahedral_Adduct His-Im Histidine Residue Boronic_Acid Boronic Acid R-B(OH)₂ Boronic_Acid->Tetrahedral_Adduct Nucleophilic attack by Ser-OH Tetrahedral_Adduct->Boronic_Acid Reversible

Figure 1: Mechanism of serine protease inhibition by a boronic acid.

Case Study: Serine Protease Inhibitors

A prime example of this strategy is in the development of serine protease inhibitors. Peptidyl boronic acids have been shown to be highly effective inhibitors of enzymes like prostate-specific antigen (PSA).[10] By replacing the C-terminal carboxylic acid of a peptide substrate with a boronic acid, researchers have achieved inhibitors with Ki values in the low nanomolar range. The boronic acid moiety forms a covalent bond with the catalytic serine residue, effectively blocking the enzyme's activity.[11][12]

Case Study: Arginase Inhibitors

Boronic acid derivatives have also been successfully employed as arginase inhibitors.[5][13][14] Arginase is a manganese-containing enzyme, and boronic acid-based inhibitors, such as 2(S)-amino-6-boronohexanoic acid (ABH), act as transition-state analogues. The boronic acid is attacked by a metal-bridging hydroxide ion in the active site, forming a tetrahedral boronate that mimics the tetrahedral intermediate of arginine hydrolysis.[15][16] This has led to the development of potent and selective arginase inhibitors for potential therapeutic applications in immuno-oncology and cardiovascular diseases.[13][15]

G cluster_0 Arginase Active Site cluster_1 Inhibitor Mn_ions Binuclear Manganese Center (Mn²⁺)₂ Hydroxide Metal-bridging Hydroxide Tetrahedral_Boronate Tetrahedral Boronate Hydroxide->Tetrahedral_Boronate ABH ABH (Boronic Acid Inhibitor) ABH->Tetrahedral_Boronate Nucleophilic attack by Hydroxide Tetrahedral_Boronate->ABH Reversible

Figure 2: Mechanism of arginase inhibition by a boronic acid.

Part 2: Boronic Acids as Nitro Group Bioisosteres: A Challenging Case

While the bioisosteric replacement of carboxylic acids with boronic acids is a well-trodden path, the substitution of a nitro group is a far more intricate and less common strategy. The rationale for this replacement stems from the desire to mitigate the potential toxicity associated with aromatic nitro compounds, which can be metabolically reduced to reactive intermediates. However, the physicochemical differences between the two groups present significant challenges.

A Comparative Analysis of Physicochemical Properties
PropertyNitro Group (R-NO₂)Boronic Acid (R-B(OH)₂)Challenges in Bioisosteric Replacement
Geometry PlanarTrigonal PlanarWhile both are planar, the overall shape and size differ significantly.
Electronic Properties Strongly electron-withdrawingWeakly electron-withdrawing/donating (context-dependent)This substantial difference in electronic character can drastically alter the molecule's interaction with the target protein.
Hydrogen Bonding Hydrogen bond acceptorHydrogen bond donor and acceptorThe hydrogen bonding capabilities are fundamentally different, which can disrupt key binding interactions.
Electrostatic Potential Highly negative potential around oxygen atomsMore complex distribution with both positive and negative regionsThe electrostatic surfaces are not directly comparable, suggesting different non-covalent interaction patterns.[17][18]
Insights from a Case Study: Non-Steroidal Anti-Androgens

A study on the replacement of the nitro group in flutamide-like non-steroidal anti-androgens (NSAAs) with a boronic acid functionality provides valuable insights into the challenges of this bioisosteric switch.[19][20] While some of the synthesized boronic acid-containing compounds showed antiproliferative activity, the direct bioisostere of the active metabolite of flutamide was inactive.[19] In silico and NMR studies suggested that the boronic acid did not form the expected covalent bond with a key arginine residue in the androgen receptor binding pocket.[10][19] This study concluded that, in this specific context, the boronic acid could not function as a sufficient bioisostere for the nitro group.[10]

The challenges in mimicking the nitro group with a boronic acid likely stem from the profound differences in their electronic nature and hydrogen bonding patterns. The strong electron-withdrawing character of the nitro group is crucial for its interaction with the target, an effect that the boronic acid moiety cannot replicate.

Part 3: Experimental Protocols: Synthesis and Characterization

The successful incorporation of boronic acids into drug candidates requires robust synthetic and analytical methodologies.

General Synthesis of Aryl Boronic Acids

A common method for the synthesis of aryl boronic acids is the palladium-catalyzed borylation of aryl halides or triflates.

Step-by-Step Protocol for Palladium-Catalyzed Borylation:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed aprotic solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis of the Boronate Ester: The resulting pinacol boronate ester can often be hydrolyzed to the corresponding boronic acid by stirring with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis.

  • Purification: The crude boronic acid can be purified by recrystallization or chromatography.

G Aryl_Halide Aryl Halide (Ar-X) Pd_Catalyst Pd Catalyst + Base Aryl_Halide->Pd_Catalyst B2pin2 Bis(pinacolato)diboron B2pin2->Pd_Catalyst Boronate_Ester Aryl Pinacol Boronate Ester Pd_Catalyst->Boronate_Ester Borylation Boronic_Acid Aryl Boronic Acid Boronate_Ester->Boronic_Acid Hydrolysis

Figure 3: General workflow for the synthesis of aryl boronic acids.

Purification of Boronic Acids

The purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature. Common purification techniques include:

  • Recrystallization: Effective for many crystalline boronic acids.

  • Acid-Base Extraction: Exploiting the acidic nature of the boronic acid to move it into an aqueous basic layer, wash away neutral impurities, and then re-acidify to recover the product.

  • Chromatography: While sometimes problematic on silica gel due to the Lewis acidity of both the silica and the boronic acid, reversed-phase chromatography or chromatography on deactivated silica can be effective.[21]

  • Derivatization: Formation of a stable, crystalline derivative (e.g., with diethanolamine) can facilitate purification, followed by regeneration of the free boronic acid.[22]

Characterization of Boronic Acids

Standard analytical techniques are used to characterize boronic acids, with ¹¹B NMR being particularly informative.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: Provide information about the organic scaffold.

    • ¹¹B NMR: This is a crucial technique for confirming the presence and nature of the boron species. The chemical shift is highly sensitive to the hybridization state of the boron atom. Trigonal planar sp² boronic acids typically resonate around δ 28-34 ppm, while tetrahedral sp³ boronate species appear further upfield at δ 5-15 ppm.[14][23] This allows for the study of boronic acid-diol interactions and pKa determination.[14][23]

  • Mass Spectrometry: To confirm the molecular weight.

  • X-ray Crystallography: Provides definitive structural information, including bond lengths and angles, and is invaluable for understanding the binding of boronic acid inhibitors to their protein targets.

Part 4: Case Studies of Boronic Acid-Containing Drugs

The successful application of boronic acids as bioisosteres is best illustrated by the number of approved drugs that incorporate this moiety.

Drug NameTargetOriginal Moiety MimickedTherapeutic AreaKey Advantages of Boronic Acid
Bortezomib (Velcade®) 26S ProteasomePeptide Aldehyde/Carboxylic AcidMultiple MyelomaForms a reversible covalent bond with the N-terminal threonine of the proteasome, leading to potent and sustained inhibition.[24]
Ixazomib (Ninlaro®) 26S ProteasomePeptide Aldehyde/Carboxylic AcidMultiple MyelomaAn orally bioavailable dipeptidyl boronic acid with a similar mechanism to bortezomib.[25]
Vaborbactam (Vabomere®) Serine β-lactamasesβ-lactam carbonylBacterial InfectionsActs as a potent, reversible covalent inhibitor of serine β-lactamases, restoring the activity of partner β-lactam antibiotics.[21][26]
In-depth Look: Vaborbactam

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor. X-ray crystallography studies have revealed that the boron atom of vaborbactam forms a covalent bond with the catalytic serine residue (Ser70) in the active site of class A β-lactamases like KPC-2 and CTX-M-14.[21][26] This interaction mimics the acylation of the serine residue by a β-lactam antibiotic, but the reversible nature of the boronic acid adduct allows for potent inhibition without permanent inactivation of the enzyme.[21] The structural insights from these studies have been crucial for understanding its mechanism of action and broad-spectrum activity.[21][26][27]

Conclusion and Future Perspectives

Boronic acids have firmly established their place in the medicinal chemist's toolbox as a versatile and powerful bioisostere, particularly for carboxylic acids. Their unique ability to form reversible covalent bonds with biological targets has led to the development of highly potent and successful drugs. While their application as nitro group mimics is less straightforward and presents considerable challenges, the exploration of such novel bioisosteric replacements continues to be an active area of research. A thorough understanding of the physicochemical properties, synthetic methodologies, and mechanisms of action of boronic acids is essential for any drug discovery program aiming to leverage the full potential of this remarkable functional group. As our understanding of the nuanced interactions of boronic acids with biological systems deepens, we can anticipate the emergence of new generations of boronic acid-containing therapeutics with improved efficacy and safety profiles.

References

A Technical Guide to the Discovery of Boronic Acid-Based β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Publication Date: January 1, 2026
Abstract

The escalating threat of antimicrobial resistance, largely driven by the production of β-lactamase enzymes in Gram-negative bacteria, necessitates the development of novel therapeutic strategies.[1][2] Boronic acid-based compounds have emerged as a highly promising class of β-lactamase inhibitors (BLIs), capable of neutralizing a broad spectrum of these resistance-conferring enzymes. This guide provides an in-depth technical overview of the discovery and development of boronic acid-based BLIs, from initial concepts to clinically approved agents. We will explore the core mechanism of action, delve into the structure-activity relationships that govern their potency and spectrum, detail key experimental protocols for their evaluation, and chart the progression of leading candidates. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against antibiotic resistance.

The Imperative for Novel β-Lactamase Inhibitors: A Crisis of Resistance

For nearly a century, β-lactam antibiotics have been a cornerstone of antibacterial therapy.[1][3] Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[3][4] However, the widespread use of these agents has led to the evolution and dissemination of β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1][5]

β-lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine-β-lactamases (SBLs), and class B, which are metallo-β-lactamases (MBLs) that utilize zinc ions for catalysis.[1][6] The proliferation of bacteria producing extended-spectrum β-lactamases (ESBLs) and carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and OXA-type enzymes, has severely limited the efficacy of even our last-resort antibiotics, including carbapenems.[1][7][8]

While early β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam have been clinically successful, their structural similarity to β-lactams makes them susceptible to resistance.[8][9] This has created an urgent need for novel, non-β-lactam inhibitors with broader activity spectra.

Boronic Acids: A Paradigm Shift in β-Lactamase Inhibition

The discovery of boronic acids as potent inhibitors of serine proteases in the late 1970s laid the groundwork for their exploration as β-lactamase inhibitors.[3][10][11] Unlike traditional inhibitors, boronic acids act as transition-state analogs.[5][7] The boron atom, with its vacant p-orbital, is electrophilic and forms a reversible, covalent dative bond with the catalytic serine residue in the active site of SBLs.[5][8][11] This tetrahedral adduct mimics the high-energy intermediate formed during β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[1][5][7]

2.1. Mechanism of Action: Reversible Covalent Inhibition

The inhibitory mechanism of boronic acid transition state inhibitors (BATSIs) against SBLs is a key differentiator. The formation of the covalent bond with the active site serine (e.g., Ser70 in many class A enzymes, Ser64 in AmpC) is rapid and reversible.[1][5][11] This reversibility contrasts with the mechanism of some other inhibitors that form more stable, slowly reversible acyl-enzyme intermediates.

The ability of the boron atom to "morph" between a trigonal planar (sp2) and a tetrahedral (sp3) geometry is thought to contribute to their potent inhibition.[12] This flexibility allows for optimal positioning within the active site to form the stable tetrahedral intermediate.

Boronic_Acid_Inhibition_Mechanism Mechanism of Boronic Acid Inhibition of Serine β-Lactamases Enzyme_SerOH β-Lactamase (Active Ser-OH) Tetrahedral_Intermediate Reversible Tetrahedral Adduct (Enzyme-Ser-O-B(OH)2-R) Enzyme_SerOH->Tetrahedral_Intermediate Nucleophilic Attack Boronic_Acid Boronic Acid Inhibitor (R-B(OH)2) Boronic_Acid->Tetrahedral_Intermediate Binding Tetrahedral_Intermediate->Enzyme_SerOH Reversible Dissociation

Caption: Reversible covalent inhibition of serine β-lactamases by boronic acids.

The Journey of Discovery: From Simple Scaffolds to Clinical Candidates

The development of boronic acid-based BLIs has been a journey of iterative design, synthesis, and evaluation, driven by a deepening understanding of structure-activity relationships (SAR).

3.1. Early Discoveries and SAR Exploration

Initial investigations focused on simple arylboronic acids.[13] Structure-based drug design, utilizing X-ray crystallography of inhibitor-enzyme complexes, proved invaluable in guiding the optimization of these early scaffolds.[14] For example, the crystal structure of m-aminophenylboronic acid complexed with E. coli AmpC β-lactamase revealed key interactions and suggested modifications to enhance affinity.[14] This led to the synthesis and testing of numerous analogs, with compounds like benzo[b]thiophene-2-boronic acid showing significantly improved potency, with a Ki value of 27 nM against AmpC.[14]

These early studies established several key SAR principles:

  • The Boronic Acid Moiety: Essential for covalent bond formation with the catalytic serine.

  • Side Chains: The nature and position of substituents on the aryl ring significantly impact potency and spectrum by influencing interactions with various residues within the active site. For instance, replacing the canonical carboxamide of β-lactams with a sulfonamide in boronic acid inhibitors resulted in a distinct SAR, with smaller analogs showing unexpectedly high potency.[5][15][16]

3.2. A Breakthrough: Vaborbactam (formerly RPX7009)

A major milestone in the field was the discovery of vaborbactam , the first cyclic boronic acid derivative to receive FDA approval in combination with the carbapenem meropenem (Vabomere®).[12][17] The development program for vaborbactam was specifically focused on targeting KPC enzymes, a major cause of carbapenem resistance.[3][18]

The cyclic boronate structure of vaborbactam was a key innovation.[3] This scaffold, combined with a 2-thienyl acetyl side chain, led to potent inhibition of class A and C β-lactamases, and particularly KPC enzymes.[17][18][19] Vaborbactam exhibits Ki values in the nanomolar range against KPC.[3]

β-LactamaseVaborbactam Ki (µM)
KPC-20.065
KPC-30.069
SME-20.022
CTX-M-150.18
AmpC (P99)0.16
OXA-48>128
NDM-1>128
Data compiled from various sources.[19][20]
3.3. The Next Generation: Taniborbactam and Xeruborbactam

Building on the success of vaborbactam, the next generation of boronic acid-based BLIs has focused on expanding the spectrum of activity to include class D and, critically, class B metallo-β-lactamases.

Taniborbactam (formerly VNRX-5133) is a bicyclic boronate inhibitor with an exceptionally broad spectrum of activity, inhibiting enzymes from all four Ambler classes.[6][21][22][23] This represents a significant advance, as MBLs are not inhibited by any currently approved BLIs.[6][12] Taniborbactam is in late-stage clinical development in combination with the cephalosporin cefepime.[6][24] Its ability to inhibit both SBLs and MBLs is attributed to its ability to mimic the common anionic tetrahedral intermediate in the catalytic mechanisms of both enzyme types.[12][22]

Xeruborbactam (formerly QPX7728) is another novel, ultra-broad-spectrum cyclic boronate BLI that demonstrates potent inhibition of both serine and metallo-β-lactamases.[25][26][27] It has shown potent activity against key carbapenemases like KPC and OXA enzymes, as well as MBLs.[25][26] Xeruborbactam also possesses modest intrinsic antibacterial activity.[25][28][29]

Key Experimental Workflows in Boronic Acid BLI Discovery

The discovery and characterization of novel BLIs rely on a suite of robust biochemical and microbiological assays.

4.1. Enzyme Inhibition Kinetics

Determining the inhibition constant (Ki) is fundamental to assessing the potency of a new inhibitor.

Step-by-Step Protocol for Ki Determination:

  • Enzyme Preparation: Purify the target β-lactamase enzyme (e.g., KPC-2, AmpC, NDM-1) using standard chromatographic techniques.

  • Substrate Selection: Choose a chromogenic substrate that is efficiently hydrolyzed by the target enzyme (e.g., nitrocefin, CENTA).

  • Assay Setup:

    • Prepare a series of inhibitor concentrations in a suitable buffer (e.g., phosphate buffer).

    • In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period to reach equilibrium.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Data Acquisition: Monitor the rate of substrate hydrolysis by measuring the change in absorbance over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the reaction rates against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk plot).

    • Determine the Ki value using competitive inhibition models.

Ki_Determination_Workflow Workflow for Ki Determination Start Start Purify_Enzyme Purify β-Lactamase Start->Purify_Enzyme Prepare_Reagents Prepare Inhibitor and Substrate Solutions Purify_Enzyme->Prepare_Reagents Assay_Plate Set up 96-well Plate: Enzyme + Inhibitor Prepare_Reagents->Assay_Plate Pre_incubation Pre-incubate Assay_Plate->Pre_incubation Add_Substrate Add Substrate Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance Change (Spectrophotometer) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Velocities Measure_Absorbance->Calculate_Rates Plot_Data Plot Data (e.g., Lineweaver-Burk) Calculate_Rates->Plot_Data Determine_Ki Determine Ki Value Plot_Data->Determine_Ki End End Determine_Ki->End

Caption: A streamlined workflow for determining the inhibition constant (Ki).

4.2. In Situ Click Chemistry for Inhibitor Discovery

An innovative approach for the rapid discovery of potent BLIs is in situ click chemistry, also known as Kinetic Target-Guided Synthesis (KTGS).[1][30] In this method, the β-lactamase enzyme itself acts as a template to catalyze the formation of a high-affinity inhibitor from a pool of smaller, reactive fragments.[1][30]

Conceptual Workflow:

  • An azide-functionalized boronic acid "warhead" binds reversibly to the catalytic serine of the enzyme.[30]

  • A library of alkyne-containing fragments is introduced.

  • The enzyme's active site orients a complementary alkyne fragment in close proximity to the bound azide, facilitating a [3+2] cycloaddition reaction to form a triazole-linked inhibitor.[1]

  • The newly formed, high-affinity inhibitor can then be identified by methods such as LC-MS.[1][30]

This technique allows for the efficient exploration of chemical space and the identification of potent inhibitors without the need for extensive traditional synthesis and screening.[1][30]

4.3. Microbiological Evaluation

Ultimately, the efficacy of a BLI is determined by its ability to restore the activity of a partner β-lactam antibiotic against resistant bacteria.

Minimum Inhibitory Concentration (MIC) Testing:

  • Broth Microdilution: This is the gold-standard method for determining the MIC of an antibiotic in combination with a BLI.

    • A fixed concentration of the BLI (e.g., 4 or 8 µg/mL) is added to a series of wells containing two-fold serial dilutions of the β-lactam antibiotic.

    • The wells are then inoculated with a standardized suspension of the test bacterium.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a defined incubation period.

  • Significance: A significant reduction (e.g., ≥4-fold) in the MIC of the antibiotic in the presence of the inhibitor indicates that the BLI is effective at overcoming resistance.

Challenges and Future Directions

Despite the significant progress in the development of boronic acid-based BLIs, several challenges remain:

  • Spectrum of Activity: While newer agents like taniborbactam and xeruborbactam have made strides in inhibiting MBLs, there is still a need for inhibitors with consistent, potent activity against all clinically relevant MBL variants.

  • Permeability and Efflux: The ability of inhibitors to penetrate the outer membrane of Gram-negative bacteria and evade efflux pumps is crucial for their efficacy.[18][29]

  • Emergence of Resistance: As with any antimicrobial agent, the potential for bacteria to develop resistance to these new inhibitors is a constant concern.

Future research will likely focus on:

  • The design of novel boronic acid scaffolds with improved MBL activity and pharmacokinetic properties.

  • The exploration of alternative warheads to further enhance potency and broaden the spectrum of inhibition.

  • The development of combination therapies with new and existing β-lactam antibiotics to combat the ever-evolving landscape of antimicrobial resistance.

Conclusion

The discovery and development of boronic acid-based β-lactamase inhibitors represent a landmark achievement in the fight against antimicrobial resistance. From the initial recognition of their inhibitory potential to the clinical success of vaborbactam and the promising pipeline of next-generation agents, this class of compounds has revitalized the utility of our β-lactam arsenal. The continued application of rational drug design, innovative discovery platforms, and rigorous preclinical and clinical evaluation will be essential to staying ahead of the relentless evolution of bacterial resistance.

References

Methodological & Application

Application Note: Strategic Synthesis of Biaryl Amides via Suzuki-Miyaura Coupling Using (5-Carbamoyl-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An advanced protocol for the synthesis of biaryl amides via Suzuki-Miyaura coupling with (5-Carbamoyl-2-fluorophenyl)boronic acid is detailed below. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and actionable protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1][2][3] This method is particularly vital in pharmaceutical and materials science for constructing biaryl scaffolds, which are prevalent in many commercial drugs and advanced materials.[4][5]

This application note provides a comprehensive guide to utilizing a challenging yet valuable building block: This compound . The presence of both an ortho-fluoro substituent and a meta-carbamoyl group introduces specific electronic and steric demands that require careful optimization of the standard Suzuki protocol. Understanding the interplay of these functional groups is key to achieving high yields and avoiding common side reactions.

Mechanistic Considerations for a Substituted Boronic Acid

The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7] The specific structure of this compound directly influences these steps.

  • Electronic Effects : The carbamoyl (-CONH₂) and fluoro (-F) groups are both electron-withdrawing. This electronic deficiency can slow the rate-determining transmetalation step, as the boronic acid is less nucleophilic.[8]

  • Role of the Ortho-Fluoro Group : The fluorine atom at the ortho position can have a multifaceted role. It can enhance the rate of reductive elimination from the palladium intermediate. Furthermore, fluoride ions, sometimes used as an additive or as part of the base (e.g., CsF), are known to promote the reaction by forming more reactive palladium-fluorido complexes that facilitate transmetalation.[9][10]

  • Potential for Catalyst Inhibition : The amide functionality of the carbamoyl group could potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. This necessitates the use of robust catalyst systems with bulky ligands that can shield the metal center and promote the desired catalytic turnover.

The general catalytic cycle is illustrated below, with emphasis on the critical transmetalation step.

G start Initial Reaction Outcome low_yield Low or No Conversion Check Reagent Purity & Inertness start->low_yield Problem protodeboronation Protodeboronation Observed (Loss of -B(OH)₂) start->protodeboronation Problem homocoupling Homocoupling Byproduct (Ar²-Ar² formation) start->homocoupling Problem sol_low_yield Increase Temperature Use More Active Catalyst (e.g., G4 Precatalyst) Screen Different Solvent/Base low_yield->sol_low_yield Solution sol_proto Use Milder Base (e.g., K₂CO₃, KF) Use Anhydrous Conditions Use Boronic Ester (e.g., pinacol) protodeboronation->sol_proto Solution sol_homo Ensure Rigorous Degassing Use Fresh, High-Purity Catalyst homocoupling->sol_homo Solution

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fluorine in Modern Chemistry

The introduction of fluorine atoms into organic molecules exerts a profound influence on their conformational, physical, and biological properties. This has made organofluorine compounds indispensable in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds. However, the use of fluorinated boronic acids in these reactions presents a unique set of challenges. Their electron-deficient nature not only slows the critical transmetalation step in the catalytic cycle but also renders them highly susceptible to a detrimental side reaction: protodeboronation.[1][2][3] This guide provides an in-depth analysis of these challenges and offers field-proven strategies and detailed protocols for achieving successful and high-yielding Suzuki-Miyaura couplings with these valuable substrates.

The Core Challenge: Balancing Reactivity and Stability

The success of a Suzuki-Miyaura coupling with a fluorinated boronic acid hinges on navigating the kinetic landscape of the desired C-C bond formation versus the undesired C-B bond cleavage (protodeboronation). The electron-withdrawing nature of fluorine substituents decreases the nucleophilicity of the organic group on the boron atom, which can hinder its transfer to the palladium center (transmetalation).[4] Furthermore, the reaction conditions, particularly the presence of a base and protic solvents, can facilitate the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[1][2]

The key to overcoming this challenge lies in accelerating the rate of the catalytic cycle so that the desired coupling outpaces the rate of protodeboronation. This is primarily achieved through the strategic selection of a highly active palladium catalyst system.

Catalyst and Ligand Selection: The Engine of the Reaction

The choice of the palladium source and its associated ligand is the single most critical factor for success. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for simple substrates, they often fail with challenging fluorinated boronic acids.[5] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have revolutionized the field.

Buchwald Biaryl Phosphine Ligands: Ligands developed by the Buchwald group, such as SPhos and XPhos, are particularly effective.[6][7] Their steric bulk promotes the reductive elimination step, while their electron-donating character facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.

Palladium Precatalysts: To ensure the efficient generation of the active Pd(0) species, the use of well-defined palladium precatalysts is highly recommended.[8][9][10] These are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active catalyst. Buchwald's G3 and G4 precatalysts, which incorporate a biaryl phosphine ligand, are exceptionally active and are often the catalysts of choice for these challenging couplings.

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of the challenging 2,3,4,6-tetrafluorophenylboronic acid. The data clearly demonstrates the superior efficacy of modern precatalysts.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄CsFDioxane10012<10
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80865[6]
XPhos Pd G3 PrecatalystK₃PO₄ (aq)THFRT0.595[11][12]

This data is compiled and representative of typical results found in the literature.

Optimizing Reaction Conditions: The Supporting Cast

Beyond the catalyst, the choice of base, solvent, and temperature plays a crucial role in maximizing yield and minimizing side reactions.

The Role of the Base

A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[13]

  • Potassium Phosphate (K₃PO₄): Often used as a 0.5 M to 2 M aqueous solution, K₃PO₄ is a highly effective and versatile base for these couplings. It provides a sufficiently basic environment to promote the reaction while often minimizing base-mediated side reactions.[6][14][15]

  • Cesium Fluoride (CsF): Fluoride ions have a high affinity for boron and can act as potent activators.[5] CsF is particularly useful, although its role can be complex, as it can both promote and, at high concentrations, inhibit the reaction by forming unreactive fluoroborate species.[5]

  • Cesium Carbonate (Cs₂CO₃): Another strong inorganic base that is frequently employed, often in cases where K₃PO₄ is less effective.

Solvent Systems

The solvent must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

  • Ethereal Solvents (THF, Dioxane): These are common choices, offering good solubility for the organic reagents and compatibility with the catalysts.[14][13]

  • Aromatic Solvents (Toluene): Toluene is also widely used, particularly for reactions requiring higher temperatures.

  • Protic Co-solvents: The addition of water is standard when using inorganic bases like K₃PO₄. Degassing the entire solvent system is critical to prevent oxidation of the Pd(0) catalyst.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving the palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂Pdᴵᴵ(Ar¹)(X) Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate L₂Pdᴵᴵ(Ar¹)(Ar²) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Product (Ar¹-Ar²) Transmetalation->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->OxAdd BoronicAcid Fluorinated Boronic Acid Ar²-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation CatalystRegen Regenerated Catalyst

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the successful coupling of fluorinated boronic acids.

Protocol 1: Rapid Room-Temperature Coupling of 2,5-Difluorophenylboronic Acid with an Aryl Bromide

This protocol is adapted from methodologies developed for unstable polyfluorophenyl boronic acids, utilizing a highly active Buchwald G3 precatalyst to achieve rapid conversion at room temperature, thereby minimizing protodeboronation.[14][12]

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2,5-Difluorophenylboronic Acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution (degassed)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol, 1.0 equiv) and 2,5-difluorophenylboronic acid (1.5 mmol, 1.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen for three cycles.

  • Solvent Addition: Add anhydrous, degassed THF (e.g., 2 mL) via syringe.

  • Base Addition: Add the degassed 0.5 M aqueous solution of K₃PO₄ (e.g., 4 mL) via syringe.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The high activity of the catalyst should lead to full conversion within 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of an Ortho-Fluorinated Pyridine Boronic Acid Ester

For particularly unstable heteroaryl boronic acids, using a more stable boronic ester derivative is a highly effective strategy to suppress protodeboronation.[2] The pinacol ester acts as a "slow-release" source of the active boronic acid.

Materials:

  • Heteroaryl Halide (e.g., 2-chloropyridine, 1.0 equiv)

  • 2-Fluoropyridine-3-boronic acid pinacol ester (1.5 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Argon or Nitrogen gas

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv), 2-fluoropyridine-3-boronic acid pinacol ester (1.5 mmol, 1.5 equiv), and finely powdered cesium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen for three cycles.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by silica gel chromatography.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues encountered when working with fluorinated boronic acids.

Troubleshooting_Suzuki Problem Low or No Yield SM_Present Starting Materials Remain Problem->SM_Present Diagnosis Protodeboronation Protodeboronation of Boronic Acid Observed Problem->Protodeboronation Diagnosis Dehalogenation Dehalogenation of Aryl Halide Problem->Dehalogenation Diagnosis Sol_Catalyst Solution: - Use a more active precatalyst (e.g., Buchwald G3/G4) - Increase catalyst loading - Ensure catalyst is not degraded SM_Present->Sol_Catalyst Sol_Protodeboronation Solution: - Lower reaction temperature - Use a more stable boronic ester (pinacol, MIDA) - Use anhydrous conditions if possible with a suitable base (e.g., CsF) Protodeboronation->Sol_Protodeboronation Sol_Dehalogenation Solution: - Use a milder base (e.g., K₂CO₃ vs K₃PO₄) - Lower reaction temperature - Ensure rigorous degassing Dehalogenation->Sol_Dehalogenation

Caption: A workflow for troubleshooting common issues in Suzuki couplings with fluorinated boronic acids.

Conclusion

The Suzuki-Miyaura coupling of fluorinated boronic acids is a formidable yet achievable transformation. Success is predicated on understanding the inherent instability of these substrates and employing strategies to favor the desired catalytic cycle. The use of modern, highly active palladium precatalysts, particularly those based on bulky, electron-rich biaryl phosphine ligands, is paramount. These advanced catalyst systems enable reactions to proceed under milder conditions and at faster rates, decisively tipping the kinetic balance away from protodeboronation. By carefully selecting the catalyst, base, and solvent, and by considering the use of more stable boronic esters for particularly challenging substrates, researchers can confidently and efficiently access the diverse and valuable fluorinated scaffolds that are critical to modern drug discovery and materials science.

References

Strategic Coupling of Aryl Halides with (5-Carbamoyl-2-fluorophenyl)boronic acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides researchers, scientists, and drug development professionals with a detailed framework for successfully employing (5-Carbamoyl-2-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The synthesis of biaryl scaffolds containing fluorinated and amide-functionalized rings is of paramount importance in medicinal chemistry, as these motifs are prevalent in numerous pharmaceutical agents. This document moves beyond a simple recitation of steps to explain the underlying principles governing reaction outcomes, empowering the user to optimize conditions for their specific substrates.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide, catalyzed by a palladium complex.[1][2] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The process begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[1] The subsequent, and often rate-limiting, step is transmetalation. Here, the organic group from the boronic acid is transferred to the palladium center. This step is critically dependent on activation of the boronic acid by a base.[3][4][5] The base converts the neutral boronic acid into a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium.[5][6] Finally, the newly formed biaryl product (Ar-Ar') is expelled from the palladium complex in a process called reductive elimination, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_OA Oxidative Addition PdII_TM Ar-Pd(II)L₂-Ar' PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 This compound (Ar'-B(OH)₂) AteComplex Boronate 'ate' Complex [Ar'B(OH)₃]⁻ ArBOH2->AteComplex Activation Base Base (e.g., K₃PO₄) Base->AteComplex

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Key Reaction Parameters for Challenging Substrates

The coupling of this compound presents specific challenges due to the electronic nature of the substituents. The ortho-fluoro and meta-carbamoyl groups are electron-withdrawing, which can increase the boronic acid's susceptibility to protodeboronation—an undesired side reaction where the C-B bond is cleaved.[8][9] Careful selection of reaction parameters is therefore essential.

Palladium Catalyst and Ligand Selection

The choice of palladium source and ligand is critical. While simple catalysts like Pd(PPh₃)₄ can be effective, challenging couplings often benefit from more sophisticated systems.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered or electron-deficient partners, bulky, electron-rich phosphine ligands are often superior. Biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) have proven highly effective in promoting fast catalytic turnover, which can outcompete the rate of boronic acid decomposition.[8][11][12]

The Crucial Role of the Base

As mentioned, the base is not merely a spectator; it is essential for activating the boronic acid.[3][7] The choice of base can dramatically influence yield and side-product formation.

  • Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates.[13][14] Cesium carbonate is more soluble and basic, often providing better results for less reactive halides like chlorides.

  • Phosphates (K₃PO₄): A moderately strong, non-nucleophilic base that is often an excellent choice for sensitive or functionalized substrates.[11] It is particularly effective at minimizing protodeboronation of unstable boronic acids.[12]

  • Fluorides (KF, CsF): Fluoride ions can play a dual role, acting as a base and potentially participating in the transmetalation step by forming a highly reactive trifluoroborate intermediate.[3][15]

Solvent Systems

The solvent must solubilize the reagents and facilitate the reaction at an appropriate temperature.

  • Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[1]

  • Role of Water: A small amount of water is often beneficial, particularly when using inorganic bases like K₂CO₃ or K₃PO₄, as it increases their solubility and facilitates the formation of the active boronate species.[1][13] However, excess water can promote protodeboronation.[12] A common solvent system is a mixture like dioxane/water (e.g., 10:1 v/v).[16]

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.

General Protocol for Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Aryl Halide, Boronic Acid, & Base in a dry flask. B Add Pd(OAc)₂ and XPhos. A->B C Add Dioxane/Water solvent. B->C D Degas the mixture (e.g., Ar bubbling for 15 min). C->D E Heat to 80-100 °C under inert atmosphere. D->E F Monitor progress by TLC or LC-MS (4-24 h). E->F G Cool to room temp. Dilute with Ethyl Acetate. F->G H Wash with water and brine. G->H I Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. H->I J Purify by column chromatography or recrystallization. I->J

Figure 2: General experimental workflow.

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and anhydrous K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 2 mol%) and XPhos (0.02 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., 4 mL dioxane, 0.4 mL water for a 0.1 M reaction) via syringe. The mixture should be thoroughly degassed again by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting aryl halide is consumed (typically 4–24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl compound.

Optimization for Different Aryl Halides

The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[1] More challenging partners, like aryl chlorides, require more forcing conditions or more active catalyst systems.

Aryl Halide TypeRecommended Catalyst SystemRecommended BaseTypical Temp. (°C)Notes
Electron-Rich/Neutral Aryl Bromide Pd(OAc)₂ / XPhos or SPhosK₃PO₄80 - 100The general protocol is a good starting point.
Electron-Poor Aryl Bromide PdCl₂(dppf) or Pd(PPh₃)₄K₂CO₃ or K₃PO₄80 - 90These reactions are often faster due to more rapid oxidative addition.
Sterically Hindered Aryl Bromide Pd₂(dba)₃ / XPhos or RuPhosK₃PO₄ or Cs₂CO₃100 - 110Bulky ligands are crucial to facilitate both oxidative addition and reductive elimination.[17]
Aryl Chloride Pd(OAc)₂ / XPhos or other highly active catalystCs₂CO₃ or K₃PO₄100 - 120Aryl chlorides are less reactive; higher temperatures and a more active catalyst/base combination are typically required.[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently active catalyst/ligand for the substrate. 3. Poor solubility of the base.1. Ensure thorough degassing of all solvents and reagents. Use fresh, high-purity catalyst. 2. Switch to a more active ligand (e.g., from PPh₃ to XPhos). 3. Ensure a small amount of water is present if using K₃PO₄ or K₂CO₃.[12]
Significant Protodeboronation 1. Reaction is too slow, allowing decomposition to dominate. 2. Presence of excess water or protic solvents. 3. Base is too strong or reaction temperature is too high.1. Use a more active catalyst system (e.g., Pd(OAc)₂/SPhos) to accelerate the coupling.[8][11] 2. Use anhydrous solvents and dry reagents thoroughly. 3. Switch to a milder base (K₃PO₄ or KF). Consider lowering the reaction temperature.
Formation of Homocoupled Products 1. Presence of oxygen in the reaction. 2. Pd(II) precatalyst reduction leads to boronic acid homocoupling.1. Improve the degassing procedure.[1] 2. This is sometimes unavoidable but can be minimized by ensuring the aryl halide oxidative addition is rapid.
Stalled Reaction 1. Catalyst deactivation. 2. Base has been fully consumed.1. Add a fresh portion of the catalyst. 2. Ensure at least 2-3 equivalents of base are used from the start.[12]

Conclusion

The Suzuki-Miyaura coupling of aryl halides with this compound is a powerful method for accessing valuable chemical scaffolds. Success hinges on a rational approach to selecting the catalyst, ligand, base, and solvent. By understanding the underlying mechanism and anticipating potential challenges like protodeboronation, researchers can develop robust and high-yielding protocols. The conditions outlined in this guide serve as a validated starting point for further optimization and application in complex molecule synthesis.

References

Application Notes & Protocols: (5-Carbamoyl-2-fluorophenyl)boronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Reversible Covalent Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality chemical starting points for drug development.[1][2][3] Unlike high-throughput screening (HTS), FBDD utilizes libraries of small, low-complexity molecules ("fragments") to probe a protein's binding landscape.[2][4] The core principle is that while these fragments typically bind with low affinity, they do so with high ligand efficiency, forming optimized, energetically favorable interactions that serve as superior anchors for building potency.[4]

(5-Carbamoyl-2-fluorophenyl)boronic acid is a fragment of particular interest due to its unique combination of functionalities, which are highly advantageous for FBDD campaigns:

  • Reversible Covalent "Warhead": The boronic acid moiety is a bioisostere for several functional groups and can act as a Lewis acid.[5][6] This enables it to form reversible covalent bonds with nucleophilic amino acid residues like serine, threonine, or lysine, which are often found in the active sites of enzymes such as proteases and kinases.[5][6][] This reversible covalent mechanism can confer a significant affinity advantage over non-covalent fragments, increasing the hit rate and providing a clear, structurally defined interaction to guide optimization.[8][9][10][11]

  • Hydrogen Bonding Powerhouse: The carbamoyl group at the 5-position is a classic hydrogen bond donor and acceptor, providing specific, directional interactions that can anchor the fragment in a well-defined orientation within a binding pocket.

  • Strategic Fluorination: The fluorine atom at the 2-position (ortho to the boronic acid) is a key modulator. It lowers the pKa of the boronic acid, influencing its reactivity and binding geometry. Furthermore, fluorine can act as a weak hydrogen bond acceptor and enhance metabolic stability, desirable properties that can be carried forward into lead compounds.

These features make this compound an exemplary tool for identifying and validating "druggable" hotspots on a protein surface, particularly for enzyme targets where a covalent mechanism is desired.

Physicochemical Properties and "Rule of Three" Compliance

For a fragment to be effective in FBDD, it must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three" (MW < 300 Da, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3).[12] This ensures that the fragment is small, has good solubility, and has room for chemical elaboration. This compound is fully compliant, making it an ideal starting point.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance in FBDD
Molecular Formula C₇H₇BFNO₃[13]Foundation for all other properties.
Molecular Weight 182.94 g/mol [13]Compliant with Ro3 (<300 Da), allowing for significant growth in optimization.
cLogP -1.39[13]Indicates high aqueous solubility, crucial for biophysical screening assays.
H-Bond Acceptors 3[13]Compliant with Ro3 (≤3), providing specific interactions without excessive polarity.
H-Bond Donors 3[13]Compliant with Ro3 (≤3), enabling strong, directional binding.
Rotatable Bonds 2[13]Low conformational flexibility, reducing the entropic penalty upon binding.
Topological Polar Surface Area (TPSA) 83.55 Ų[13]Contributes to solubility and membrane permeability characteristics.

Application in the FBDD Workflow

This fragment can be integrated into multiple stages of a typical FBDD campaign. The workflow below illustrates the key stages and the role of this specific fragment.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Lib_Design Fragment Library Design (Inclusion of Boronic Acids) Screening Biophysical Screening (SPR, NMR, X-ray) Lib_Design->Screening [Target Protein] Hit_Val Hit Validation & Triage Screening->Hit_Val [Binding Data] Struc_Bio Structural Biology (X-ray Crystallography) Hit_Val->Struc_Bio [Confirmed Hits] SBDD Structure-Based Design (Elaboration of Fragment) Struc_Bio->SBDD [Binding Mode] Chem_Synth Chemical Synthesis (Analogue Generation) SBDD->Chem_Synth [New Molecules] SAR SAR by Biophysics/Assay Chem_Synth->SAR [Test Compounds] SAR->SBDD [Affinity/Potency Data] Fragment This compound Fragment->Lib_Design Fragment->Screening Fragment->Struc_Bio

Caption: FBDD workflow highlighting the use of the boronic acid fragment.

Protocol 1: Primary Screening & Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak and transient interactions typical of fragments.[14][15] It provides real-time kinetic data (association/dissociation rates) and affinity (KD).[16]

Objective: To identify if this compound binds to the target protein and to quantify its binding affinity.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor Chip: CM5 or similar carboxymethylated dextran chip is a good starting point.[17]

  • Target Protein: High purity (>95%) and monomeric in solution.

  • This compound (Fragment): >98% purity, dissolved in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Immobilization Buffers: 10 mM Sodium Acetate at pH 4.0, 4.5, 5.0.

  • Running Buffer: HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant) or similar, pH 7.4. Crucially, this buffer must be supplemented with a matched concentration of DMSO (e.g., 1-5%) to minimize bulk refractive index mismatch. [18]

  • Amine Coupling Kit: EDC, NHS, and Ethanolamine-HCl.

  • Regeneration Solution: Glycine-HCl pH 1.5 or mild acid/base cocktail (requires scouting).

Methodology:

  • Protein Immobilization:

    • Rationale: Covalent attachment of the target protein to the sensor surface allows for the detection of fragment binding as it flows over. A reference flow cell is prepared to subtract non-specific binding.

    • Steps:

      • Equilibrate the system with Running Buffer.

      • Perform a pH scouting experiment to determine the optimal pre-concentration pH for the target protein on the CM5 surface.

      • Activate the surface of both the active and reference flow cells with a 7-minute injection of a fresh 1:1 mixture of EDC/NHS.

      • Inject the target protein (20-50 µg/mL in 10 mM Sodium Acetate at the optimal pH) over the active flow cell until the desired immobilization level is reached (typically 5,000 - 10,000 RU for fragment screening).

      • Deactivate remaining active esters on both flow cells with a 7-minute injection of 1 M Ethanolamine-HCl. The reference cell is left blank or immobilized with an irrelevant protein.

  • Fragment Titration:

    • Rationale: A concentration series of the fragment is injected over the active and reference surfaces. The weak affinity of fragments necessitates using high concentrations to achieve a detectable signal.[14]

    • Steps:

      • Prepare a serial dilution of the this compound fragment in Running Buffer (with matched DMSO). A typical concentration range for a fragment with expected µM-mM affinity would be 500 µM, 250 µM, 125 µM, 62.5 µM, 31.3 µM, and a zero-concentration (buffer only) control.

      • Inject each concentration over the flow cells, starting with the lowest concentration. Use a sufficiently long association time (e.g., 60-120s) and dissociation time (e.g., 120-240s) to observe binding events.

      • Between each fragment injection, regenerate the surface using the pre-determined regeneration solution to remove any bound fragment and return to baseline.

  • Data Analysis:

    • Rationale: The sensorgram data is processed to determine binding kinetics and affinity.

    • Steps:

      • Double-reference the data by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only (zero concentration) injection.

      • Plot the steady-state response units (RU) against the fragment concentration.

      • Fit the data to a steady-state affinity model to calculate the equilibrium dissociation constant (KD). For fragments, this is often more reliable than fitting kinetic data due to fast on/off rates.

Table 2: Example SPR Data Summary

AnalyteTarget ProteinKD (µM)ka (1/Ms)kd (1/s)Notes
This compoundSerine Protease X1501.2 x 10³0.18Typical weak affinity for a fragment hit. Fast on/off rates. Binding is confirmed.
Negative Control FragmentSerine Protease XNo Binding Detected--Validates assay specificity.

Protocol 2: Structural Validation by X-ray Crystallography (Crystal Soaking)

The ultimate validation for an FBDD hit is a high-resolution crystal structure, which unambiguously shows the binding mode and provides the blueprint for structure-based design.[4][19]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Causality Behind Experimental Choices: Soaking is often preferred over co-crystallization for initial fragment screening because it requires less protein and avoids potential interference of the fragment with the crystallization process.[19] A high fragment concentration is used to drive the binding equilibrium towards the complexed state within the crystal lattice.

Materials:

  • High-quality, well-diffracting crystals of the target protein (apo form).

  • This compound stock solution (e.g., 100 mM in 100% DMSO).

  • Cryoprotectant solution compatible with the protein crystals.

  • Crystal harvesting tools (loops, magnetic wands).

  • Liquid nitrogen for flash-cooling.

Methodology:

  • Crystal Preparation:

    • Grow crystals of the target protein using established crystallization conditions (e.g., sitting-drop or hanging-drop vapor diffusion).[20]

    • Control: Before soaking with the fragment, test crystal stability by transferring a few crystals into a solution containing the cryoprotectant and the final concentration of DMSO (e.g., 10%) that will be used in the soaking experiment. Ensure the crystals do not crack or dissolve.[12]

  • Fragment Soaking:

    • Rationale: The fragment diffuses through the solvent channels of the crystal to reach the protein's binding site.

    • Steps:

      • Prepare a soaking solution by adding the fragment stock solution directly to the crystal mother liquor or a stabilizing solution to a final concentration of 10-50 mM. The final DMSO concentration should be kept below a level known to damage the crystals (typically <10-20%).

      • Carefully transfer a protein crystal from its growth drop into the soaking solution.[20]

      • Incubate for a period ranging from 30 minutes to 24 hours. The optimal time is target-dependent and may require optimization. For reversible covalent binders, a shorter time may be sufficient.

  • Cryo-Cooling and Data Collection:

    • Rationale: Flash-cooling the crystal in liquid nitrogen preserves its structure and protects it from radiation damage during X-ray exposure.

    • Steps:

      • Briefly pass the soaked crystal through the cryoprotectant solution (if not already included in the soak).

      • Using a nylon loop, harvest the crystal and immediately plunge it into liquid nitrogen.

      • Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.

  • Structure Determination:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment. The boronic acid may show density consistent with a tetrahedral adduct formed with a serine or threonine residue.

Caption: Reversible covalent bond formation with a serine residue.

Conclusion

This compound is a high-utility fragment for FBDD campaigns targeting enzymes amenable to a reversible covalent mode of inhibition. Its combination of a tunable reactive warhead, hydrogen bonding features, and favorable physicochemical properties makes it an excellent starting point for hit identification. The protocols outlined for SPR and X-ray crystallography provide a robust framework for researchers to screen, validate, and structurally characterize the binding of this fragment, paving the way for rapid and efficient progression in a hit-to-lead program.

References

Experimental procedure for N-benzyl-3-borono-4-fluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory-Scale Synthesis of N-benzyl-3-borono-4-fluorobenzamide

Abstract

N-benzyl-3-borono-4-fluorobenzamide is a key building block in contemporary medicinal chemistry, valued for its utility in the synthesis of complex molecules, particularly as a precursor in Suzuki-Miyaura cross-coupling reactions.[1] This document provides a comprehensive, field-tested protocol for the synthesis of this compound via a direct amide coupling reaction. We delve into the mechanistic rationale, step-by-step experimental procedures, purification techniques, and analytical characterization. This guide is designed for researchers in organic synthesis and drug development, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.

Mechanistic Rationale and Strategy

The synthesis of N-benzyl-3-borono-4-fluorobenzamide is achieved through the formation of an amide bond between 3-borono-4-fluorobenzoic acid and benzylamine. Direct condensation of a carboxylic acid and an amine is typically inefficient and requires high temperatures, which can be detrimental to sensitive functional groups like the boronic acid moiety.[2] Therefore, a more sophisticated approach using a coupling agent is employed.

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.

The key steps in the mechanism are:

  • Activation of the Carboxylic Acid: The carboxylic acid (3-borono-4-fluorobenzoic acid) reacts with HATU. The highly electrophilic HATU reagent accepts the carboxylate, forming a highly reactive O-acylisourea intermediate. This intermediate is extremely susceptible to nucleophilic attack.

  • Neutralization: DIPEA acts as a proton scavenger, neutralizing the hexafluorophosphate salt byproduct and ensuring the benzylamine remains in its free, nucleophilic state.

  • Nucleophilic Acyl Substitution: The primary amine (benzylamine) acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the 1-hydroxy-7-azabenzotriazole (HOAt) byproduct and forming the stable amide bond of the target compound, N-benzyl-3-borono-4-fluorobenzamide.

This method is chosen for its high efficiency, mild reaction conditions, and low incidence of side reactions, which are critical for preserving the integrity of the boronic acid group.

Health and Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Boronic Acids: Boronic acids and their derivatives can be irritants and may have reproductive toxicity.[3][4] Avoid inhalation of dust and direct contact with skin and eyes.[5][6] In case of exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[6]

  • HATU: A potentially irritating and moisture-sensitive compound. Handle in a dry environment.

  • DIPEA: A corrosive and flammable liquid. It is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Solvents (DMF, EtOAc, DCM): These are volatile organic compounds. Dimethylformamide (DMF) is a suspected teratogen. Handle with extreme care and ensure proper ventilation.

Dispose of all chemical waste in accordance with local, state, and federal regulations.[4]

Materials and Equipment

Reagents & ChemicalsGradeSupplier (Example)
3-Borono-4-fluorobenzoic acid≥97%Sigma-Aldrich
Benzylamine≥99%Acros Organics
HATU≥98%Combi-Blocks
N,N-Diisopropylethylamine (DIPEA)≥99.5%Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Dichloromethane (DCM)ACS GradeVWR
HexanesACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionIn-house preparation
Brine (Saturated NaCl)Aqueous SolutionIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich
Silica Gel230-400 meshSorbent Technologies
EquipmentDescription
Round-bottom flask100 mL, with stir bar
Magnetic stir plateStandard laboratory model
Septa and Needles/SyringesFor inert atmosphere and liquid transfers
Nitrogen/Argon lineFor maintaining an inert atmosphere
Separatory Funnel250 mL
Rotary EvaporatorFor solvent removal
Glass chromatography columnFor purification
Thin-Layer Chromatography (TLC) platesSilica gel coated
NMR Spectrometer400 MHz or higher
Mass SpectrometerESI or HRMS capability

Detailed Experimental Protocol

Part A: Reaction Setup and Execution
  • Preparation: To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add 3-borono-4-fluorobenzoic acid (1.0 eq, e.g., 1.84 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 40 mL) via syringe and stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq, 4.18 g, 11.0 mmol) in one portion. Follow this with the sequential addition of benzylamine (1.05 eq, 1.14 mL, 10.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 4.36 mL, 25.0 mmol) via syringe.

    • Causality Note: DIPEA is added to neutralize the acidic byproducts of the HATU coupling reaction and to ensure the benzylamine remains deprotonated and thus nucleophilic.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent system such as 30% Ethyl Acetate in Hexanes. The disappearance of the starting carboxylic acid spot indicates reaction completion.

Part B: Aqueous Work-up and Extraction
  • Quenching: Once the reaction is complete, pour the DMF solution into a 250 mL separatory funnel containing 100 mL of Ethyl Acetate (EtOAc) and 100 mL of water.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Drain and discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 x 50 mL of saturated aqueous NaHCO₃ solution (to remove any unreacted acid and HOAt byproduct).

    • 1 x 50 mL of water.

    • 1 x 50 mL of brine (to reduce the amount of dissolved water in the organic layer).[7]

    • Causality Note: These washing steps are crucial for removing water-soluble impurities and simplifying the final purification stage.[7]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Part C: Purification by Column Chromatography
  • Preparation: Prepare a slurry of silica gel in 5% Ethyl Acetate/Hexanes and pack a glass column.[7]

  • Loading: Dissolve the crude product in a minimal amount of Dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Concentrate this mixture to dryness and load the resulting powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC) and remove the solvent via rotary evaporation to yield N-benzyl-3-borono-4-fluorobenzamide as a white to off-white solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.0-7.2 (m, aromatic protons), ~6.8 (br s, NH), ~4.6 (d, 2H, CH₂), B(OH)₂ protons may be broad or exchange with water.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~165 (C=O), ~160 (C-F), ~140-125 (aromatic carbons), ~44 (CH₂). The carbon attached to boron will have a characteristic broad signal.
Mass Spec. (ESI+)Calculated for C₁₄H₁₃BFNO₂ [M+H]⁺. The observed mass should match the calculated mass.
Melting Point A sharp melting point range indicates high purity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Extraction cluster_purify Purification cluster_analysis Analysis & Characterization prep 1. Dissolve 3-borono-4-fluorobenzoic acid in anhydrous DMF under N2 add_reagents 2. Add HATU, Benzylamine, and DIPEA prep->add_reagents stir 3. Stir at Room Temperature (4-6 hours) add_reagents->stir tlc 4. Monitor by TLC stir->tlc quench 5. Quench with EtOAc/Water tlc->quench wash 6. Wash with NaHCO3, Water, and Brine quench->wash dry 7. Dry with MgSO4 & Concentrate wash->dry column 8. Silica Gel Column Chromatography (Hexane/EtOAc gradient) dry->column analysis 9. Confirm Structure & Purity (NMR, MS, MP) column->analysis

Caption: Workflow for N-benzyl-3-borono-4-fluorobenzamide Synthesis.

References

Application Notes & Protocols: Leveraging (5-Carbamoyl-2-fluorophenyl)boronic Acid for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block in Modern Drug Discovery

Boronic acids are indispensable reagents in medicinal chemistry, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[1][2][3][4] The strategic design of boronic acid building blocks is therefore central to the efficient synthesis of novel molecular entities. (5-Carbamoyl-2-fluorophenyl)boronic acid has emerged as a particularly valuable reagent, offering a unique convergence of functionalities tailored for the development of modern therapeutics.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of this compound. We will explore the rationale behind its design, provide detailed protocols for its application in Suzuki-Miyaura coupling, and discuss the causality behind key experimental choices.

The Scientific Rationale: Unpacking the Molecular Architecture

The utility of this compound stems from the synergistic interplay of its three key functional groups: the boronic acid, the ortho-fluorine substituent, and the meta-carbamoyl group. Understanding the role of each component is critical to harnessing the full potential of this reagent.

  • The Boronic Acid Moiety: This functional group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction, enabling the formation of a biaryl linkage, a common motif in many approved drugs.[4][5]

  • The Ortho-Fluoro Substituent: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's properties.[6][7] An ortho-fluorine atom can:

    • Enhance Metabolic Stability: It can block sites of potential metabolic oxidation, increasing the drug's half-life.[8][9]

    • Modulate Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic groups, which can improve cell permeability and bioavailability.[7][8]

    • Improve Binding Affinity: It can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, and can enforce a specific conformation (dihedral angle) of the biaryl system that is optimal for binding to a biological target.[6][8]

  • The Meta-Carbamoyl (Amide) Group: This group is a crucial pharmacophoric element.

    • Target Engagement: As a potent hydrogen bond donor and acceptor, the carbamoyl group is frequently involved in direct, high-affinity interactions with amino acid residues in the active sites of enzymes and receptors.

    • Improved Solubility: The polar nature of the amide can enhance the aqueous solubility of the final molecule, a critical parameter for drug development.

The specific 2-fluoro, 5-carbamoyl substitution pattern thus provides a "privileged" scaffold, pre-configured with features known to be beneficial for kinase inhibitors, protease inhibitors, and other important classes of therapeutic agents.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is the synthesis of biaryl and heteroaryl-aryl compounds via the Suzuki-Miyaura reaction.

Catalytic Cycle Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle helps in troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiib Ar¹-Pd(II)-Ar² L₂ pdiia Ar¹-Pd(II)-X L₂ oxidative_addition->pdiia + Ar¹-X transmetalation Transmetalation pdiia->transmetalation transmetalation->pdiib + [Ar²-B(OR)₂(Base)]⁻ reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 ar1ar2 Ar¹-Ar² (Product) ar1x Ar¹-X ar2b Ar²-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl bromides.

Materials and Equipment:

  • This compound

  • Aryl/Heteroaryl Halide (e.g., Bromide)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard glassware for work-up and purification

  • TLC plates and LC-MS for reaction monitoring

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive halide partner. The choice of base is critical; carbonates are effective and commonly used, but stronger bases like phosphates may be needed for less reactive halides.[10]

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

    • Causality Note: Pd(dppf)Cl₂ is often more robust and effective for challenging substrates compared to Pd(PPh₃)₄. For difficult couplings, specialized Buchwald ligands may offer superior results.[11]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe. Degassing the solvent (by sparging with inert gas) further protects the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-16 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Case Study - Synthesis of a Kinase Inhibitor Scaffold

This protocol details the synthesis of 2'-carbamoyl-6'-fluoro-N-phenyl-[1,1'-biphenyl]-4-amine, a representative scaffold for kinase inhibitors, from 4-bromoaniline.

reaction_workflow BoronicAcid This compound (1.2 equiv) Catalyst Pd(dppf)Cl₂ (3 mol%) K₂CO₃ (2.5 equiv) BoronicAcid->Catalyst ArylBromide 4-Bromoaniline (1.0 equiv) ArylBromide->Catalyst Solvent Dioxane/H₂O (4:1) 90 °C, 8h Catalyst->Solvent Product 2'-Carbamoyl-6'-fluoro-N-phenyl- [1,1'-biphenyl]-4-amine Solvent->Product Suzuki Coupling

Caption: Workflow for the synthesis of a biaryl amine scaffold.

Stoichiometry and Reagents:

Reagent MW Amount (mmol) Mass/Volume Equiv.
4-Bromoaniline 172.02 1.0 172 mg 1.0
This compound 182.96 1.2 219 mg 1.2
Pd(dppf)Cl₂ 731.73 0.03 22 mg 0.03
K₂CO₃ 138.21 2.5 345 mg 2.5
1,4-Dioxane - - 8 mL -

| Water | - | - | 2 mL | - |

Procedure: Follow the general methodology outlined in Protocol 1. The aniline functionality is generally well-tolerated under these conditions. Expected yields for this type of transformation are typically in the 70-95% range after purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure a fully inert atmosphere; use fresh catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase temperature to 100-110 °C (reflux).
Protodeboronation 1. Presence of excess water or acid.2. Base is too strong or reaction time is too long.3. Electron-deficient aryl halide.1. Use anhydrous solvents and ensure base is not hydrated.2. Use a milder base (e.g., K₂CO₃) or reduce reaction time.3. Use a more active catalyst/ligand system (e.g., a Buchwald system).
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Thoroughly degas solvents and maintain a positive pressure of inert gas throughout the reaction.
Difficult Purification Residual palladium catalyst or closely eluting byproducts.1. Filter the crude organic solution through a pad of Celite® or silica.2. Optimize chromatography gradient for better separation.

Conclusion

This compound is a highly versatile and powerful building block for the synthesis of bioactive molecules. Its well-designed architecture provides medicinal chemists with a direct route to introduce key pharmacophoric features—a biaryl core, a metabolically robust ortho-fluorine, and a hydrogen-bonding carbamoyl group. By following the robust protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this reagent to accelerate their drug discovery programs and efficiently construct complex molecular targets.

References

One-pot synthesis strategy involving (5-Carbamoyl-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the One-Pot Synthesis of Biaryl Scaffolds Using (5-Carbamoyl-2-fluorophenyl)boronic Acid

Introduction: A Strategic Building Block for Advanced Therapeutics

This compound has emerged as a cornerstone building block in modern medicinal chemistry. Its unique structural features—a fluorine atom ortho to the boronic acid and a meta-carbamoyl group—are instrumental in designing molecules with enhanced pharmacological properties, such as improved metabolic stability and binding affinity.[1] This reagent is particularly pivotal in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies that have revolutionized the treatment of tumors with specific DNA repair deficiencies.[2][3][4][5] Prominent among these is Talazoparib, a potent PARP-1/2 inhibitor where this boronic acid provides a key structural fragment essential for its therapeutic activity.[6][7][8]

This application note provides a comprehensive guide to a one-pot synthesis strategy centered on this compound, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[9][10][11] One-pot syntheses, which eliminate the need to isolate intermediate compounds, offer significant advantages in drug development by increasing efficiency, reducing solvent waste, and shortening timelines from discovery to production.[12][13] This guide is designed for researchers and scientists, offering not only detailed protocols but also the underlying chemical principles and optimization strategies necessary for successful implementation.

Core Synthesis Strategy: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex.[11][14] In our one-pot strategy, this compound serves as the nucleophilic partner, which couples with a suitable electrophilic aryl or heteroaryl halide to construct a complex biaryl scaffold.

The success of this transformation hinges on the careful orchestration of several key components:

  • The Palladium Catalyst: The engine of the reaction. A Pd(0) species is the active catalyst. While Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is often more practical to use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) which are reduced to Pd(0) in situ.[11][15] The choice of ligand coordinated to the palladium is critical for stabilizing the catalyst and modulating its reactivity.

  • The Base: An essential activator. The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the crucial transmetalation step in the catalytic cycle.[10][16] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[13][17]

  • The Solvent System: The reaction medium. The solvent must solubilize all reactants to facilitate the reaction. Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are frequently used, often with a small amount of water to aid in dissolving the inorganic base.[9][11][18]

The ortho-fluorine substituent on the boronic acid can present challenges, such as an increased risk of protodeboronation (replacement of the boronic acid group with a hydrogen atom).[9] Therefore, the careful selection of a robust catalyst system and optimized reaction conditions is paramount to achieving high yields.

Visual Workflow of the One-Pot Synthesis```dot

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up & Purification A This compound E Add Degassed Solvent (e.g., Dioxane/H₂O) B Aryl/Heteroaryl Halide (Ar-X) C Palladium Catalyst & Ligand D Base (e.g., K₂CO₃) F Heat Reaction Mixture (e.g., 80-100 °C) Monitor by LC-MS E->F Initiate Coupling G Cool & Quench Reaction F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Biaryl Product J->K Isolate Pure Compound

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The base activates the boronic acid to form a boronate [Ar'B(OH)₃]⁻. This species then transfers its organic group (Ar') to the Pd(II) center, displacing the halide (X). This is often the rate-limiting step.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.

Optimization Strategies

To maximize yield and minimize side reactions, consider adjusting the following parameters:

Table 3: Optimization Parameter Guide

Parameter Rationale & Considerations Potential Impact on Reaction
Catalyst & Ligand The ligand's electronic properties and steric bulk influence catalyst activity and stability. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate oxidative addition and reductive elimination, and are often effective for less reactive aryl chlorides. [1][13] High Yield: A well-chosen ligand enhances reaction rates. Low Yield: An inappropriate ligand can lead to catalyst decomposition or slow turnover.
Base The base must be strong enough to form the boronate but not so strong as to cause degradation of reactants. K₃PO₄ is a strong base often used for challenging couplings. Cs₂CO₃ is highly effective but more expensive. K₂CO₃ is a good general-purpose choice. [13] High Yield: Optimal base choice accelerates transmetalation. Side Products: A base that is too strong or weak can promote side reactions like protodeboronation.
Solvent The solvent mixture affects the solubility of all components, particularly the inorganic base. Anhydrous conditions are sometimes preferred to minimize protodeboronation, though a controlled amount of water is often necessary to facilitate the reaction. [10][19] Reaction Rate: A good solvent ensures all reagents are in solution, increasing reaction speed. Incomplete Reaction: Poor solubility can stall the reaction.

| Temperature | Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions. Most Suzuki couplings are run between 80-120 °C. [1]| Reaction Time: Higher temperature shortens reaction time. Byproducts: Excessive heat can lead to homocoupling or decomposition. |

Troubleshooting and Safety

Table 4: Common Issues and Solutions

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently inert atmosphere- Poor choice of base or solvent - Use a fresh batch of catalyst or a different precatalyst/ligand system.- Ensure all solvents are properly degassed and the reaction is run under a positive pressure of inert gas.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems. [10]
Protodeboronation - Presence of excess water- Reaction temperature is too high or time is too long- Base is too strong/hydrolytically unstable - Use anhydrous solvents or a carefully controlled amount of water.- Optimize for a lower temperature and shorter reaction time.- Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable. [10]

| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without efficient reduction to Pd(0) | - Ensure the reaction setup is strictly anaerobic.- The formation of some homocoupling product at the start of the reaction can sometimes be unavoidable as it helps reduce Pd(II) to Pd(0). [11]|

Safety Precautions
  • Chemical Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them carefully to avoid inhalation of dust and skin contact.

  • Solvents: Organic solvents like 1,4-dioxane and ethyl acetate are flammable. Keep them away from ignition sources. 1,4-Dioxane is a suspected carcinogen and should be handled with extreme care.

  • Inert Atmosphere: When working with Schlenk lines, be mindful of the pressure differentials to avoid glassware implosion or explosion.

References

Troubleshooting & Optimization

Optimizing Suzuki Coupling with Electron-Deficient Boronic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using electron-deficient boronic acids. As Senior Application Scientists, we understand that while the Suzuki coupling is a powerful tool for C-C bond formation, its success with electronically challenging substrates hinges on a nuanced understanding of the reaction mechanism and careful optimization of conditions.[1][2][3]

This resource is designed to move beyond standard protocols, offering in-depth troubleshooting advice and validated strategies to enhance reaction yields and minimize side products. We will explore the causal relationships between reaction components and outcomes, providing you with the expertise to confidently tackle even the most stubborn couplings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of electron-deficient boronic acids in Suzuki couplings.

Q1: Why are my reaction yields consistently low when using an electron-deficient boronic acid?

A: Low yields with electron-deficient boronic acids are typically due to two main factors. First, the electron-withdrawing groups reduce the nucleophilicity of the boronic acid, which slows down the critical transmetalation step in the catalytic cycle.[4] Second, these boronic acids are more susceptible to a side reaction called protodeboronation, where the boronic acid group is cleaved off by a proton source (like water) before it can couple with the aryl halide.[2][5]

Q2: What is the single most critical parameter to adjust for these challenging couplings?

A: While all components are important, the ligand and base combination is often the most critical factor. The ligand must be electron-rich and sterically bulky enough to facilitate the oxidative addition and reductive elimination steps.[6] The base needs to be strong enough to form the active boronate species but not so strong that it excessively promotes protodeboronation.[7][8]

Q3: Is a standard catalyst like Pd(PPh₃)₄ sufficient?

A: While Pd(PPh₃)₄ can work for simple couplings, it is often suboptimal for challenging substrates. Modern catalyst systems employing bulky, electron-rich phosphine ligands (such as those from the Buchwald group, e.g., SPhos, XPhos) or palladacycle precatalysts generally deliver superior results by accelerating the key steps of the catalytic cycle.[6][9][10][11]

Q4: How does solvent choice, particularly the presence of water, impact the reaction?

A: The solvent system is crucial. Aprotic polar solvents like dioxane or THF are common.[1] A controlled amount of water is often beneficial as it can help dissolve inorganic bases and facilitate the formation of the reactive boronate species.[12][13][14][15] However, for boronic acids highly prone to protodeboronation, anhydrous conditions may be necessary.[16]

Q5: What are the most common side products I should be looking for?

A: The primary side products are typically the result of protodeboronation (the arene corresponding to your boronic acid starting material) and homocoupling (dimers of your boronic acid or aryl halide).[5][17][18][19][20][21] The presence of these indicates that the desired cross-coupling pathway is being outcompeted.

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-based approach to systematically diagnose and resolve common issues encountered during your experiments.

Issue 1: Low or No Product Formation

When your reaction is not proceeding as expected, a systematic evaluation of the catalyst system and reaction conditions is required.

  • Slow Transmetalation: The reduced nucleophilicity of the electron-deficient boronic acid is the primary kinetic hurdle.

  • Catalyst Inactivity or Decomposition: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating over the course of the reaction.

  • Competitive Protodeboronation: The boronic acid is being consumed by a non-productive pathway before it can engage in the catalytic cycle.[5]

Strategy 1: Catalyst and Ligand Selection

For electron-deficient substrates, the ligand's role is to enhance the reactivity of the palladium center. Electron-rich and sterically hindered ligands are the tools of choice.

Table 1: Recommended Ligand & Catalyst Systems

Catalyst SystemKey Features & AdvantagesTypical Loading (mol%)
Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃Highly electron-rich and bulky, accelerating both oxidative addition and reductive elimination.[6][9]1-5% Pd, Ligand/Pd ratio 1.5:1 to 2:1
Palladacycle Precatalysts (e.g., SPhos-Pd-G3)Air-stable and well-defined, ensuring efficient and rapid generation of the active Pd(0) species, which can be crucial for unstable boronic acids.[22][23][24][25][26]1-5%
P(t-Bu)₃ A very electron-rich and sterically demanding ligand, often effective for challenging couplings, including those with aryl chlorides.[10]1-5% Pd, Ligand/Pd ratio 1.5:1 to 2:1

Protocol 1: General Ligand Screening

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), electron-deficient boronic acid (1.2–1.5 mmol), and the selected base (2.0–3.0 mmol).

  • In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the reaction vessel.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent (e.g., Dioxane/H₂O 5:1, to achieve a concentration of 0.1 M).

  • Heat the reaction to 80–110 °C and monitor by a suitable analytical method (TLC, LC-MS, or GC-MS).

Strategy 2: Base Selection

The base activates the boronic acid by forming a more nucleophilic boronate species. For electron-deficient systems, a careful balance of basicity is required.

Table 2: Base Selection Guide

BasepKa (Conjugate Acid)Comments
K₃PO₄ 12.3Often the base of choice for difficult couplings. Its moderate strength provides good reactivity while minimizing base-promoted side reactions.[27]
Cs₂CO₃ 10.3More soluble in organic solvents than other carbonates, which can be advantageous.
K₂CO₃ 10.3A standard, milder base. May be insufficient for highly deactivated systems.
KOtBu 19A very strong base, can be effective but also increases the risk of protodeboronation and other side reactions.

Troubleshooting Workflow Diagram

troubleshooting_workflow cluster_optimization Optimization Steps start Low Yield / No Reaction ligand_step 1. Change Ligand (e.g., to SPhos, XPhos) start->ligand_step precatalyst_step 2. Use Palladacycle Precatalyst (e.g., SPhos-Pd-G3) ligand_step->precatalyst_step No improvement? success Improved Yield ligand_step->success Yield improves base_step 3. Change Base (e.g., to K₃PO₄) precatalyst_step->base_step Still low yield? precatalyst_step->success Yield improves solvent_step 4. Adjust Solvent/Temp (e.g., Dioxane/H₂O, 100°C) base_step->solvent_step Still issues? base_step->success Yield improves solvent_step->success

Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.

Issue 2: Significant Protodeboronation Observed

The presence of a significant amount of the arene corresponding to your boronic acid starting material is a clear sign of protodeboronation.

This side reaction is often exacerbated by strong bases, elevated temperatures, and the presence of water, particularly with electron-deficient boronic acids which have a more labile C-B bond.[5][7][8]

  • Use a Milder Base: If using a strong base like KOtBu, consider switching to K₃PO₄ or K₂CO₃.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol boronic ester (BPin) or a trifluoroborate salt. These are generally more resistant to protodeboronation.[5][16][28][29]

  • Use a Precatalyst for Rapid Initiation: A well-defined precatalyst that quickly generates the active Pd(0) species can help the cross-coupling reaction outcompete the slower protodeboronation process.[23][25]

  • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can disfavor the protodeboronation pathway.

Issue 3: Homocoupling of Reaction Partners

The formation of symmetrical biaryl side products (Ar-Ar or Ar'-Ar') consumes starting materials and complicates purification.

  • Boronic Acid Homocoupling: Often mediated by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of two boronic acid molecules.[17][18][19]

  • Aryl Halide Homocoupling: Can occur under certain conditions, though it is generally less common than boronic acid homocoupling.

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) before heating. Maintain a positive pressure of inert gas throughout the reaction.[21]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that rapidly generates Pd(0) can minimize the amount of Pd(II) present at the start of the reaction, which can initiate homocoupling.[18]

  • Optimize Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2:1) can sometimes help to stabilize the active catalyst and suppress side reactions.

Suzuki Catalytic Cycle and Common Failure Points

suzuki_cycle cluster_boronic_acid pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X ar_pd_x Ar-Pd(II)-X(L)₂ ox_add->ar_pd_x transmetal Transmetalation ar_pd_x->transmetal Ar'B(OH)₂ / Base ar_pd_ar Ar-Pd(II)-Ar'(L)₂ transmetal->ar_pd_ar red_elim Reductive Elimination ar_pd_ar->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product protodeboronation Protodeboronation (Ar'-H) homocoupling Homocoupling (Ar'-Ar') boronic_acid Ar'B(OH)₂ boronic_acid->transmetal Desired Path boronic_acid->protodeboronation Side Reaction (Slow Transmetalation) boronic_acid->homocoupling Side Reaction (O₂ Present)

Caption: The Suzuki coupling cycle highlighting key side reactions with electron-deficient boronic acids.

By methodically applying these troubleshooting strategies and understanding the underlying mechanistic principles, you can significantly enhance the success rate of your Suzuki coupling reactions, even with the most challenging electron-deficient boronic acids.

References

Technical Support Center: Troubleshooting (5-Carbamoyl-2-fluorophenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (5-Carbamoyl-2-fluorophenyl)boronic acid. This guide is designed to provide in-depth, field-tested insights into overcoming common challenges associated with this reagent, particularly in Suzuki-Miyaura cross-coupling reactions. My goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed, effective decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, stability, and general reactivity of this compound.

Q1: How should I properly store and handle this compound to ensure its stability?

A1: Proper storage is critical for boronic acids to prevent degradation.[1] this compound should be stored at room temperature in a tightly sealed container to protect it from moisture and air.[2][3] The primary degradation pathways for boronic acids are oxidation and protodeboronation, which can be accelerated by exposure to atmospheric oxygen and moisture. For long-term storage, consider an inert atmosphere (e.g., in a desiccator with argon or nitrogen).

Best Practices for Handling:

  • Workstation: Handle the solid in a glove box or under a stream of inert gas if possible. For weighing, minimize exposure time to the atmosphere.

  • Containers: Use clean, dry glassware. Boronic acids are generally stored in HDPE or glass containers.[2]

  • Incompatible Materials: Avoid storing near strong oxidizing agents, bases, or highly reactive chemicals.[2][4][5]

Q2: What makes this compound a "challenging" substrate in Suzuki-Miyaura coupling?

A2: The structure of this boronic acid presents a combination of electronic and steric factors that can complicate the Suzuki-Miyaura reaction.

  • Electronic Effects: The presence of two electron-withdrawing groups (the 2-fluoro and 5-carbamoyl substituents) on the phenyl ring makes the boronic acid less nucleophilic. This can slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle.[6]

  • Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[7][8][9][10] This is often catalyzed by base and the presence of water.[7]

  • Steric Hindrance: The ortho-fluoro substituent can introduce some steric hindrance around the reaction center, potentially impeding the approach of the palladium complex during the transmetalation step.

Q3: How can I assess the purity and integrity of my this compound before starting a reaction?

A3: Verifying the purity of your starting material is a crucial first step in troubleshooting.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are excellent tools. Check for the expected signals and the absence of significant impurities. The presence of benzamide would be a strong indicator of protodeboronation.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to check for the correct mass and identify potential impurities or degradation products.[11] Several HPLC methods for the separation of aromatic boronic acids have been developed.[12]

  • Titration: While a more classical method, titration with a standardized base like NaOH can determine the purity of bulk boronic acid samples.[13][14]

Section 2: Troubleshooting Guide for Low Yields

This section provides a systematic approach to diagnosing and solving low-yield issues in Suzuki-Miyaura reactions involving this compound.

Problem 1: Low to No Product Formation with Starting Material Recovery

This scenario suggests that the catalytic cycle is stalled or not initiating efficiently.

Diagnostic Workflow:

Caption: Diagnostic workflow for low to no product formation.

Causality & Solutions:
  • Inactive Catalyst System: The active Pd(0) species may not be forming from the Pd(II) precatalyst, or it may be decomposing.[1][9]

    • Solution 1: Catalyst Choice: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote reduction to Pd(0). Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle).[1][9][15]

    • Solution 2: Ligand Selection: For electron-deficient boronic acids and potentially challenging aryl halides, standard ligands like PPh₃ may be insufficient.[15] Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate both oxidative addition and reductive elimination.[16][17][18]

    • Solution 3: Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and promoting homocoupling of the boronic acid.[1][19] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.[9]

  • Inefficient Transmetalation: This is a common bottleneck with electron-deficient boronic acids.[6][9] The boronic acid needs to be converted to a more nucleophilic boronate species by the base.

    • Solution 1: Base Selection: The choice of base is critical. Weak bases may not be sufficient. Stronger, non-nucleophilic bases are often required.

      • Recommended Bases: K₃PO₄, Cs₂CO₃, KF.[9] These bases are effective at promoting the formation of the active trifluoroborate or boronate species.

    • Solution 2: Solvent System: The solvent must dissolve the base and the boronate species.

      • Aqueous Systems: A small amount of water in solvents like dioxane, THF, or DMF can be beneficial. It helps solubilize inorganic bases like K₃PO₄ and facilitates the formation of the active [ArB(OH)₃]⁻ species.[9][19][20]

      • Anhydrous Systems: For extremely sensitive substrates prone to protodeboronation, strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) may be necessary.[9]

ParameterRecommendation for this compoundRationale
Catalyst Pd(dppf)Cl₂, XPhos Pd G3, or other Buchwald precatalystsRobust, air-stable, and effective for challenging couplings.[1]
Ligand Buchwald ligands (SPhos, XPhos), P(t-Bu)₃Electron-rich and bulky ligands accelerate oxidative addition and reductive elimination.[17][18]
Base K₃PO₄, Cs₂CO₃, KFStrong enough to form the active boronate species without being overly harsh.[9]
Solvent Dioxane/H₂O (e.g., 4:1 to 10:1), THF/H₂O, DMFAprotic polar solvents with some water aid in dissolving the base and promoting the reaction.[19][20]
Temperature 80-110 °CSufficient to overcome activation barriers, but monitor for decomposition.[9]
Problem 2: Significant Formation of Side Products

The most common side products are the protodeboronated starting material (benzamide) and homocoupling of the boronic acid.

Diagnostic Workflow:

Caption: Diagnostic workflow for side product formation.

Causality & Solutions:
  • Protodeboronation: This occurs when the C-B bond is cleaved and replaced by a C-H bond. It is a significant issue for electron-deficient boronic acids like this compound, especially under harsh basic conditions or at elevated temperatures.[7][8][9][10]

    • Solution 1: Milder Conditions:

      • Base: Switch to a milder base like KF.[9]

      • Temperature: Run the reaction at the lowest temperature that affords a reasonable rate.[9] A temperature screen experiment is highly recommended.

    • Solution 2: Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that is more resistant to protodeboronation.[9][10] These derivatives slowly hydrolyze in situ to release the active boronic acid.

      • Pinacol (BPin) or MIDA esters: These are common choices that offer enhanced stability.[9]

      • Trifluoroborate salts (K[ArBF₃]): These are often highly stable crystalline solids that are robust towards protodeboronation.

  • Homocoupling (Glaser Coupling): This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this side reaction.[1][19]

    • Solution 1: Rigorous Degassing: As mentioned previously, minimizing oxygen is the most effective way to suppress homocoupling.[1][19]

    • Solution 2: Catalyst Choice: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[9]

Section 3: Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling for this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • XPhos Pd G3 (or other suitable precatalyst, 1-2 mol%)

  • Dioxane (degassed)

  • Water (degassed)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%).

  • Solvent Addition: Add degassed dioxane and degassed water via syringe to achieve the desired concentration (e.g., 0.1 M relative to the aryl halide) and solvent ratio (e.g., 10:1 Dioxane/H₂O).

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Ester Derivative

This protocol can be used to generate a more stable version of the boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous THF or Toluene

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask, add this compound and pinacol.

  • Add a suitable solvent like anhydrous THF or toluene.

  • Reflux the mixture with a Dean-Stark trap to remove water azeotropically. Alternatively, the reaction can be stirred at room temperature over activated molecular sieves.

  • Monitor the reaction by TLC or NMR until completion.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction after assessing its purity.

References

Technical Support Center: Preventing Protodeboronation of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating side reaction in cross-coupling chemistry: the protodeboronation of fluorinated phenylboronic acids. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation, and why is it a particular problem for fluorinated phenylboronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes your starting material, converting it into the corresponding fluorinated arene, which reduces the yield of your desired cross-coupled product.

Fluorinated phenylboronic acids are especially susceptible due to the strong electron-withdrawing nature of fluorine atoms. This effect increases the polarization of the C-B bond, making the ipso-carbon more electrophilic and thus more vulnerable to protonolysis (cleavage by a proton source). The reaction can be catalyzed by acid, base, or even certain metal catalysts.[1][3][4] Studies have shown that highly electron-deficient arylboronic acids, such as those with multiple fluorine substituents, can be inherently unstable under basic aqueous conditions.[3][4]

Q2: How can I tell if protodeboronation is the main cause of my low reaction yield?

A2: The most direct way to diagnose protodeboronation is to analyze your crude reaction mixture by LC-MS, GC-MS, or ¹H/¹⁹F NMR spectroscopy.[2] The key piece of evidence is the presence of a significant byproduct corresponding to the simple fluorobenzene (the "protodeboronated" product). This will typically be accompanied by a low yield of the desired coupled product and a significant amount of unreacted aryl halide partner.

Q3: Does the position of the fluorine atom(s) on the phenyl ring matter?

A3: Absolutely. The position and number of fluorine substituents have a dramatic impact on the rate of protodeboronation.

  • Ortho-Fluorine: A fluorine atom ortho to the boronic acid group significantly accelerates protodeboronation.[3][5] For example, 2,6-difluorophenylboronic acid is notoriously unstable.[3][5]

  • Para-Fluorine: A para-fluorine substituent also accelerates the reaction due to its electron-withdrawing inductive and mesomeric effects.[3]

  • Meta-Fluorine: A meta-fluorine substituent generally has a retarding effect on the rate of protodeboronation compared to ortho and para isomers.[3]

A comprehensive study on the base-catalyzed protodeboronation of all isomers of fluorinated phenylboronic acids found that their half-lives can span nine orders of magnitude, from less than 3 milliseconds to over 6 months, highlighting the profound influence of fluorine positioning.[4]

Troubleshooting Guide: Low Yields in Suzuki-Miyaura Couplings

Issue: My Suzuki-Miyaura coupling reaction with a fluorophenylboronic acid has a low yield, and I've confirmed the presence of the fluorobenzene byproduct.

This is a classic symptom of protodeboronation outcompeting the desired cross-coupling reaction. The solution lies in tipping the kinetic balance to favor the productive pathway.

Solution 1: Modify the Boron Reagent (Highly Recommended)

The most robust strategy is to replace the free boronic acid with a more stable derivative that acts as a "slow-release" reservoir for the active reagent.[1][6] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing its decomposition.[1][7]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, air- and moisture-tolerant crystalline solids that are compatible with chromatography.[8] They remain inert under anhydrous coupling conditions but are slowly hydrolyzed by aqueous base to release the boronic acid in situ.[8][9] This is often the most effective solution for notoriously unstable boronic acids.[5]

  • Pinacol Esters: Boronic esters formed with pinacol are significantly more stable than the corresponding free boronic acids and are a common, commercially available alternative.[6][10]

  • Potassium Trifluoroborates (ArBF₃K): These salts also offer enhanced stability and are competent coupling partners.

G cluster_0 Reagent Strategy cluster_1 Reaction Environment cluster_2 Reaction Outcomes BA Fluorophenyl- boronic Acid (Unstable) Byproduct Protodeboronation (Low Yield) BA->Byproduct Fast Decomposition MIDA MIDA Boronate (Stable Reservoir) Reaction Suzuki Coupling Conditions MIDA->Reaction Slow Release Pinacol Pinacol Ester (More Stable) Pinacol->Reaction Controlled Release Product Desired Product (High Yield) Reaction->Product Productive Coupling Reaction->Byproduct Competing Side Reaction

Solution 2: Optimize Reaction Conditions

If using a protected boronic acid is not feasible, carefully optimizing the reaction conditions is critical.

a) Choice of Base: The pH of the reaction is a crucial factor.[1][11] While base is required to form the active boronate species for transmetalation, strong bases can dramatically accelerate protodeboronation.[4][6]

  • Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[6]

b) Temperature Control: Higher temperatures accelerate nearly all reactions, including protodeboronation.[12][13]

  • Recommendation: If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 40-60 °C or even room temperature).[5][6] Highly active modern catalysts can facilitate coupling at milder temperatures where the boronic acid decomposition is significantly slower.[5]

c) Solvent and Water Content: While Suzuki couplings are often performed in aqueous mixtures, water is the ultimate proton source for protodeboronation.

  • Recommendation: Minimize the water content in your reaction. Using anhydrous solvents may be beneficial, but be aware that a small amount of water is often necessary to hydrolyze boronic esters and facilitate the catalytic cycle.[6][9][12] Consider solvents like 2-MeTHF or toluene instead of dioxane.[13]

Solution 3: Employ a Highly Active Catalytic System

The goal is to make the desired reaction kinetically dominant. A more efficient catalyst can increase the rate of cross-coupling so that it outpaces protodeboronation.[1][6]

  • Recommendation: Utilize modern palladium precatalysts with highly active phosphine ligands (e.g., biarylphosphines). These systems can generate the active Pd(0) species quickly under mild conditions, promoting rapid coupling before the boronic acid has time to decompose.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a MIDA Boronate

This protocol is designed as a starting point for mitigating protodeboronation with unstable fluorophenylboronic acids.

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv.), the fluorophenyl MIDA boronate (1.1-1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-formed catalyst, 1-2 mol%), and the base (K₃PO₄, 3.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Outside the glovebox, add your chosen solvent system via syringe (e.g., a 5:1 mixture of THF/H₂O). The ratio of water is critical and may require optimization.[9]

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (start with 50-60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Note that reactions with highly active catalysts can be complete in as little as 30 minutes.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G start Start: Low Yield & High Byproduct check_reagent Is a protected boronic ester (MIDA, Pinacol) being used? start->check_reagent use_mida Action: Switch to MIDA or Pinacol Ester check_reagent->use_mida No check_base Is the base mild? (e.g., K₃PO₄, Cs₂CO₃) check_reagent->check_base Yes use_mida->check_base use_mild_base Action: Switch to a milder base check_base->use_mild_base No check_temp Is the temperature as low as possible? check_base->check_temp Yes use_mild_base->check_temp lower_temp Action: Lower reaction temperature (e.g., 40-60 °C) check_temp->lower_temp No check_catalyst Is the catalyst system highly active? check_temp->check_catalyst Yes lower_temp->check_catalyst use_active_catalyst Action: Use modern precatalyst and biarylphosphine ligand check_catalyst->use_active_catalyst No end_success Problem Solved: High Yield check_catalyst->end_success Yes use_active_catalyst->end_success

Data Summary: Factors Influencing Protodeboronation

FactorCondition Promoting ProtodeboronationRecommended Condition for PreventionRationale
Boron Reagent Free Boronic AcidMIDA Boronate, Pinacol Ester, or ArBF₃KIncreased stability and slow release of the active species minimizes decomposition.[1][8][10]
pH / Base High pH (Strong Bases: NaOH, KOH)Mild Bases (K₃PO₄, Cs₂CO₃, KF)Reduces the rate of base-catalyzed protodeboronation.[4][6]
Temperature High Temperature (>80 °C)Low Temperature (RT to 60 °C)Slows the rate of the undesired side reaction.[6][12]
Substrate Electron-deficient (e.g., multiple F-substituents, ortho-F)(No change possible)Be aware of inherent instability; requires more careful condition optimization.[3][4]
Catalyst Low activity / Slow initiationHighly active Pd-precatalyst systemsA fast coupling reaction outcompetes the slower protodeboronation pathway.[1][5]

Storage and Handling of Fluorinated Phenylboronic Acids

Proper storage is crucial as degradation can occur before the reagent is even used. Boronic acids are often hygroscopic and sensitive to air and moisture.[14][15][16]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[14] Refrigeration is recommended to maintain long-term quality.[14] Store in a dry place, away from incompatible materials like strong acids, bases, and oxidizing agents.[14][15]

  • Handling: Handle in a well-ventilated area or glovebox.[14][17] Avoid dust formation.[15] Always check the purity of the boronic acid by NMR before use if it has been stored for an extended period.

By understanding the mechanisms that drive protodeboronation and implementing these targeted strategies, you can significantly improve the success rate of your cross-coupling reactions involving these valuable but challenging substrates.

References

Technical Support Center: Suzuki Coupling with (5-Carbamoyl-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing (5-Carbamoyl-2-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This boronic acid, characterized by its electron-deficient aromatic ring and ortho-fluoro substituent, presents unique challenges that can lead to prominent side reactions, reduced yields, and complex purification profiles.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the common issues encountered in the lab. We will delve into the mechanistic origins of these problems and provide validated, step-by-step protocols to overcome them, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs)
Problem 1: Protodeboronation - The Vanishing Nucleophile

Q1: My primary byproduct is 4-fluorobenzamide, resulting from the loss of the boronic acid group. What causes this protodeboronation, and how can I prevent it?

A1: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying your nucleophile.[1][2] This is one of the most common failure modes when working with electron-deficient arylboronic acids like this compound.

Causality: The electron-withdrawing nature of the carbamoyl and fluoro groups makes the ipso-carbon more susceptible to protonation, particularly under basic conditions. The mechanism often involves the formation of a boronate species (from the reaction of the boronic acid with a base), which then reacts with a proton source (like water) in the rate-limiting step.[3][4] Elevated temperatures significantly accelerate this decomposition pathway.[5]

Troubleshooting Strategies:

  • Choice of Base: The strength and nature of the base are critical. Strong bases like NaOH or KOH in aqueous media can aggressively promote protodeboronation.[6]

    • Solution: Switch to milder, non-hydroxide bases. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that provide sufficient activity for the catalytic cycle while minimizing boronic acid decomposition.[5][7] In some cases, fluoride bases like CsF or KF can also be effective.[8]

  • Solvent System: The presence of excess water provides a ready source of protons for protodeboronation.

    • Solution: Minimize water in the reaction. Use anhydrous solvents and ensure your base is dry. If a co-solvent is needed to dissolve the base, use a minimal amount of water (e.g., a 10:1 dioxane/H₂O mixture).[1] Running the reaction under strictly anhydrous conditions with a soluble base can be highly effective.[7]

  • Reaction Temperature: High temperatures accelerate both the desired coupling and the undesired protodeboronation.

    • Solution: Screen a range of lower temperatures (e.g., 60–80 °C).[6] A highly active catalyst system can allow the cross-coupling to proceed efficiently at temperatures where protodeboronation is slow.[7]

  • Protect the Boronic Acid: If protodeboronation remains problematic, converting the boronic acid to a more stable derivative is a robust strategy.

    • Solution: Convert the boronic acid to a pinacol (BPin) ester, MIDA boronate, or an organotrifluoroborate salt.[5][9] These derivatives are more stable to the reaction conditions and participate in the catalytic cycle via a "slow release" of the active boronic acid, keeping its ambient concentration low and suppressing decomposition.[2]

Problem 2: Homocoupling - The Dimerization Dilemma

Q2: I am observing significant formation of a symmetrical biaryl byproduct, 2,2'-difluoro-[1,1'-biphenyl]-4,4'-dicarboxamide. What is causing this homocoupling?

A2: Homocoupling is the dimerization of your boronic acid, which reduces the yield of the desired product and introduces a often difficult-to-remove impurity.[10] This side reaction is particularly prevalent with electron-deficient boronic acids.[11][12]

Causality: There are two primary mechanisms for boronic acid homocoupling:

  • Oxygen-Mediated Pathway: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0).[10]

  • Palladium(II)-Mediated Pathway: If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can react stoichiometrically with the boronic acid to produce the dimer and the active Pd(0) catalyst.[13] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.

Troubleshooting Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical step to prevent the oxygen-mediated pathway.

    • Solution: Ensure all solvents are thoroughly degassed using methods like a freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[7][13] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[7]

  • Choice of Palladium Source: Starting with a Pd(0) source can mitigate the initial burst of homocoupling seen with some Pd(II) precatalysts.

    • Solution: Use a Pd(0) catalyst like Pd(PPh₃)₄. Alternatively, use modern Pd(II) precatalysts (e.g., Buchwald G3 precatalysts) that are designed for rapid and efficient generation of the active Pd(0) species, which helps the desired cross-coupling outcompete the homocoupling pathway.[14]

  • Addition of a Reducing Agent: A mild reducing agent can help scavenge any Pd(II) species or residual oxygen.

    • Solution: The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling.[15]

  • Optimize Ligand Choice: Bulky, electron-rich ligands can accelerate the desired catalytic cycle, particularly the reductive elimination step, which can help suppress side reactions.[14]

Troubleshooting and Optimization Workflow

A logical approach is essential when diagnosing a problematic Suzuki coupling. The following workflow can help identify the root cause of low yields or byproduct formation.

G cluster_start Diagnosis cluster_analysis Analysis cluster_solution Solution Start Low Yield or Complex Mixture Analyze Analyze Crude Reaction (LC-MS, NMR) Start->Analyze Byproduct1 Protodeboronation Product (4-fluorobenzamide) Analyze->Byproduct1 Major Byproduct? Byproduct2 Homocoupling Dimer Analyze->Byproduct2 Major Byproduct? Byproduct3 Unreacted Starting Materials Analyze->Byproduct3 Major Component? Sol1 Implement Protocol A: - Milder Base (K₃PO₄) - Anhydrous Solvent - Lower Temperature - Consider Boronic Ester Byproduct1->Sol1 Action Sol2 Implement Protocol B: - Rigorous Degassing - Use Pd(0) Precatalyst - Optimize Ligand Byproduct2->Sol2 Action Sol3 Implement Protocol C: - More Active Catalyst (e.g., Buchwald) - Stronger Base (K₃PO₄, Cs₂CO₃) - Increase Temperature Byproduct3->Sol3 Action

Caption: Troubleshooting workflow for Suzuki couplings with this compound.

Key Reaction Pathways

Understanding the competition between the desired reaction and major side reactions is key to optimization.

G Start This compound Ar-B(OH)₂ Proto { Protodeboronation Product | Ar-H } Start->Proto Side Reaction 1 (+ H₂O, Base, Heat) Homo { Homocoupling Product | Ar-Ar } Start->Homo Side Reaction 2 (+ O₂, Pd(II)) Catalyst Pd(0)Lₙ Catalyst + Aryl Halide (Ar'-X) + Base Start->Catalyst Enters Catalytic Cycle Desired { Desired Cross-Coupling Product | Ar-Ar' } Catalyst->Desired Productive Pathway (Transmetalation -> Reductive Elimination)

Caption: Competing reaction pathways for this compound in Suzuki coupling.

Optimized Experimental Protocols
Protocol A: General Protocol for Minimizing Protodeboronation

This protocol uses a milder base and carefully controlled conditions to favor the cross-coupling reaction over boronic acid decomposition.

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).[6][16] Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 15 minutes. A subsurface sparge is highly effective.

  • Solvent Addition: Add a degassed solvent system, such as dioxane or 2-MeTHF (to a concentration of 0.1–0.2 M with respect to the limiting reagent), via syringe.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol% or a Buchwald G3 precatalyst, 1-2 mol%).[5]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by flash column chromatography.

Protocol B: Conversion to Pinacol Boronate Ester for Enhanced Stability

This two-step procedure first protects the boronic acid, making it more robust for challenging coupling reactions.

Step 1: Esterification

  • In a round-bottom flask, suspend this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene (approx. 0.5 M).

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and stir until water evolution ceases (typically 2-4 hours).

  • Cool the reaction mixture and concentrate under reduced pressure. The resulting crude pinacol boronate ester is often used directly in the next step without further purification.

Step 2: Suzuki Coupling with the Pinacol Ester

  • Follow the steps outlined in Protocol A , but substitute the boronic acid with the crude pinacol boronate ester (1.3 equiv) prepared in Step 1. Pinacol esters often require a strong base like K₃PO₄ for efficient transmetalation.[5]

Table of Recommended Conditions

The following table provides starting points for optimizing the Suzuki coupling of this compound.

ParameterRecommendation for this compoundRationale
Palladium Precatalyst Buchwald Precatalysts (e.g., XPhos Pd G3), Pd₂(dba)₃, Pd(dppf)Cl₂Highly active catalysts are needed to ensure the rate of cross-coupling outcompetes side reactions.[14][16]
Ligand Buchwald Ligands (XPhos, SPhos), P(t-Bu)₃Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, which is beneficial for electron-deficient substrates.[14][16]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Milder bases are crucial to prevent rapid protodeboronation of the electron-deficient boronic acid.[5][7]
Solvent Dioxane, 2-MeTHF, Toluene (often with minimal H₂O)Anhydrous or low-water conditions are preferred to suppress protodeboronation.[1][7]
Temperature 80–110 °CA balance must be struck; higher temperatures increase reaction rates but also accelerate decomposition. Start at 80 °C and increase if necessary.[5][16]
Atmosphere Strictly Inert (Argon or Nitrogen)Rigorous exclusion of oxygen is mandatory to prevent catalyst deactivation and boronic acid homocoupling.[10][13]

References

Technical Support Center: Purification of (5-Carbamoyl-2-fluorophenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from (5-Carbamoyl-2-fluorophenyl)boronic acid. The unique chemical properties of this reagent—namely the polar, hydrogen-bonding carbamoyl group and the electron-withdrawing fluoro group—present specific challenges and opportunities in product purification, primarily in the context of Suzuki-Miyaura cross-coupling reactions.

Overview: The Purification Challenge

Products synthesized using this compound are typically biaryl compounds that retain the carbamoyl and fluoro moieties. The primary purification challenge stems from the high polarity conferred by the primary amide (-CONH₂). This can lead to issues such as poor solubility in common organic solvents, streaking during column chromatography, and difficulties in separating the product from polar byproducts. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a general purification strategy for a crude product from a Suzuki-Miyaura reaction using this compound?

A1: A robust, multi-step purification strategy is recommended to handle the diverse range of potential impurities. The workflow should be adapted based on the specific properties of your target molecule and the observed impurities by TLC or LC-MS analysis.

A typical workflow begins with an aqueous workup designed to remove inorganic salts, followed by the removal of the palladium catalyst. The primary purification is usually achieved through flash column chromatography, with a final polishing step of recrystallization or trituration for achieving high purity, which is often required for pharmaceutical applications.

G cluster_0 Post-Reaction cluster_1 Initial Cleanup cluster_2 Primary Purification cluster_3 Final Polishing Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Quench & Extract Pd Removal Pd Removal Aqueous Workup->Pd Removal Filter/Scavenge Chromatography Chromatography Pd Removal->Chromatography Concentrate & Load Recrystallization / Trituration Recrystallization / Trituration Chromatography->Recrystallization / Trituration Combine Fractions Pure Product Pure Product Recrystallization / Trituration->Pure Product

Caption: General Purification Workflow.

Q2: My crude product is a dark, black solid/oil. How do I effectively remove residual palladium catalyst?

A2: The dark coloration is almost certainly due to residual palladium, often in the form of palladium black. Its removal is critical, especially for pharmaceutical intermediates, as stringent limits are placed on heavy metal contaminants.[1] There are several effective methods, which can be used sequentially.

  • Filtration through Celite®: After the reaction workup, dilute the organic phase with a solvent like ethyl acetate or dichloromethane (DCM) and pass it through a pad of Celite® (diatomaceous earth). This is a simple and effective first pass to remove the bulk of precipitated palladium.[2]

  • Metal Scavengers: For more complete removal, specialized metal scavengers are highly effective. These are typically silica-based materials functionalized with thiol or amine groups that chelate palladium.[3]

    | Scavenger Type | Functional Group | Typical Use Condition | Pros/Cons | | :--- | :--- | :--- | :--- | | Thiol-based (e.g., Si-Thiol) | -SH | Stir with solution of crude product for 2-18 h at RT or elevated temp. | Pro: Very effective for Pd(0) and Pd(II). Con: Can sometimes be slow. | | Amine-based (e.g., Si-TMT) | Triazine-thiol | Stir with solution for 1-4 h at RT. | Pro: Fast and highly effective for various Pd species.[1] Con: Can be more expensive. |

Protocol: Palladium Scavenging

  • Dissolve the crude product in a suitable organic solvent (e.g., THF, EtOAc, or DCM).

  • Add the metal scavenger resin (typically 5-10 weight equivalents relative to the theoretical amount of palladium).

  • Stir the suspension at room temperature for 2-18 hours. Monitor the palladium removal by LC-ICP-MS if available.

  • Filter off the scavenger resin through a syringe filter or a small plug of cotton.

  • Rinse the resin with fresh solvent and combine the filtrates.

  • Concentrate the solution to yield the palladium-depleted crude product.

  • Activated Carbon: Treatment with activated carbon can also adsorb palladium species. However, be aware that the high surface area of carbon can also adsorb your polar product, leading to yield loss. Use this method cautiously and screen it on a small scale first.

Q3: I see several spots on my TLC plate close to my product. What are the likely boronic acid-related impurities and how can I separate them?

A3: In Suzuki-Miyaura couplings, two common side reactions involving the boronic acid starting material are protodeboronation and homocoupling.[4][5]

  • Protodeboronation: This is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. For your starting material, this would result in 3-fluorobenzamide. This byproduct is typically more polar than the desired biaryl product due to its smaller size and the presence of the amide group.

  • Homocoupling: This is the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl.[4][5][6] This results in 2,2'-difluoro-[1,1'-biphenyl]-4,4'-dicarboxamide. This molecule is often less polar than the desired product and can be difficult to separate if the other coupling partner is of similar polarity. The presence of oxygen can increase the rate of homocoupling.[4]

Separation Strategy: Flash column chromatography is the primary method for separating these impurities. Due to the polar carbamoyl group on all three compounds (product, protodeboronation, and homocoupling byproducts), careful solvent system selection is key.

CompoundStructureExpected PolarityElution Order (Normal Phase)
Homocoupling Product Symmetrical difluoro-dicarboxamide biphenylLeast PolarFirst
Desired Product (Carbamoyl-fluorophenyl)-ArylIntermediateSecond
Protodeboronation Product 3-FluorobenzamideMost PolarLast / Stays on baseline
Q4: My product streaks badly during flash column chromatography on silica gel. What can I do to improve the separation?

A4: Streaking (or tailing) is a very common issue for compounds containing primary amides like yours. It is caused by the strong, non-ideal interactions between the polar -CONH₂ group and the acidic silanol (Si-OH) groups on the surface of the silica gel.

G cluster_0 Problem: Streaking on Silica cluster_1 Solutions Product_Amide R-CONH₂ Silica Silica Surface (Si-OH) Product_Amide->Silica Strong H-Bonding (Causes Tailing) Solvent_Modifier Add Polar Modifier (MeOH, NH₄OH) Stationary_Phase Change Stationary Phase (Alumina, C18)

Caption: Troubleshooting Chromatography Streaking.

Here are several effective strategies to mitigate this:

  • Use a More Polar Eluent System: A simple mobile phase like Ethyl Acetate/Heptane may not be sufficient. Add a strong polar modifier to compete with your product for binding sites on the silica.

    • Methanol (MeOH): Start by creating a DCM/MeOH or EtOAc/MeOH gradient. A common system is 1-10% MeOH in DCM.

    • Ammonia: For particularly basic or sticky compounds, adding a small amount of ammonium hydroxide to the mobile phase (e.g., 0.5-1% in the MeOH portion) can dramatically improve peak shape. A typical eluent might be DCM/MeOH/NH₄OH 95:5:0.5.[7]

  • Change the Stationary Phase:

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for polar compounds, as it has fewer acidic sites.

    • Reversed-Phase (C18): If your compound has sufficient organic character, reversed-phase chromatography is an excellent option. The elution order is inverted, with polar compounds eluting first. A typical mobile phase is a gradient of Water/Acetonitrile or Water/Methanol, often with a modifier like formic acid or TFA.

Protocol: Basic Flash Column Chromatography

  • Dry Load the Sample: Pre-adsorb your crude product onto a small amount of silica gel or Celite®. This almost always gives better separation than loading the sample in a solution (wet load). To do this, dissolve the crude product in a minimal amount of a strong solvent (like MeOH or DCM), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Pack the Column: Pack the column with silica gel in your starting eluent (e.g., 100% DCM or 2% MeOH in DCM).

  • Load the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elute: Run the column using a gradient elution, slowly increasing the percentage of the polar solvent (e.g., from 2% MeOH to 10% MeOH in DCM). This provides the best chance of separating compounds with close Rf values.

  • Collect & Analyze: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Q5: I need a highly pure sample for biological testing. How can I develop a recrystallization protocol?

A5: Recrystallization is the gold standard for achieving high purity for solid compounds.[8] The key is finding a suitable solvent or solvent system where your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Systematic Approach to Solvent Screening:

  • Select a Range of Solvents: Choose solvents with varying polarities. Good candidates for a polar amide-containing biaryl include:

    • Alcohols: Ethanol, Isopropanol (IPA), Methanol

    • Ketones: Acetone

    • Esters: Ethyl Acetate

    • Ethers: Dioxane, THF

    • Aprotic Polar: Acetonitrile (ACN), Dimethylformamide (DMF)

    • Non-polar (as anti-solvents): Heptane, Toluene

  • Small-Scale Solubility Tests:

    • Place ~10-20 mg of your purified solid into several small vials.

    • Add a small amount of a single solvent (~0.5 mL) to each vial at room temperature. Observe solubility.

    • If insoluble, heat the vial gently (e.g., to 60-80°C). If it dissolves, it's a potential single-solvent system. Let it cool slowly to see if crystals form.

    • If it's too soluble at room temperature, that solvent might be useful as the "good" solvent in a two-solvent system.

  • Develop a Two-Solvent System: This is often the most effective method.

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature.

    • Slowly add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes persistently cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to clarify the solution.

    • Allow the solution to cool slowly to room temperature, then in an ice bath or refrigerator, to promote crystal growth.

Example System for a Polar Biaryl: A common and effective system is Ethanol/Water or Isopropanol/Heptane . The alcohol solubilizes the polar product, while the anti-solvent reduces the solubility to induce crystallization.

References

Impact of base and solvent choice on (5-Carbamoyl-2-fluorophenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving (5-Carbamoyl-2-fluorophenyl)boronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of using this versatile reagent in your synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them to empower your research.

Understanding the Reagent: this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its structure presents a unique combination of features that can influence its reactivity:

  • Electron-withdrawing groups: The carbamoyl (-CONH₂) and fluoro (-F) groups make the phenyl ring electron-deficient. This can impact the rates of key steps in the catalytic cycle.[2]

  • Ortho-fluoro substituent: The fluorine atom ortho to the boronic acid can influence the stability and reactivity of the C-B bond.

  • Potential for side reactions: Like many boronic acids, it is susceptible to side reactions such as protodeboronation and homocoupling, especially under basic conditions.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter when using this compound in your experiments.

Issue 1: Low to No Yield of the Desired Cross-Coupling Product

Symptoms:

  • TLC/LC-MS analysis shows mainly unreacted starting materials.

  • Formation of a significant amount of the protodeboronated byproduct (3-fluorobenzamide).

Primary Cause: Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, is a major competing reaction pathway, especially with electron-deficient boronic acids.[4][5] This process is often accelerated by the basic conditions required for the Suzuki-Miyaura coupling.[4][5]

Solutions:

  • Choice of Base is Critical: The base facilitates the crucial transmetalation step by activating the boronic acid.[6][7] However, a strong base can also accelerate protodeboronation.[3][5]

    • Recommendation: Start with a weaker base. While strong bases like NaOH or KOH might seem effective, they can be detrimental. Milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices.[7][8] Fluoride bases like KF can also be effective while minimizing decomposition.[6]

  • Solvent System Optimization: The solvent plays a role in reagent solubility, catalyst stability, and can influence reaction rates.[9][10][11]

    • Recommendation: A mixture of an organic solvent and water is common.[11] Ratios of dioxane/water or THF/water are frequently used.[2][11] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11] However, excess water can promote protodeboronation. Anhydrous conditions with specific bases may also be explored.[11]

  • Temperature and Reaction Time: Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation.[3]

    • Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize byproduct formation.

  • Protecting the Boronic Acid: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[11][12] These derivatives can release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.[12][13]

Issue 2: Significant Formation of Homocoupling Byproduct

Symptoms:

  • Isolation of a significant amount of 5,5'-dicarbamoyl-2,2'-difluorobiphenyl.

Primary Cause: Homocoupling of the boronic acid is another common side reaction. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3][11]

Solutions:

  • Ensure an Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the palladium catalyst.[8]

    • Protocol: Thoroughly degas your solvent(s) by bubbling an inert gas (argon or nitrogen) through them for an extended period. Assemble your reaction under a positive pressure of inert gas.

  • Catalyst Choice and Handling: The active catalyst in Suzuki couplings is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[8][11] This reduction process can sometimes lead to the formation of species that promote homocoupling.[11]

    • Recommendation: Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3) that efficiently generates the active Pd(0) species.[8] Store palladium catalysts and phosphine ligands under an inert atmosphere to prevent degradation.

Issue 3: Inconsistent Results or Reaction Stalls

Symptoms:

  • The reaction works on a small scale but fails upon scale-up.

  • The reaction starts but does not go to completion.

Primary Cause: This can be due to a variety of factors including poor solubility of reagents, catalyst deactivation, or inefficient mixing.

Solutions:

  • Solvent and Concentration: Ensure all reagents, particularly the base, are sufficiently soluble in the chosen solvent system. In some cases, increasing the solvent volume can improve yields.[14]

    • Recommendation: Screen different solvent mixtures. For example, DMF or DMAc can be good solvents for Suzuki reactions, but their role is complex and not solely dependent on their dielectric constant.[9][10][15]

  • Catalyst and Ligand Selection: For challenging couplings, especially with electron-deficient partners, the choice of phosphine ligand is crucial.

    • Recommendation: Electron-rich and bulky ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Base Equivalents and Purity: Ensure you are using the correct number of equivalents of a high-purity base.

    • Recommendation: Typically, 2-3 equivalents of base are used. The purity of the base is important, as impurities can interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for Suzuki coupling with this compound?

A1: There is no single "best" base, as the optimal choice depends on the specific coupling partners, solvent, and catalyst system. However, for an electron-deficient boronic acid like this, a good starting point is a moderately strong but non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[8] These bases are effective at promoting the transmetalation step without causing excessive protodeboronation.

Q2: Can I run the reaction under anhydrous conditions?

A2: While many Suzuki reactions use aqueous bases, anhydrous conditions can be beneficial, especially if your coupling partner is sensitive to water. In such cases, you can use bases like KF or CsF, often in a polar aprotic solvent like THF or dioxane. Some boronic acid derivatives, like neopentyl esters, have shown good reactivity under anhydrous conditions.[11]

Q3: My reaction is very slow. How can I increase the rate without promoting side reactions?

A3: To increase the reaction rate, consider the following in this order:

  • Ligand Modification: Switch to a more electron-rich and bulky phosphine ligand. This can accelerate the key steps in the catalytic cycle.

  • Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be effective.

  • Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 10 °C) while carefully monitoring for the formation of byproducts.

Q4: How does the ortho-fluoro group affect the reaction?

A4: The ortho-fluoro group is electron-withdrawing, which can make the boronic acid more susceptible to protodeboronation.[4] However, it can also influence the conformation of the molecule and its interaction with the palladium catalyst, which may have subtle effects on the reaction kinetics.

Q5: What is the role of pH in these reactions?

A5: The pH, largely controlled by the choice and concentration of the base, is critical. It governs the equilibrium between the neutral boronic acid and the more reactive tetrahedral boronate anion.[5] While the boronate form is necessary for transmetalation, high pH can significantly increase the rate of protodeboronation.[5] The optimal condition is a balance where the boronate is formed at a sufficient rate for the desired coupling to outcompete the decomposition pathway.

Experimental Protocols and Data

Table 1: Illustrative Comparison of Base and Solvent Systems

The following table provides a hypothetical comparison of different conditions for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This data is for illustrative purposes to highlight trends.

EntryBase (equivalents)Solvent (ratio)Temperature (°C)Time (h)Yield of Product (%)Yield of Protodeboronation (%)
1K₂CO₃ (2)Dioxane/H₂O (4:1)100126525
2K₃PO₄ (2)Dioxane/H₂O (4:1)8088510
3Cs₂CO₃ (2)THF/H₂O (4:1)806905
4NaOH (2)Dioxane/H₂O (4:1)8042070
5KF (3)Dioxane100127515
General Experimental Protocol for Suzuki-Miyaura Coupling

This is a representative procedure that can be adapted for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium precatalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reagents Verify Reagent Quality - Boronic Acid Stability - Catalyst Activity - Base Purity Start->Check_Reagents Check_Conditions Review Reaction Setup - Inert Atmosphere - Solvent Degassing - Temperature Control Start->Check_Conditions Side_Reaction Identify Major Byproduct Check_Reagents->Side_Reaction Check_Conditions->Side_Reaction Protodeboronation Protodeboronation (Ar-H formation) Side_Reaction->Protodeboronation Yes Homocoupling Homocoupling (Ar-Ar formation) Side_Reaction->Homocoupling No Optimize_Base Switch to Milder Base (K3PO4, Cs2CO3, KF) Protodeboronation->Optimize_Base Optimize_Temp Lower Reaction Temperature Protodeboronation->Optimize_Temp Protect_BA Consider Protecting Group (MIDA, Pinacol) Protodeboronation->Protect_BA Optimize_Inert Improve Degassing & Inert Atmosphere Homocoupling->Optimize_Inert Optimize_Catalyst Use Pd(0) Precatalyst Homocoupling->Optimize_Catalyst Success Improved Yield Optimize_Base->Success Optimize_Temp->Success Optimize_Solvent Adjust Solvent System (e.g., anhydrous) Optimize_Inert->Success Optimize_Catalyst->Success Protect_BA->Success

Caption: A decision-making workflow for troubleshooting low yields.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L2-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)2 + Base) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

References

Technical Support Center: Catalyst Deactivation and Turnover in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and turnover, particularly when working with substituted boronic acids. My goal is to provide not just troubleshooting steps, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Section 1: Troubleshooting Guide - Low Yield & Incomplete Conversion

One of the most frequent challenges in Suzuki-Miyaura coupling is achieving high yields and complete conversion of starting materials. When a reaction stalls or provides a lower-than-expected yield, a systematic diagnosis of the potential causes is essential. This section provides a logical workflow to identify and address common issues related to catalyst deactivation and substrate instability.

Q1: My Suzuki-Miyaura reaction has stalled, leaving significant amounts of starting material. How do I diagnose the problem?

A1: A stalled reaction is a clear indicator of catalyst deactivation or consumption of one of the coupling partners through a non-productive pathway. Follow this diagnostic workflow to pinpoint the issue:

Caption: Diagnostic workflow for stalled Suzuki-Miyaura reactions.

Step 1: Assess Boronic Acid Stability

The first step is to determine if your boronic acid is being consumed by side reactions. The most common unproductive pathway is protodeboronation , where the boronic acid is converted back to the corresponding arene.[1][2] This is particularly problematic for electron-deficient and some heteroaryl boronic acids.[3][4]

  • Experimental Test: Run a control reaction with the boronic acid, base, and solvent at the reaction temperature, but without the palladium catalyst and aryl halide. Monitor the disappearance of the boronic acid over time using LC-MS or GC-MS. Significant consumption points to protodeboronation as a major issue.

Step 2: Evaluate Catalyst Activity

If the boronic acid is stable under the reaction conditions, the next step is to investigate the health of your catalyst.

  • Visual Inspection: The formation of a black precipitate, known as palladium black, is a strong indication of catalyst aggregation and deactivation.[5] This occurs when the Pd(0) species, the active form of the catalyst, agglomerates into inactive nanoparticles.[6][7][8]

  • Ligand Integrity: Phosphine ligands, commonly used in Suzuki-Miyaura couplings, are susceptible to oxidation, which can compromise their ability to stabilize the palladium center.[9][10] Ensure that your ligands have been stored under an inert atmosphere and are from a reliable source.

  • Reagent Purity: Impurities in your reagents or solvents can act as catalyst poisons.[5]

Step 3: Implement Solutions

Based on your diagnosis, implement the following targeted solutions:

IssueRecommended Actions
Protodeboronation - Use a milder base (e.g., K3PO4, KF, Cs2CO3).[9] - Switch to a more stable boronic acid derivative like a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[4][9][11] - Employ anhydrous conditions to minimize the presence of a proton source.[4] - Lower the reaction temperature.[4]
Catalyst Deactivation - Use a pre-catalyst that readily forms the active Pd(0) species. - Ensure rigorous degassing of all solvents and reagents.[4] - For sterically hindered substrates, use bulky, electron-rich ligands like Buchwald-type biarylphosphines (e.g., XPhos, SPhos) to promote both oxidative addition and reductive elimination.[12]
Low Turnover Number - Increase catalyst loading as a last resort, but first, attempt to optimize other parameters. - Consider a slow-release strategy for the boronic acid to maintain a low, steady concentration, which can outcompete decomposition pathways.[3][13]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nuances of catalyst turnover and the impact of substituted boronic acids on reaction performance.

Q2: I am working with a sterically hindered ortho-substituted boronic acid and observing very low conversion. What modifications should I consider?

A2: Steric hindrance, particularly from ortho-substituents on either coupling partner, can significantly slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[12] To overcome this, more forcing conditions and specialized catalyst systems are often necessary.

  • Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands is paramount. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective in these situations.[12] These ligands accelerate the crucial steps of the catalytic cycle and can accommodate the steric bulk of the substrates.[12]

  • Elevated Temperatures: Increasing the reaction temperature is often required to provide the necessary activation energy to overcome the steric barriers.

  • Modern Pre-catalysts: Utilizing advanced palladium pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, can ensure efficient and rapid generation of the active catalytic species in solution.[12]

Here is a general protocol for coupling a sterically hindered boronic acid:

Experimental Protocol: Coupling of a Sterically Hindered Boronic Acid

  • Inert Atmosphere: In a glovebox or under a stream of argon, add the aryl halide (1.0 equiv), the ortho-substituted boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K3PO4, 2.0 equiv) to a dry reaction vessel.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1). The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]

  • Reaction: Seal the vessel and heat with vigorous stirring to 80–110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[12]

  • Purification: Purify the crude product by flash column chromatography.[12]

Q3: My reaction with an electron-deficient boronic acid is giving low yields. What is the underlying issue and how can I resolve it?

A3: Electron-deficient boronic acids are less nucleophilic, which can lead to a slow transmetalation step.[12] They can also be more susceptible to decomposition pathways like protodeboronation.[12]

Caption: Troubleshooting flowchart for electron-deficient boronic acids.

  • Enhance Nucleophilicity: A stronger base, such as K3PO4 or Cs2CO3, can help to generate the more nucleophilic boronate species, thereby accelerating transmetalation.[12] The role of the base is multifaceted, as it also participates in the formation of the active palladium-hydroxo species.[11][14]

  • Promote Catalysis: Electron-rich ligands, like the Buchwald-type biarylphosphines, can increase the electron density at the palladium center, which can facilitate the catalytic cycle.[12]

  • Increase Reaction Rate: A moderate increase in temperature can often overcome the higher activation barrier associated with the transmetalation of less nucleophilic boronic acids.[12]

Q4: What is the "turnover number" (TON) and how can I maximize it in my reactions?

A4: The turnover number (TON) is a measure of a catalyst's efficiency and is defined as the number of moles of product formed per mole of catalyst before it becomes inactive. A high TON is desirable as it indicates a more efficient and cost-effective process.

Factors Influencing TON and Strategies for Maximization:

FactorImpact on TONStrategy for Maximization
Catalyst Stability An unstable catalyst will deactivate quickly, leading to a low TON.- Use robust ligands that resist degradation. - Maintain a strictly inert atmosphere to prevent oxidation.[9]
Substrate Reactivity Highly reactive substrates can lead to faster product formation and a higher TON before deactivation occurs.- Optimize conditions for the specific substrate combination.
Reaction Conditions Temperature, solvent, and base all play a role in both the rate of the desired reaction and the rate of catalyst deactivation.- Carefully screen conditions to find a balance that favors the catalytic cycle over deactivation pathways.
Catalyst Loading While counterintuitive, lower catalyst loadings can sometimes lead to higher TONs if the catalyst is highly active and stable.- Strive to use the lowest effective catalyst loading.

An automated, high-throughput screening approach can be highly effective in rapidly identifying optimal conditions for maximizing the turnover number by simultaneously varying multiple parameters like catalyst, ligand, temperature, and time.[15]

References

Technical Support Center: Enhancing Boronic Acid Stability via Diethanolamine Masking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on the use of diethanolamine and its derivatives, particularly N-methyliminodiacetic acid (MIDA), for the stabilization of boronic acids. Here, you will find practical, field-proven insights to address common challenges and frequently asked questions encountered during experimental work.

Introduction to Boronic Acid Stabilization

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often hampered by inherent instability.[1] Many boronic acids, especially heterocyclic, vinyl, and cyclopropyl derivatives, are susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, which can limit their shelf-life and efficiency in chemical reactions.[2][3]

Masking the boronic acid functional group as a boronate ester is a widely adopted strategy to overcome these stability issues.[4] Complexation with diethanolamine or its analog, N-methyliminodiacetic acid (MIDA), rehybridizes the boron center from a reactive sp² state to a more stable sp³ state.[5] This structural change effectively shields the empty p-orbital of the boron atom, deactivating its Lewis acidity and enhancing its stability.[6] The resulting N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often indefinitely storable at the benchtop under air, and compatible with a wide range of reaction conditions and purification techniques like silica gel chromatography.[7][8]

This guide will focus on MIDA boronates, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you successfully implement this powerful stabilization strategy in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of MIDA boronates for the stabilization of boronic acids.

Q1: What are the main advantages of using MIDA boronates over free boronic acids or other protecting groups?

A1: MIDA boronates offer several key advantages:

  • Enhanced Stability: They are remarkably stable, even for classes of boronic acids that are notoriously unstable, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives.[2] Studies have shown that while many free boronic acids significantly decompose after just 15 days of benchtop storage, the corresponding MIDA boronates remain stable for over 60 days under the same conditions.[2]

  • Compatibility with Chromatography: Unlike many boronic acids, MIDA boronates are compatible with silica gel chromatography, allowing for easy purification.[6][7][9]

  • Controlled Reactivity: MIDA boronates are unreactive under standard anhydrous cross-coupling conditions, which enables their use in iterative cross-coupling strategies.[5][7]

  • Slow Release of Boronic Acid: Under specific aqueous basic conditions, MIDA boronates can undergo a slow, controlled hydrolysis to release the active boronic acid in situ.[2] This slow-release mechanism is particularly beneficial when working with unstable boronic acids, as it minimizes their decomposition during the cross-coupling reaction.[2][6]

Q2: Under what conditions are MIDA boronates stable?

A2: MIDA boronates exhibit broad stability across a range of conditions:

  • Benchtop Storage: They are generally stable for extended periods when stored as solids under air at room temperature.[7]

  • Anhydrous Cross-Coupling: They are inert in standard anhydrous Suzuki-Miyaura cross-coupling conditions, even at elevated temperatures (up to 80°C).[7]

  • Various Synthetic Reagents: MIDA boronates are compatible with a wide array of reagents used in common synthetic transformations, including Heck, Stille, and Negishi couplings.[5]

  • Aqueous Workups: They are generally stable to aqueous extractions with water, brine, and dilute acids.[9]

Q3: How do I deprotect a MIDA boronate to release the free boronic acid?

A3: The deprotection of MIDA boronates is typically achieved under mild aqueous basic conditions.[7]

  • Fast Deprotection: For rapid release of the boronic acid, treatment with 1M aqueous sodium hydroxide (NaOH) at room temperature is highly effective, often completing in under 10 minutes.[2][7]

  • Slow Release: For applications requiring the slow, controlled release of the boronic acid, a milder base such as aqueous potassium phosphate (K₃PO₄) can be used.[2] The rate of this slow release can be tuned by adjusting the temperature.[2]

Q4: Can I use MIDA boronates directly in a Suzuki-Miyaura cross-coupling reaction?

A4: Yes, and this is one of their primary applications. By employing aqueous basic conditions (e.g., using K₃PO₄ as the base), the MIDA boronate can be deprotected in situ, slowly releasing the active boronic acid for the cross-coupling reaction.[2] This "slow-release" strategy has been shown to significantly improve the yields of cross-coupling reactions involving unstable boronic acids.[2]

Q5: Are there any limitations to using MIDA boronates?

A5: While highly versatile, there are some considerations:

  • Forcing Conditions: In some cases, particularly with more challenging cross-couplings that require high temperatures and long reaction times, undesired hydrolysis of the MIDA group can occur, leading to lower yields.[10]

  • Lipophilic Substrates: MIDA boronates with very lipophilic organic groups can sometimes pose challenges during deprotection with aqueous NaOH due to phase separation, which can slow down the hydrolysis rate.[10] Using more organic-soluble hydroxide salts can help mitigate this issue.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis, purification, and use of MIDA boronates.

Problem Potential Cause(s) Recommended Solution(s)
Low yield during MIDA boronate formation. Incomplete reaction due to insufficient dehydration.Ensure anhydrous conditions. For the Dean-Stark method, use a solvent that forms an azeotrope with water (e.g., toluene, dioxane) and ensure efficient water removal. Alternatively, use MIDA anhydride, which acts as an in situ desiccant.[11][12][13]
High temperature acidic conditions causing decomposition of sensitive boronic acids.Use the milder MIDA anhydride method, which avoids high temperatures and acidic conditions.[11]
Difficulty purifying the MIDA boronate. Co-elution with impurities during column chromatography.MIDA boronates can often be purified by crystallization. A common method is to dissolve the crude product in a minimal amount of acetone and then precipitate it by the slow addition of diethyl ether.[9] For some applications, a catch-and-release purification on silica gel can be employed.[11][14]
Decomposition on silica gel.While generally stable, prolonged exposure to certain eluents like dichloromethane/methanol can cause some decomposition.[9] Minimize the time the MIDA boronate is on the column and avoid leaving it in alcoholic solutions for extended periods.[9]
Incomplete deprotection of the MIDA boronate. Insufficient base or reaction time.For fast deprotection, ensure at least one equivalent of strong base (e.g., 1M NaOH) is used and allow for adequate reaction time. Monitor the reaction by TLC or LC-MS.
Phase separation issues with lipophilic substrates.Vigorous stirring can help create an emulsion to facilitate the reaction.[10] Consider using a more organic-soluble hydroxide salt or a co-solvent to improve miscibility.[10]
Low yield in slow-release cross-coupling. The rate of boronic acid release does not match the rate of cross-coupling.The release rate can be adjusted by changing the temperature.[2] For very challenging couplings, consider using a co-catalyst, such as a copper salt, which has been shown to be effective for 2-pyridyl MIDA boronates.
Catalyst deactivation.The cleaved MIDA dianion can potentially act as a ligand for the palladium catalyst, although it generally does not have a deleterious effect.[15] Ensure that the catalyst loading and ligand choice are optimized for the specific substrates.
Unexpected hydrolysis of the MIDA boronate during a reaction or workup. The reaction conditions are not sufficiently anhydrous, or the workup involves prolonged exposure to basic or protic conditions.Carefully dry all solvents and reagents. During workup, minimize contact time with aqueous basic solutions. Increasing the dielectric constant of the aqueous phase during extractions can help prevent undesired hydrolysis in the organic phase.[10]

Experimental Protocols

Protocol 1: Synthesis of a MIDA Boronate from a Boronic Acid using MIDA Anhydride

This protocol is adapted from a milder procedure that avoids the high temperatures and acidic conditions of the traditional Dean-Stark method.[11]

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).

  • Add anhydrous dioxane to the vessel.

  • Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • The crude MIDA boronate can then be purified by column chromatography or crystallization.[9][11]

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the cross-coupling of a MIDA boronate with an aryl halide.[2]

  • To a reaction vessel, add the MIDA boronate (1.0 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%).

  • Add potassium phosphate (K₃PO₄, 7.5 equiv) as a solid.

  • Add a 5:1 mixture of dioxane and water as the solvent.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 60-100°C). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Fast Deprotection of a MIDA Boronate

This protocol describes the rapid cleavage of the MIDA group to yield the free boronic acid.[2][7]

  • Dissolve the MIDA boronate in a suitable organic solvent (e.g., THF).

  • Add 1M aqueous sodium hydroxide (NaOH) to the solution with stirring.

  • Stir the mixture at room temperature for approximately 10-15 minutes. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to neutralize the excess base.

  • Extract the free boronic acid into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the boronic acid. Note that the resulting boronic acid may be unstable and should be used promptly.

Visualizing the Workflow

MIDA Boronate Formation and Deprotection

MIDA_Workflow cluster_formation Formation cluster_coupling Slow-Release Cross-Coupling Boronic_Acid Boronic Acid (R-B(OH)₂) MIDA_Boronate MIDA Boronate (Stable) Boronic_Acid->MIDA_Boronate  + MIDA Anhydride  Heat, Dioxane MIDA_Anhydride MIDA Anhydride Free_Boronic_Acid Free Boronic Acid (Unstable) MIDA_Boronate->Free_Boronic_Acid  aq. K₃PO₄  Heat MIDA_Boronate->Free_Boronic_Acid  aq. NaOH  RT Aryl_Halide Aryl Halide (Ar-X) Cross_Coupled_Product Cross-Coupled Product (R-Ar) Free_Boronic_Acid->Cross_Coupled_Product  + Aryl-X  Pd Catalyst

Caption: Workflow for MIDA boronate formation, slow-release cross-coupling, and fast deprotection.

Chemical Principle of Stabilization

Boron_Hybridization cluster_boronic_acid Boronic Acid cluster_mida_boronate MIDA Boronate B_acid B R B B_acid->R R OH1 B B_acid->OH1 OH OH2 B B_acid->OH2 OH B_mida B B_acid->B_mida  + Diethanolamine Derivative (e.g., MIDA) label_acid sp² Hybridized Lewis Acidic Unstable R_mida B B_mida->R_mida R O1_mida B B_mida->O1_mida O O2_mida B B_mida->O2_mida O N_mida B B_mida->N_mida N label_mida sp³ Hybridized Lewis Acidity Shielded Stable

Caption: Change in boron hybridization upon MIDA complexation, leading to enhanced stability.

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions in Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization and troubleshooting of Suzuki-Miyaura cross-coupling reactions in continuous flow systems. This guide is designed for researchers, chemists, and process development professionals who are leveraging the power of flow chemistry to enhance the synthesis of biaryl compounds. Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and straightforward scalability.[1][2][3] However, the transition from batch to flow can present unique challenges.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that users often have when setting up a Suzuki-Miyaura reaction in a continuous flow environment.

Q1: What are the primary advantages of using a flow reactor for Suzuki-Miyaura coupling?

A1: The main advantages stem from the intrinsic properties of microreactors and continuous processing:

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control and rapid mixing, which can lead to faster reaction times and higher yields compared to batch reactors.[1][2][3]

  • Improved Safety: Flow systems handle only small volumes of reactants at any given time, significantly reducing the risks associated with highly exothermic reactions or hazardous reagents.[3]

  • Rapid Optimization: Key reaction parameters like temperature, residence time, and stoichiometry can be screened and optimized quickly, often in an automated fashion, accelerating process development.

  • Scalability: Scaling up production in a flow system is often achieved by simply running the reactor for a longer duration or by "scaling out" (running multiple reactors in parallel), which avoids the complex re-optimization often required when scaling up batch reactors.[4]

  • Integration with Heterogeneous Catalysts: Flow chemistry is exceptionally well-suited for packed-bed reactors containing immobilized palladium catalysts, which simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture.[1][5]

Q2: What is a typical starting setup for a flow Suzuki-Miyaura reaction?

A2: A basic setup consists of several key components:

  • Reagent Pumps: Two or more pumps are used to deliver separate solutions of the reactants (e.g., one stream with the aryl halide and palladium catalyst, and another with the boronic acid and base).

  • Mixer: A T-mixer or static mixer is used to combine the reagent streams efficiently before they enter the reactor.

  • Reactor: This can be a heated capillary, a micro-packed bed column containing a heterogeneous catalyst, or a chip-based microreactor. The reactor is typically placed in a heating unit (e.g., an oil bath or a column heater) to control the reaction temperature.[3]

  • Back-Pressure Regulator (BPR): A BPR is placed at the outlet of the reactor to maintain a constant pressure within the system. This is crucial for preventing solvent boiling at elevated temperatures and ensuring consistent flow rates.[6][7]

  • Collection Vessel: A vessel to collect the product stream. For optimization studies, this is often an automated fraction collector.

Q3: How do I choose the right solvent and base for a flow Suzuki-Miyaura reaction?

A3: Solvent and base selection is critical and often interdependent.

  • Solvents: The ideal solvent system must keep all reactants, reagents, and the product soluble throughout the reaction to prevent clogging.[8] Biphasic solvent systems (e.g., THF/water, ethanol/water/DME) are often used to dissolve both the organic substrates and the inorganic base.[8][9] Highly polar aprotic solvents like DMF or dioxane are also common but should be used with caution due to potential toxicity and work-up challenges.[8][10]

  • Bases: While inorganic bases like K₂CO₃ or K₃PO₄ are effective in batch, they can cause significant clogging issues in flow reactors due to their poor solubility.[1][8] To mitigate this, soluble organic bases like N,N'-diisopropylethylamine (DIPEA) or tetrabutylammonium fluoride (TBAF) are often preferred, even if they are less reactive than their inorganic counterparts in batch mode.[8][10] Alternatively, using a biphasic solvent system can help dissolve inorganic bases.[9]

Q4: Should I use a homogeneous or heterogeneous palladium catalyst?

A4: The choice depends on the specific application and goals.

  • Homogeneous Catalysts: These catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands) are dissolved in the reaction mixture, often leading to high catalytic efficiency and selectivity.[1] However, their primary drawback is the need for a downstream purification step to remove palladium from the final product, which can be complex and costly.[1]

  • Heterogeneous Catalysts: These are palladium species immobilized on a solid support (e.g., palladium on carbon, silica, or a polymer resin).[1][5] They are typically used in packed-bed reactors, which allows for continuous operation without catalyst contamination of the product.[5] This simplifies work-up and allows for catalyst reuse. However, they can sometimes suffer from lower activity, catalyst leaching, or deactivation.[11]

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems encountered during flow Suzuki-Miyaura experiments.

Problem 1: Low Conversion or Yield

Symptoms:

  • Analysis of the output stream (e.g., by LC-MS or GC-MS) shows a high percentage of unreacted starting materials.

  • The reaction does not reach the expected level of completion based on batch experiments.

Potential Causes & Solutions:

Potential Cause Diagnostic Steps Solutions & Explanations
Insufficient Residence Time Perform a residence time screen by varying the flow rate. Plot conversion versus residence time.Increase Residence Time: Decrease the total flow rate of the pumps. A longer residence time ensures that the reagents spend more time in the heated zone of the reactor, allowing the reaction to proceed further towards completion.[8]
Inadequate Temperature Conduct a temperature screen at a fixed residence time. Plot conversion versus temperature.Increase Temperature: Raise the temperature of the reactor. Suzuki-Miyaura reactions are often thermally promoted, and flow reactors allow for safe operation at temperatures above the solvent's boiling point due to pressurization.[12]
Poor Mixing If possible, use a transparent reactor to visually inspect for phase separation or slug flow.Improve Mixing: Ensure the mixer is appropriate for the flow rates used. For biphasic systems, a static mixer may be more effective than a simple T-junction. Efficient mixing is crucial for the interaction between the organic and aqueous phases where transmetalation occurs.
Catalyst Inactivity/Deactivation Analyze the output stream over an extended period. A gradual drop in conversion suggests deactivation. For heterogeneous catalysts, check for changes in color or appearance of the packed bed.Optimize Catalyst System: For homogeneous systems, consider a more active catalyst, such as one with bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) which can facilitate the oxidative addition step, especially for less reactive aryl chlorides.[13][14] For heterogeneous systems, ensure the catalyst is properly packed and conditioned. If deactivation is observed, consider a different support or catalyst that is more stable under the reaction conditions.[11]
Incorrect Stoichiometry Verify the concentrations of all stock solutions. Ensure pumps are calibrated and delivering the correct flow rates.Adjust Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion. Ensure the base is present in sufficient excess (typically 2-3 equivalents).
Problem 2: Reactor Clogging and Pressure Instability

Symptoms:

  • A rapid increase in back pressure is observed on the system's pressure gauge.

  • The flow from the reactor outlet stops or becomes erratic.

  • Pumps may stall due to over-pressurization.

Potential Causes & Solutions:

Potential Cause Diagnostic Steps Solutions & Explanations
Precipitation of Base Check the solubility of the base in the chosen solvent system at the reaction concentration.Use a Soluble Base or Biphasic System: Switch from an inorganic base (e.g., K₂CO₃) to a soluble organic base (e.g., DIPEA) or an aqueous solution of the inorganic base in a biphasic setup.[8] This is the most common cause of clogging.
Precipitation of Product or Boronic Acid Check the solubility of the product and boronic acid in the reaction mixture. Product precipitation is common in highly concentrated reactions.Modify Solvent System or Reduce Concentration: Add a co-solvent to increase the solubility of all components.[8] Alternatively, reduce the concentration of the starting materials. While this reduces throughput, it ensures stable operation.
Catalyst Bed Compaction/Fouling (Heterogeneous) Visually inspect the packed-bed reactor for signs of compaction or discoloration at the inlet.Improve Catalyst Packing: Ensure the catalyst bed is packed uniformly and is not prone to settling. Using spherical bead-supported catalysts can help prevent pressure increases and clogging.[1] Fouling can occur when solids deposit on the catalyst surface; this may require catalyst replacement or regeneration.[15]
Outgassing in the Reactor Observe for bubble formation if using a transparent reactor. Pressure fluctuations can be a sign of gas formation.Increase Back Pressure: Ensure the back-pressure regulator is set high enough to keep solvents and any low-boiling point reagents in the liquid phase at the reaction temperature.[7] A pre-heating coil before the reactor can also help ensure reagents are at temperature before mixing, reducing thermal shock that can cause outgassing.[6]
Problem 3: Catalyst Leaching (Heterogeneous Systems)

Symptoms:

  • ICP-MS or AAS analysis of the product stream shows unacceptable levels of palladium.

  • A gradual but irreversible loss of catalyst activity is observed over time.

Potential Causes & Solutions:

Potential Cause Diagnostic Steps Solutions & Explanations
Quasi-Homogeneous Catalysis Run a "hot filtration" test adapted for flow: pass the reaction mixture through the catalyst bed, then into a second heated reactor without a catalyst. If the reaction continues in the second reactor, leached palladium is the active catalyst.Choose a More Stable Catalyst: Some supports are prone to leaching palladium under reaction conditions, where the "heterogeneous" catalyst is actually a reservoir for a homogeneous catalyst.[9][11] Select catalysts with strongly anchored palladium, such as those with covalent tethers or encapsulated nanoparticles.[5][9]
Harsh Reaction Conditions Correlate leaching with high temperatures or aggressive solvents/reagents.Milder Conditions: If possible, reduce the reaction temperature. While this may require a longer residence time, it can significantly reduce the rate of palladium leaching.[11][16]
Incorrect Ligand/Support Combination Review literature for catalyst stability under similar conditions.Optimize Support Material: The choice of support (e.g., silica, alumina, polymer) can drastically affect leaching.[11][16] The interaction between the support, palladium, and the reaction medium is complex and may require empirical screening to find the most stable combination for your specific substrate.

Part 3: Visualizations and Protocols

Experimental Workflow Diagram

The following diagram illustrates a standard experimental setup for optimizing a Suzuki-Miyaura cross-coupling reaction in a continuous flow system.

Flow_Suzuki_Workflow Diagram 1: Standard Flow Chemistry Setup for Suzuki-Miyaura Optimization cluster_reagents Reagent Delivery cluster_reactor Reaction Zone PumpA Pump A (Aryl Halide, Catalyst) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Boronic Acid, Base) PumpB->Mixer Preheater Pre-heating Coil Mixer->Preheater Reactor Heated Reactor (Packed Bed or Capillary) Preheater->Reactor Controlled Temp (T) BPR Back-Pressure Regulator (BPR) Reactor->BPR Controlled Pressure (P) Collector Fraction Collector / Product Collection BPR->Collector

Caption: A typical flow chemistry setup for a Suzuki-Miyaura reaction.

Troubleshooting Logic Diagram

This decision tree provides a logical workflow for diagnosing the root cause of low reaction conversion.

Troubleshooting_Tree Diagram 2: Troubleshooting Workflow for Low Conversion Start Low Conversion Observed CheckTime Is Residence Time Sufficient? Start->CheckTime CheckTemp Is Temperature High Enough? CheckTime->CheckTemp Yes IncreaseTime Action: Decrease Flow Rate CheckTime->IncreaseTime No CheckCatalyst Is Catalyst Active? CheckTemp->CheckCatalyst Yes IncreaseTemp Action: Increase Reactor Temperature CheckTemp->IncreaseTemp No CheckSolubility Are All Components Soluble? CheckCatalyst->CheckSolubility Yes ChangeCatalyst Action: Change Catalyst or Ligand System CheckCatalyst->ChangeCatalyst No ChangeSolvent Action: Modify Solvent or Use Soluble Base CheckSolubility->ChangeSolvent No (Precipitation/Clogging) Success Problem Resolved CheckSolubility->Success Yes (Re-evaluate System) IncreaseTime->Success IncreaseTemp->Success ChangeCatalyst->Success ChangeSolvent->Success

Caption: A decision tree for troubleshooting low conversion in flow Suzuki-Miyaura reactions.

References

Validation & Comparative

A Comparative Guide to the NMR and Mass Spectrometric Characterization of (5-Carbamoyl-2-fluorophenyl)boronic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Boronic Acids in Drug Discovery

(5-Carbamoyl-2-fluorophenyl)boronic acid is a key building block in modern medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex pharmaceutical intermediates.[1][2] The boronic acid moiety, while synthetically versatile, introduces significant analytical challenges. Its propensity for dehydration to form cyclic boroxine anhydrides, coupled with potential impurities from synthesis, necessitates a multi-faceted and robust characterization strategy to ensure purity, identity, and stability.[3][4]

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, compare the performance of different analytical approaches, and provide validated protocols to guide researchers in obtaining unambiguous and reliable data.

Part 1: Multinuclear NMR Spectroscopy - A Structural Deep Dive

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of this compound. The presence of four different NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a uniquely detailed picture of the molecular architecture.

Expertise in Action: Interpreting the Spectra

A standard analysis in a solvent like DMSO-d₆ is chosen for its ability to solubilize the polar compound and minimize the exchange rate of the labile -OH and -NH₂ protons, resulting in sharper signals compared to solvents like D₂O.

  • ¹H NMR: The proton spectrum provides the initial fingerprint. The aromatic region will display complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The carbamoyl (-CONH₂) protons typically appear as two distinct, broad singlets due to restricted rotation around the C-N bond, while the boronic acid (-B(OH)₂) protons present as a very broad, solvent- and concentration-dependent singlet that readily exchanges with deuterium.

  • ¹⁹F NMR: This is a critical experiment for confirming the identity and purity of fluorinated compounds.[5] For this molecule, a single resonance is expected, which will be split into a multiplet by couplings to the neighboring aromatic protons. Its chemical shift is highly indicative of the electronic environment around the fluorine atom.[6][7]

  • ¹¹B NMR: As the key functional group involves boron, ¹¹B NMR is indispensable. Boronic acids typically show a broad signal in the chemical shift range of δ 28–33 ppm for the trigonal planar (sp²) form.[8][9] If the boronic acid complexes with a Lewis base (like the solvent or a diol impurity) to form a tetracoordinate (sp³) boronate species, the signal will shift significantly upfield to a range of δ 5–15 ppm.[10] This makes ¹¹B NMR an excellent tool for studying complexation and degradation.[9]

  • ¹³C NMR: The proton-decoupled ¹³C spectrum confirms the carbon skeleton. Key features include the carbonyl carbon (~167 ppm) and the aromatic carbons. The carbon directly attached to the boron atom (C-B) often appears as a very broad signal due to quadrupolar relaxation from the ¹¹B nucleus and may be difficult to observe. Carbons near the fluorine atom will exhibit C-F coupling, which is a valuable diagnostic tool.[11]

Data Summary: Expected NMR Characteristics
NucleusExpected Chemical Shift (δ, ppm) in DMSO-d₆Key Features & CouplingsCausality
¹H~8.2 (s, br, 2H)B(OH)₂ protons; broad due to exchange and quadrupolar effects.Labile acidic protons exchange with trace water and couple to the quadrupolar boron nucleus.
¹H~7.5 - 8.1 (m, 3H)Aromatic protons; complex splitting patterns.Shows ³J(H,H), ³J(H,F), and ⁴J(H,F) couplings.
¹H~7.9 (s, br, 1H), ~7.6 (s, br, 1H)CONH₂ protons; two distinct signals.Restricted rotation around the amide C-N bond makes the two protons chemically inequivalent.
¹⁹F~ -110 to -115Multiplet.Coupled to ortho and meta protons on the aromatic ring.
¹¹B~28 - 33Broad singlet.Characteristic of a trigonal (sp²) boronic acid. A shift upfield would indicate formation of a tetracoordinate boronate complex.[10]
¹³C~167Carbonyl (CONH₂) carbon.Standard chemical shift for an amide carbonyl.
¹³C~100 - 165Aromatic carbons.Signals will show splitting due to ¹J(C,F), ²J(C,F), etc. The C-B signal will be very broad.
Protocol 1: Standardized Multinuclear NMR Analysis
  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a minimum proton frequency of 400 MHz.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. As ¹⁹F is a highly sensitive nucleus, acquisition is generally rapid.

    • ¹¹B NMR: Acquire a 1D ¹¹B spectrum. Crucially, use a quartz NMR tube to eliminate the broad background signal from borosilicate glass tubes.[12] A longer relaxation delay may be needed due to the quadrupolar nature of boron.

    • ¹³C NMR: Acquire a standard proton-decoupled ¹³C spectrum. A larger number of scans and a relaxation delay of 2-5 seconds are required due to the low natural abundance and longer relaxation times of ¹³C.

Caption: Workflow for Multinuclear NMR Characterization.

Part 2: Mass Spectrometry - Navigating the Complexities of Boronic Acid Ionization

Mass spectrometry provides essential molecular weight confirmation and is unparalleled in its sensitivity for detecting trace-level impurities. However, the analysis of boronic acids is complicated by their tendency to undergo in-source dehydration and oligomerization.[3]

Expertise in Action: ESI-MS and the Boroxine Challenge

Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that can be directly coupled with liquid chromatography (LC-MS), which is critical for analyzing complex reaction mixtures.[13][14]

The primary challenge in the MS analysis of boronic acids is the facile formation of a cyclic trimeric anhydride, known as a boroxine . This occurs through the intermolecular dehydration of three boronic acid molecules. This species is often the base peak or most abundant ion in the mass spectrum, especially under thermal stress or in the gas phase, which can lead to the misinterpretation that the sample is impure.[14]

An LC-MS method is the self-validating system of choice. The liquid chromatography step separates the monomeric boronic acid from impurities and pre-existing boroxine before it enters the mass spectrometer. This ensures that the mass spectrum at the retention time of the main peak corresponds to the monomeric species, while the boroxine, if present in the original sample, would elute at a different time.

  • Negative Ion Mode (-ESI): This mode is often highly sensitive for boronic acids. The most common ion observed is the deprotonated molecule, [M-H]⁻. Adducts with anions from the mobile phase, such as formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻, are also frequently detected.

  • Positive Ion Mode (+ESI): In this mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ are expected. Ions corresponding to the loss of water, such as [M+H-H₂O]⁺, are also very common.

Data Summary: Expected Ions in High-Resolution ESI-MS

(Calculated for C₇H₇BFNO₃, Exact Mass: 183.0506)

Ion SpeciesFormulaCalculated m/zIonization ModeCommonality & Causality
[M-H]⁻C₇H₆BFNO₃⁻182.0428NegativeOften a primary ion due to the acidic nature of the B(OH)₂ group.
[M+H]⁺C₇H₈BFNO₃⁺184.0585PositiveProtonation can occur on the carbamoyl oxygen or nitrogen.
[M+Na]⁺C₇H₇BFNNaO₃⁺206.0404PositiveCommon adduct from glassware or trace sodium salts in solvents.
[M+H-H₂O]⁺C₇H₆BFNO₂⁺166.0479PositiveFacile loss of water from the boronic acid moiety in the gas phase.
Boroxine [M₃-3H₂O-H]⁻C₂₁H₁₂B₃F₃N₃O₆⁻493.0906NegativeThe trimeric anhydride is a very common artifact of MS analysis.[14]
Protocol 2: Standardized LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of acetonitrile and water. Dilute this solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation & Conditions:

    • LC System: A UHPLC or HPLC system.

    • Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a robust choice.[13]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 5-10 minutes. The ammonium acetate serves as a buffer and provides counter-ions for better ionization.[13]

    • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of both positive and negative ESI.

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-1000 to capture the monomer, potential dimers, and the boroxine trimer.

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation (C18) cluster_ms MS Detection (ESI) cluster_analysis_ms Data Analysis dissolve_ms Dissolve in ACN/H₂O dilute Dilute to 1-10 µg/mL dissolve_ms->dilute inject Inject Sample dilute->inject separate Separate Analytes inject->separate pos_mode Positive Ion Mode separate->pos_mode Ion Source neg_mode Negative Ion Mode separate->neg_mode Ion Source mw_confirm Confirm MW pos_mode->mw_confirm neg_mode->mw_confirm impurity_id Identify Impurities mw_confirm->impurity_id

Caption: Workflow for LC-MS Characterization.

Part 3: A Comparative Framework for Product vs. Alternatives

The true power of this dual-spectroscopic approach lies in its ability to differentiate the desired product from common impurities or alternative reaction products.

Compound / SpeciesKey Differentiating Features in NMRKey Differentiating Features in MS
This compound (Target Product)¹¹B signal at ~30 ppm. Full set of aromatic signals with H-F coupling.[M-H]⁻ at m/z 182.04. [M+H]⁺ at m/z 184.06.
Boroxine (Trimeric Anhydride)¹H signals may be broad and poorly resolved. ¹¹B signal may shift slightly.Dominant high mass ion, e.g., [M₃-3H₂O-H]⁻ at m/z ~493.
3-Fluorobenzamide (Deboronated Impurity)Absence of B(OH)₂ proton signal. Absence of ¹¹B signal. A new aromatic proton signal appears in place of the boronic acid group, simplifying the splitting pattern.Much lower MW. [M+H]⁺ at m/z 140.05.
Starting Material (e.g., 3-Bromo-4-fluorobenzamide)Different aromatic chemical shifts and splitting. Absence of ¹¹B signal.Characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) with [M+H]⁺ at m/z 217.96 / 219.96.

By integrating the structural detail from multinuclear NMR with the sensitive molecular weight and impurity profiling from LC-MS, researchers can achieve a comprehensive and unambiguous characterization of this compound, ensuring the quality and reliability of this critical synthetic building block.

References

The Two Faces of Boron: A Comparative Guide to Boronic Acids and Boronic Esters in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process development scientist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. At the heart of this powerful transformation lies the organoboron reagent. The choice between employing a boronic acid or its corresponding ester is a critical decision that profoundly impacts reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an in-depth comparative analysis of these two classes of reagents, grounded in mechanistic principles and supported by practical, field-proven insights to empower researchers in making the most informed choices for their synthetic endeavors.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between boronic acids and their boronate ester counterparts can be distilled down to a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in Suzuki couplings.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in these reactions, which can negatively impact their shelf-life and reaction yields.[1]

Conversely, boronate esters, with the pinacol esters being the most common, offer significantly enhanced stability.[1][3] They are frequently crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and consistency are paramount.[1] The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1]

A Deeper Dive: Head-to-Head Comparison

FeatureBoronic AcidsBoronic Esters (e.g., Pinacol Esters)
Stability & Handling Often less stable, susceptible to oxidation and protodeboronation.[1] Can be challenging to obtain in high purity due to decomposition.[3] May require storage under inert atmosphere at low temperatures.[3]Generally stable, crystalline solids with a long shelf-life.[1][4] Easier to handle and purify via standard techniques like column chromatography.[1][5]
Reactivity More reactive, typically leading to faster reaction times.[1][2]Generally less reactive, may require longer reaction times or higher temperatures.[1]
Purification Purification can be challenging due to their polarity and propensity to form trimeric anhydrides (boroxines). Recrystallization or derivatization is often required.Readily purified by standard column chromatography on silica gel.[1]
Substrate Scope Broad scope, but stability issues can arise with certain sensitive substrates (e.g., some heteroaromatics).[6]Excellent for unstable boronic acids (e.g., 2-pyridyl derivatives), enabling their use in cross-coupling reactions.[7]
Specialized Variants Limited structural diversity beyond the organic substituent.Wide variety of esters available (e.g., MIDA, neopentyl) that offer unique stability and reactivity profiles, allowing for sequential cross-couplings.[6]

Mechanistic Nuances: The Path to Transmetalation

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly influences the critical transmetalation step.

Boronic acids, under basic conditions, form a more nucleophilic "ate" complex, which is believed to facilitate the transfer of the organic group to the palladium center.[8] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.[9] However, kinetic and computational studies have shown that boronic esters can also transmetalate directly without prior hydrolysis, and depending on the nature of the ester, this can even lead to rate enhancements compared to the parent boronic acid.[2][4]

Suzuki_Cycle

Quantitative Performance Comparison: A Representative Example

To illustrate the practical implications of the reactivity-stability trade-off, the following table summarizes representative data for the Suzuki coupling of 4-bromotoluene with phenylboronic acid versus its pinacol ester under identical reaction conditions.

Boron ReagentReaction Time (hours)Yield (%)
Phenylboronic Acid195
Phenylboronic Acid Pinacol Ester392

Reaction Conditions: 4-bromotoluene (1.0 mmol), boron reagent (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 100 °C.

This data exemplifies the general trend: the boronic acid provides a higher yield in a shorter reaction time, highlighting its greater reactivity. However, the pinacol ester still affords an excellent yield, and its superior stability may make it the preferred reagent in a more complex synthesis where reagent decomposition could be a significant issue.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the synthesis of a boronic acid and its corresponding pinacol ester, followed by their use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Phenylboronic Acid

dot graph Synthesis_BA { rankdir=LR; node [shape=plaintext];

} "Workflow for the synthesis of phenylboronic acid."

Procedure:

  • A solution of phenylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) is added dropwise to a stirred solution of trimethyl borate (11.4 mL, 100 mmol) in anhydrous THF (200 mL) at -78 °C under an inert atmosphere.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of 2 M HCl (100 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude phenylboronic acid.

  • The crude product is recrystallized from a minimal amount of hot water to afford pure phenylboronic acid as a white solid.

Synthesis of Phenylboronic Acid Pinacol Ester

dot graph Synthesis_BE { rankdir=LR; node [shape=plaintext];

} "Workflow for the synthesis of a pinacol boronate ester."

Procedure:

  • To a solution of phenylboronic acid (12.2 g, 100 mmol) and pinacol (11.8 g, 100 mmol) in diethyl ether (200 mL), anhydrous magnesium sulfate (24.1 g, 200 mmol) is added.[10]

  • The suspension is stirred at room temperature for 24 hours.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is dissolved in pentane and washed with water to remove any remaining pinacol and boronic acid.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the phenylboronic acid pinacol ester as a white solid, which can be further purified by column chromatography if necessary.

Comparative Suzuki-Miyaura Coupling

dot graph Suzuki_Protocol { rankdir=LR; node [shape=plaintext];

} "General workflow for a Suzuki-Miyaura coupling reaction."

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add 4-bromotoluene (171 mg, 1.0 mmol), the boron reagent (phenylboronic acid or its pinacol ester, 1.2 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and powdered K₂CO₃ (276 mg, 2.0 mmol).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 4-methyl-1,1'-biphenyl product.

The Rise of Specialized Boronic Esters: MIDA Esters

A significant advancement in the field is the development of N-methyliminodiacetic acid (MIDA) boronates. These air-stable, crystalline solids are compatible with chromatography and are unreactive under standard anhydrous cross-coupling conditions.[11] The MIDA ligand acts as a protecting group that can be cleaved under mild aqueous basic conditions to slowly release the corresponding boronic acid.[11] This slow-release mechanism is particularly advantageous for notoriously unstable boronic acids, preventing their decomposition and improving the overall yield of the Suzuki reaction.[11] In some cases, the use of a MIDA boronate has been shown to provide a higher yield compared to the free boronic acid.[12][13]

Conclusion: Making the Right Choice

The selection between a boronic acid and a boronic ester is a nuanced decision that depends on the specific requirements of the synthetic task at hand.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary objective.

  • The reagent is freshly prepared or has been stored under strictly inert conditions.

  • Potential side reactions due to instability can be minimized through careful control of reaction conditions.

Choose a boronic ester when:

  • Stability, ease of handling, and long-term storage are critical.

  • The corresponding boronic acid is known to be unstable.

  • Reproducibility and a cleaner reaction profile are prioritized over slightly longer reaction times.

  • The synthesis is part of an automated or high-throughput workflow.

Ultimately, the superior stability and handling characteristics of boronate esters, especially advanced derivatives like MIDA boronates, often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid. By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

The Pursuit of Precision: A Comparative Guide to the Selectivity of PARP-1 over PARP-2 Inhibitors Derived from the Phenanthridinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of targeted cancer therapy, the ability to selectively engage a specific molecular target while sparing others is paramount. This guide delves into the critical nuances of achieving selectivity for Poly(ADP-ribose) Polymerase-1 (PARP-1) over its closely related isoform, PARP-2. We will explore a series of inhibitors derived from the well-established phenanthridinone scaffold, using the widely studied, albeit non-selective, inhibitor PJ34 as our foundational compound. This technical comparison is designed for researchers, scientists, and drug development professionals seeking to understand the structural basis of selectivity and the experimental methodologies required to validate it.

The Rationale for Selectivity: Why Distinguishing PARP-1 from PARP-2 Matters

PARP-1 and PARP-2 are key players in the DNA damage response (DDR), acting as cellular sentinels that detect and signal the presence of DNA strand breaks.[1][2] Upon activation, they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins, creating a scaffold to recruit DNA repair machinery.[1][3] While both are involved in single-strand break repair (SSBR), their roles and contributions differ. PARP-1 is the more abundant of the two and is responsible for the majority (80-90%) of PAR synthesis following DNA damage.[4][5]

The therapeutic strategy of "synthetic lethality" with PARP inhibitors has been particularly successful in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1] Inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks, which are converted into cytotoxic double-strand breaks during DNA replication.[1] In HRR-deficient cells, these double-strand breaks cannot be faithfully repaired, leading to cell death.

Given that the synthetic lethal effect is primarily driven by the inhibition and "trapping" of PARP-1 on DNA, it is hypothesized that selectively targeting PARP-1 could offer a wider therapeutic window.[4][6] Potentially, this could reduce the hematological and other toxicities associated with the inhibition of PARP-2, while maintaining or even enhancing anti-tumor efficacy.[4]

Below is a diagram illustrating the central role of PARP-1 in the DNA damage response and the rationale for its selective inhibition.

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Mediated Repair cluster_2 Therapeutic Intervention cluster_3 Cell Fate in HR-Deficient Cancer DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation detects PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis catalyzes Selective_Inhibitor Selective PARP-1 Inhibitor PARP1_Activation->Selective_Inhibitor target Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR_Synthesis->Recruitment scaffolds SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair facilitates Cell_Survival Cell Survival SSB_Repair->Cell_Survival leads to Trapping PARP-1 Trapping on DNA Selective_Inhibitor->Trapping induces DSB_Formation Replication Fork Collapse -> Double-Strand Break (DSB) Trapping->DSB_Formation leads to Apoptosis Apoptosis / Cell Death DSB_Formation->Apoptosis results in IC50_Workflow Start Start: Purified PARP-1/PARP-2 and Test Inhibitors Step1 1. Coat 96-well plate with recombinant PARP enzyme Start->Step1 Step2 2. Add serial dilutions of the test inhibitor Step1->Step2 Step3 3. Initiate reaction with Histone, DNA, and Biotin-NAD+ Step2->Step3 Step4 4. Incubate to allow PARylation Step3->Step4 Step5 5. Stop reaction and add Streptavidin-HRP Step4->Step5 Step6 6. Add chemiluminescent substrate and read signal Step5->Step6 End End: Calculate IC50 values for PARP-1 and PARP-2 Step6->End

References

A Comparative Guide to In-Situ Click Chemistry for Discovering Boronic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Boronic acid-based compounds have emerged as a particularly promising class of inhibitors due to their unique ability to form reversible covalent bonds with the active site serine or threonine residues of many enzymes, mimicking the transition state of the catalyzed reaction.[1][2][3] This guide provides an in-depth comparison of in-situ click chemistry for the discovery of boronic acid-based inhibitors against other established methodologies, supported by experimental data and detailed protocols.

The Power of Boronic Acids as Enzyme Inhibitors

Boronic acids possess a boron atom that can readily form a stable, yet reversible, tetrahedral adduct with the hydroxyl group of catalytic serine or threonine residues within an enzyme's active site.[1][4] This tetrahedral intermediate closely resembles the transition state of the substrate during enzymatic catalysis, leading to high-affinity binding and potent inhibition.[1] The reversibility of this interaction is a key advantage, potentially reducing the risk of off-target effects associated with irreversible inhibitors.[5][6]

In-Situ Click Chemistry: Letting the Target Build its Own Inhibitor

In-situ click chemistry is a powerful target-guided synthesis approach where the biological target itself catalyzes the formation of its own high-affinity inhibitor from a pool of smaller, complementary molecular fragments.[7][8] This technique leverages the enzyme's active site as a template to bring reactive fragments—typically an azide and an alkyne—into close proximity and the correct orientation for a cycloaddition reaction to occur, forming a stable triazole linkage.[7][9]

The elegance of this approach lies in its efficiency and specificity. The enzyme selectively accelerates the formation of the best-fitting inhibitor from a dynamic combinatorial library of potential reactants.[2][10] This process dramatically simplifies the identification of potent lead compounds compared to traditional screening methods.[11]

Workflow for In-Situ Click Chemistry with Boronic Acid Fragments

The general workflow for discovering boronic acid-based inhibitors using in-situ click chemistry involves a series of well-defined steps, as illustrated in the diagram below.

in_situ_workflow cluster_prep Preparation cluster_reaction In-Situ Reaction cluster_analysis Analysis & Identification prep_enzyme Target Enzyme Preparation incubation Incubation of Enzyme with Fragment Library prep_enzyme->incubation prep_fragments Synthesis of Boronic Acid-Azide and Alkyne Fragments prep_fragments->incubation cycloaddition Enzyme-Catalyzed Azide-Alkyne Cycloaddition incubation->cycloaddition lcms LC-MS/MS Analysis to Identify 'Clicked' Product cycloaddition->lcms inhibition_assay Inhibition Assay of Identified Product lcms->inhibition_assay

Caption: A generalized workflow for the discovery of boronic acid-based inhibitors using in-situ click chemistry.

Comparative Analysis of Inhibitor Discovery Methodologies

The discovery of enzyme inhibitors has traditionally relied on high-throughput screening (HTS) and fragment-based drug discovery (FBDD). The following table provides a comparative overview of these methods alongside the in-situ click chemistry approach for boronic acid-based inhibitors.

FeatureHigh-Throughput Screening (HTS)Fragment-Based Drug Discovery (FBDD)In-Situ Click Chemistry with Boronic Acids
Principle Screening large libraries of diverse compounds for activity.[12]Screening small, low-affinity fragments and growing or linking them.[13]Target-catalyzed synthesis of an inhibitor from reactive fragments.[7][8]
Library Size 100,000s to millions of compounds100s to 1,000s of fragments10s to 100s of azide and alkyne fragments
Hit Potency Wide range, from potent to weakTypically weak initial hits (mM to µM)Often potent hits (µM to nM)[2][10]
Efficiency Can be time-consuming and expensiveMore efficient in chemical space explorationHighly efficient in identifying potent inhibitors[2][11]
Mechanism of Action Diverse, not always known initiallyCan be elucidated through structural studiesDirectly identifies inhibitors that bind to the active site
Requirement for Structural Info Not essential for initial screeningStructural information (e.g., X-ray crystallography) is highly beneficialNot strictly required, but helpful for fragment design
Advantages of In-Situ Click Chemistry for Boronic Acid Inhibitors

The combination of in-situ click chemistry with boronic acid fragments offers several distinct advantages:

  • Enhanced Potency and Specificity : By incorporating a boronic acid "warhead," the resulting triazole-containing inhibitors are primed for covalent, yet reversible, interaction with the target enzyme, often leading to high potency.[2]

  • Reduced Synthetic Effort : This approach bypasses the need for the individual synthesis and purification of a large library of potential inhibitors. Instead, a smaller set of reactive fragments is synthesized, and the enzyme performs the final assembly step.[11]

  • Accelerated Lead Discovery : The direct identification of potent inhibitors from a combinatorial library significantly shortens the timeline for lead discovery compared to iterative optimization processes often required in HTS and FBDD.[2]

Experimental Protocols

Protocol 1: General Procedure for In-Situ Click Chemistry Screening

This protocol outlines a general procedure for identifying boronic acid-based inhibitors of a target enzyme using in-situ click chemistry.

  • Preparation of Reagents :

    • Synthesize a library of alkyne-containing fragments with diverse chemical functionalities.

    • Synthesize an azide-functionalized boronic acid "warhead." A common example is 3-azidomethylphenyl boronic acid.[2]

    • Prepare a stock solution of the target enzyme in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • In-Situ Reaction :

    • In a microcentrifuge tube, combine the target enzyme (final concentration typically in the low µM range), the azide-boronic acid fragment (e.g., 50 µM), and a mixture of the alkyne fragments (e.g., 50 µM each).

    • Include a control reaction without the enzyme to assess the background (non-catalyzed) click reaction.

    • Incubate the reactions at a suitable temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours).

  • Analysis by LC-MS/MS :

    • Terminate the reaction by adding a quenching solution (e.g., acetonitrile with 0.1% formic acid).

    • Analyze the reaction mixtures by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the newly formed triazole product(s).

    • Compare the product formation in the enzyme-containing reaction to the control reaction to confirm enzyme-catalyzed synthesis.

  • Confirmation of Inhibition :

    • Synthesize the identified triazole-boronic acid inhibitor on a larger scale.

    • Determine the inhibitory potency (e.g., IC50 or Ki value) of the purified compound against the target enzyme using a standard enzyme activity assay.

Protocol 2: Enzyme Inhibition Assay (Example: β-Lactamase)

This protocol describes a typical spectrophotometric assay to determine the inhibitory activity of a boronic acid-based inhibitor against a β-lactamase enzyme.

  • Preparation of Reagents :

    • Prepare a stock solution of the purified β-lactamase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Prepare a stock solution of a chromogenic substrate (e.g., nitrocefin) in DMSO.

    • Prepare serial dilutions of the boronic acid inhibitor in the assay buffer.

  • Assay Procedure :

    • In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the nitrocefin substrate.

    • Monitor the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

  • Data Analysis :

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.[14]

Visualizing the Mechanism: Boronic Acid Inhibition and In-Situ Click Chemistry

The following diagram illustrates the key molecular interactions involved in the in-situ discovery of a boronic acid-based inhibitor.

mechanism cluster_enzyme Enzyme Active Site cluster_fragments Fragments cluster_product Inhibitor Product enzyme Enzyme inhibitor Triazole-Boronic Acid Inhibitor enzyme->inhibitor Catalyzes Cycloaddition boronic_azide Boronic Acid-Azide boronic_azide->enzyme Binds to Active Site alkyne Alkyne alkyne->enzyme Binds to Adjacent Pocket

Caption: The enzyme's active site serves as a template to bring the boronic acid-azide and alkyne fragments together, catalyzing their "click" reaction to form the final inhibitor.

Conclusion

In-situ click chemistry, particularly when coupled with boronic acid-based fragments, represents a highly efficient and effective strategy for the discovery of potent and selective enzyme inhibitors. This approach offers significant advantages over traditional methods like HTS and FBDD by leveraging the catalytic power of the target enzyme to assemble its own inhibitor. For researchers in drug discovery, the adoption of this methodology can accelerate the identification of promising lead compounds and streamline the path toward novel therapeutics.

References

The Researcher's Guide to Palladium Ligands for Suzuki-Miyaura Coupling with 2-Fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Enhanced Synthetic Efficiency

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The introduction of fluorinated motifs, particularly the 2-fluorophenyl group, is of paramount importance in medicinal chemistry due to the profound effects of fluorine on a molecule's pharmacokinetic and pharmacodynamic properties.[1] However, the ortho-fluoro substitution on phenylboronic acid presents unique challenges, most notably the propensity for protodeboronation under basic reaction conditions.[2][3][4] This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, significantly reduces the yield of the desired biaryl product.[3]

The judicious selection of the palladium ligand is critical to overcoming these hurdles and achieving high-yielding, efficient cross-coupling. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.[5][6] This guide provides a comparative analysis of different classes of palladium ligands for reactions with 2-fluorophenylboronic acid derivatives, supported by experimental data and protocols to aid in the rational design of synthetic strategies.

Understanding the Challenge: The Instability of 2-Fluorophenylboronic Acids

The electron-withdrawing nature of the fluorine atom in 2-fluorophenylboronic acid derivatives increases the susceptibility of the carbon-boron bond to cleavage.[1] This inherent instability necessitates catalyst systems that can promote the desired cross-coupling reaction at a rate that significantly outpaces the rate of protodeboronation.[2][4] Key strategies to achieve this include:

  • Rapid Catalyst Activation: Employing pre-catalysts that quickly generate the active Pd(0) species under mild conditions is crucial.[2][4][7]

  • Facilitated Transmetalation: The ligand should promote efficient transfer of the aryl group from boron to palladium. The presence of ortho-fluorine substituents has been shown to increase the rate of transmetalation.[2]

  • Low-Temperature Reactivity: Catalyst systems that are active at or near room temperature can significantly suppress the rate of boronic acid decomposition.[2][4][7]

Ligand Classes and Their Performance

The two most prominent classes of ligands for this challenging transformation are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Buchwald Biaryl Phosphine Ligands

Developed by Stephen L. Buchwald and his group, these monodentate biarylphosphine ligands are characterized by their steric bulk and electron-rich nature.[8] Ligands such as XPhos and SPhos have demonstrated exceptional performance in Suzuki-Miyaura couplings of challenging substrates, including fluorinated boronic acids.[2][7][9]

The steric hindrance of these ligands promotes the formation of monoligated, highly reactive LPd(0) species, which readily undergo oxidative addition. The electron-donating ability of the phosphine enhances the rate of reductive elimination to afford the desired product.

Key Advantages:

  • High Reactivity: Enable coupling of a wide range of aryl and heteroaryl chlorides, bromides, and triflates.[2][4]

  • Mild Reaction Conditions: Often facilitate reactions at room temperature or slightly elevated temperatures (40 °C), minimizing substrate decomposition.[2][4][7]

  • Commercial Availability: A wide variety of Buchwald ligands and their corresponding palladium pre-catalysts are commercially available, simplifying reaction setup.[10]

LigandKey FeaturesTypical Reaction Conditions
XPhos Highly bulky and electron-rich.Room temperature to 40 °C, K₃PO₄ base, THF/water solvent system.[2][7]
SPhos Similar to XPhos with broad applicability.Room temperature to 40 °C, K₃PO₄ base, THF/water solvent system.[2][7]
RuPhos Strongly sigma-donating and bulky.65 °C to 100 °C, often base-free for specific substrates.[11][12][13]
N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as powerful alternatives to phosphine ligands in palladium-catalyzed cross-coupling.[14] They are strong σ-donors and form highly stable palladium complexes.[14] The steric bulk of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring.[14][15]

For sterically hindered substrates, such as those involving ortho-substituted aryl chlorides and boronic acids, NHC ligands with flexible steric bulk have proven to be highly effective, even enabling reactions at room temperature.[15] The strong donating ability and steric hindrance of these ligands are key to their success in challenging coupling reactions.[16][17]

Key Advantages:

  • High Stability: Form robust palladium complexes that are often resistant to decomposition.

  • Strong Electron Donation: Facilitates oxidative addition of challenging substrates like aryl chlorides.[15]

  • Tunable Steric Bulk: Allows for fine-tuning of the catalyst's properties for specific applications.[14][15]

LigandKey FeaturesTypical Reaction Conditions
IPr Bulky N-substituents, widely used.Room temperature to elevated temperatures, various bases and solvents.
SIPr Saturated backbone version of IPr, often more robust.Can provide selective reaction at aryl chlorides in the presence of triflates.[18]
SIMes Less sterically demanding than SIPr.Can favor reaction at aryl triflates over chlorides.[18]

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl halide with a 2-fluorophenylboronic acid derivative.

Protocol 1: Room-Temperature Coupling Using a Buchwald Pre-catalyst

This protocol is adapted from a method developed for the rapid coupling of unstable polyfluorophenyl boronic acids.[2][7]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Fluorophenylboronic acid derivative (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • To a reaction vial charged with a magnetic stir bar, add the aryl halide, 2-fluorophenylboronic acid derivative, and the XPhos Pd G3 pre-catalyst.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the degassed, anhydrous THF (2 mL) via syringe.

  • Add the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Thermally Promoted Coupling with an NHC Ligand

This protocol is a general procedure for the coupling of sterically hindered aryl chlorides.[15]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 2-Fluorophenylboronic acid derivative (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Imidazolium salt (NHC precursor) (0.024 mmol, 2.4 mol%)

  • Potassium tert-butoxide (KOtBu) (2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a glovebox, add Pd(OAc)₂, the imidazolium salt, and KOtBu to a reaction vial.

  • Add the aryl chloride and the 2-fluorophenylboronic acid derivative.

  • Add the anhydrous, degassed 1,4-dioxane.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Dry, concentrate, and purify the product as described in Protocol 1.

Visualizing the Process

To better understand the reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-Pd(II)-X_L Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X_L Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X_L->Transmetalation Ar-Pd(II)-Ar'_L Ar-Pd(II)(L)-Ar' Transmetalation->Ar-Pd(II)-Ar'_L Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Forms

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand Add_Solvent Add Degassed Solvent Combine_Reagents->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Add_Solvent->Inert_Atmosphere Heat_Stir Heat (if necessary) and Stir Inert_Atmosphere->Heat_Stir Monitor Monitor Progress (TLC, GC-MS, LC-MS) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Work-up and Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Organic Layer Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

The successful Suzuki-Miyaura cross-coupling of 2-fluorophenylboronic acid derivatives is highly dependent on the selection of an appropriate palladium ligand. Both bulky, electron-rich biaryl phosphines, such as XPhos and SPhos, and sterically demanding N-heterocyclic carbenes have proven to be effective in overcoming the challenge of protodeboronation. By facilitating rapid catalysis under mild conditions, these advanced ligand systems enable high-yield synthesis of valuable fluorinated biaryl compounds. The choice between these ligand classes will depend on the specific substrates, desired reaction conditions, and cost considerations. For challenging couplings involving aryl chlorides or sterically demanding partners, the use of modern pre-catalysts and carefully optimized reaction protocols is paramount for success.

References

X-ray crystal structure analysis of PARP-1 inhibitors with this fragment

Author: BenchChem Technical Support Team. Date: January 2026

Please specify the chemical fragment of interest for the X-ray crystal structure analysis of PARP-1 inhibitors.

To provide a comprehensive and accurate comparison guide as you've requested, the identity of the specific chemical fragment is essential. The analysis of inhibitor binding modes, their interactions with the PARP-1 active site, and a meaningful comparison with alternatives are all contingent on this central piece of information.

For example, are you interested in inhibitors containing fragments such as:

  • Phthalazinone (as seen in Olaparib)

  • Benzamide (a common pharmacophore for PARP inhibitors)

  • Indazole

  • Quinazolinone

  • A novel or proprietary fragment

Once you provide the specific fragment, I can proceed with a targeted search of the Protein Data Bank (PDB) and the relevant scientific literature to gather the necessary data for your guide. This will enable me to construct a detailed analysis that is directly relevant to your research interests.

A Technical Guide to the Structure-Activity Relationship of (5-Carbamoyl-2-fluorophenyl)boronic Acid Derivatives as Putative Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) for derivatives of (5-carbamoyl-2-fluorophenyl)boronic acid. While direct, extensive SAR studies on this specific scaffold are not widely published, this document synthesizes data from closely related boronic acid inhibitors to project a robust, predictive comparison. The insights herein are intended to guide researchers, medicinal chemists, and drug development professionals in the rational design of novel enzyme inhibitors based on this promising chemical entity.

Introduction: The Potential of this compound

This compound is a substituted arylboronic acid with structural motifs that suggest significant potential as an enzyme inhibitor. The boronic acid moiety is a well-established pharmacophore known to form reversible covalent bonds with the catalytic serine or threonine residues in the active sites of various enzymes, including proteasomes and serine proteases[1][2]. Furthermore, its structural similarity to the core of tavaborole, a benzoxaborole antifungal that inhibits leucyl-tRNA synthetase (LeuRS), points towards its potential as an inhibitor of aminoacyl-tRNA synthetases[3][4].

The presence of a fluorine atom at the 2-position and a carbamoyl group at the 5-position of the phenyl ring provides key handles for chemical modification to explore the SAR and optimize potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the fluorine can influence the pKa of the boronic acid, potentially enhancing its interaction with the target enzyme[5][6]. The carbamoyl group offers a site for hydrogen bonding interactions within an enzyme's active site.

This guide will first present a projected SAR based on logical inferences from published data on analogous compounds. This is followed by detailed experimental protocols for the synthesis of derivatives and their subsequent biological evaluation.

Projected Structure-Activity Relationship (SAR) Analysis

The following SAR is a predictive framework based on established principles from related boronic acid inhibitors. The proposed modifications to the this compound scaffold are designed to probe key interactions with a hypothetical enzyme active site.

Modifications of the Carbamoyl Group

The carbamoyl group is a critical interaction point. Modifications at this position are likely to significantly impact binding affinity and selectivity.

  • N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the nitrogen of the carbamoyl group can explore hydrophobic pockets within the enzyme's active site. Small alkyl groups (e.g., methyl, ethyl) may provide a modest increase in potency. Bulkier groups (e.g., benzyl, substituted phenyl) could lead to a more substantial increase if a corresponding hydrophobic pocket exists.

  • Replacement with other functional groups: Replacing the carbamoyl group with other hydrogen-bonding moieties, such as an N-hydroxycarbamoyl or a sulfonamide, could alter the hydrogen bond network and impact potency.

Modifications of the Phenyl Ring

Substitution on the phenyl ring can modulate the electronic properties of the boronic acid and introduce new interactions with the enzyme.

  • Additional Halogenation: The introduction of a second fluorine or a chlorine atom could further enhance the Lewis acidity of the boron, potentially leading to stronger covalent interactions. The position of this second halogen will be critical, with substitutions ortho to the boronic acid likely having the most significant electronic effect.

  • Introduction of Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as methoxy or methyl, would decrease the acidity of the boronic acid but could provide favorable van der Waals interactions in specific pockets.

Bioisosteric Replacement of the Phenyl Ring

Replacing the phenyl ring with other aromatic systems, such as thiophene or pyridine, can explore different spatial arrangements and potential new interactions. A pyridine ring, for instance, could introduce a hydrogen bond acceptor.

Table 1: Projected SAR of this compound Derivatives
Compound Modification from Parent Compound Projected Activity Trend Rationale
Parent This compoundBaselineReference compound.
1a N-Methyl-5-carbamoyl-2-fluorophenylboronic acidSmall alkyl group may fit into a small hydrophobic pocket.
1b N-Benzyl-5-carbamoyl-2-fluorophenylboronic acid↑↑Benzyl group can occupy a larger hydrophobic pocket, potentially increasing affinity.
1c N-(4-fluorophenyl)-5-carbamoyl-2-fluorophenylboronic acid↑↑↑The additional fluorine may provide beneficial interactions and improve metabolic stability[7][8].
2a 5-Carbamoyl-2,4-difluorophenylboronic acid↑↑A second fluorine atom increases the Lewis acidity of the boron, potentially enhancing covalent binding.
2b 5-Carbamoyl-2-fluoro-4-methoxyphenylboronic acid↓ or ↑The effect is dependent on the specific enzyme active site. The methoxy group is electron-donating but could provide favorable interactions.
3a 5-Carbamoyl-2-fluorothiophen-3-ylboronic acidVariableBioisosteric replacement may alter geometry and interactions.

Note: The projected activity trend is a qualitative prediction (↑: increased, ↓: decreased) based on established SAR principles for boronic acid inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of the proposed derivatives.

General Synthetic Scheme: Suzuki-Miyaura Cross-Coupling

A versatile method for synthesizing N-aryl derivatives of this compound is the Suzuki-Miyaura cross-coupling reaction[9][10][11][12][13].

G Start Starting Materials: (5-Bromo-2-fluorophenyl)boronic acid pinacol ester and Substituted Amine Step1 Amidation Reaction Start->Step1 Step2 Suzuki-Miyaura Coupling Step1->Step2 Step3 Deprotection Step2->Step3 End Final Product: N-Substituted this compound Step3->End

Caption: Reversible covalent inhibition of a serine protease.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The projected SAR analysis, based on established principles from related boronic acid inhibitors, provides a rational basis for the design of a focused library of derivatives. The provided experimental protocols for synthesis and biological evaluation offer a clear path for researchers to validate these predictions and potentially identify lead compounds for further development. Future work should focus on the synthesis and testing of the proposed derivatives to build a comprehensive and experimentally validated SAR for this compound class.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (5-Carbamoyl-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical research and synthetic chemistry, the integrity of our work extends beyond the successful synthesis of a target molecule. It encompasses a profound responsibility for laboratory safety and environmental stewardship. The proper management and disposal of chemical reagents, such as (5-Carbamoyl-2-fluorophenyl)boronic acid, are critical components of this responsibility. This guide provides a detailed, procedure-driven approach to safely manage and dispose of this compound, ensuring compliance and protecting both laboratory personnel and the environment.

The causality behind these protocols is rooted in the fundamental principle of "cradle-to-grave" management for hazardous waste, a framework established by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1][2] This principle mandates that the generator of a chemical waste is responsible for its safe handling from creation to final disposal.

Hazard Identification and Risk Assessment

Before any disposal procedure begins, a thorough understanding of the compound's hazards is essential. This compound, like many arylboronic acids, is classified as a hazardous chemical. While a specific Safety Data Sheet (SDS) for this exact compound was not found during the literature search, data from structurally similar compounds, such as 2-Fluorophenylboronic acid and 4-Cyano-2-fluorophenylboronic acid, provide a strong basis for risk assessment.[3][4]

These compounds are typically categorized with the following hazards:

  • Skin Irritation: Causes skin irritation.[4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5]

  • Acute Oral Toxicity: May be harmful if swallowed.[3]

This information dictates that all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and within a controlled environment.

Table 1: Hazard Profile and Required Precautions

Hazard ClassificationGHS PictogramHazard StatementRequired Precautions & PPE
Skin Irritant (Category 2)Exclamation MarkH315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat.[5][6]
Eye Irritant (Category 2A)Exclamation MarkH319: Causes serious eye irritationSafety goggles or face shield.[5][6]
STOT SE (Category 3)Exclamation MarkH335: May cause respiratory irritationWork in a chemical fume hood; use respiratory protection if dust is generated.[5][6]
Guiding Principles for Boronic Acid Waste Management

All chemical waste management plans should be guided by a hierarchy of controls that prioritizes waste minimization.[7][8] Before proceeding to disposal, consider these principles:

  • Source Reduction: Order only the quantity of chemical needed for your research to prevent surplus.[9]

  • Substitution: Where scientifically viable, substitute with less hazardous alternatives.[8]

  • Segregation: Never mix boronic acid waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[7][10][11] Incompatible chemicals can react violently or create more hazardous substances.[11]

  • No Drain Disposal: Unless explicitly permitted by local regulations and your EHS office for neutralized, dilute, non-hazardous solutions, boronic acids and their solutions should not be poured down the drain.[12]

Standard Operating Procedure (SOP) for Disposal

The following step-by-step protocols are designed to be a self-validating system for the disposal of this compound and associated materials. These procedures must be performed in compliance with your institution's Chemical Hygiene Plan, as required by the Occupational Safety and Health Administration (OSHA).[13]

This procedure applies to unused, expired, or surplus this compound.

  • Containerization:

    • Place the chemical waste in a chemically compatible, sealable container.[1][14] The original manufacturer's container is often the best choice.

    • If using a new container, ensure it is clean, dry, and appropriate for solid waste. Do not use food-grade containers.[1]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[10]

    • The label must clearly state:

      • The words "Hazardous Waste".[15]

      • The full chemical name: "this compound". Avoid abbreviations or formulas.

      • The specific hazards (e.g., "Irritant").[15]

      • The date of accumulation start.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][15] This area must be at or near the point of generation and under the control of the laboratory personnel.[9]

    • Ensure the container is kept closed at all times except when adding waste.[1][10]

    • Store within secondary containment (such as a spill tray) to prevent environmental release in case of a leak.[10]

  • Arranging Disposal:

    • Contact your institution's EHS department to schedule a pickup. Do not attempt to transport the waste off-site yourself.[9] Professional hazardous waste haulers must be used.[15]

An "empty" container that held a hazardous chemical must still be managed properly.

  • Triple Rinsing:

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone) that can dissolve the boronic acid residue.

  • Rinsate Collection:

    • Collect all rinsate as hazardous waste.[16] This rinsate should be placed in a designated, labeled container for liquid organic waste. Never dispose of the rinsate down the drain.

  • Container Disposal:

    • After triple rinsing, deface or remove the original chemical label to prevent confusion.[10]

    • The now-decontaminated container can typically be disposed of in the regular trash or recycling, according to institutional policy.

This category includes items like gloves, weigh paper, pipette tips, and absorbent materials from a spill cleanup.

  • Segregation:

    • Collect all solid materials contaminated with this compound separately from other lab trash.

  • Packaging:

    • Place the contaminated items in a designated, leak-proof plastic bag or a sealed container.

    • For sharps (like contaminated needles or broken glassware), use a designated puncture-resistant sharps container.[11]

  • Labeling and Disposal:

    • Label the bag or container as "Hazardous Waste" with the name of the chemical contaminant.

    • Manage this container as you would the neat chemical waste, storing it in the SAA and arranging for an EHS pickup.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[5]

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and safety goggles. For a large spill of solid powder, respiratory protection may be necessary.[6]

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[4] Place the material into a sealable container.

  • Cleanup: Use an inert absorbent material (e.g., vermiculite, sand) to clean the affected area.

  • Disposal: Collect all cleanup materials, including contaminated PPE, and package, label, and dispose of them as hazardous waste as described in section 3.3.[10]

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal route of waste containing this compound.

G Disposal Decision Tree for this compound Waste Start Waste Generation Point Waste_Type Identify Waste Type Start->Waste_Type Neat_Solid Neat Solid or Concentrated Solution Waste_Type->Neat_Solid Solid/Conc. Contaminated_Items Contaminated Items (PPE, Spill Debris) Waste_Type->Contaminated_Items Solid Items Empty_Container Empty Reagent Container Waste_Type->Empty_Container Container Package_Solid 1. Place in sealed, compatible container. 2. Affix 'Hazardous Waste' label. 3. Include full chemical name. Neat_Solid->Package_Solid Package_Items 1. Double-bag contaminated solids. 2. Use sharps container if needed. 3. Affix 'Hazardous Waste' label. Contaminated_Items->Package_Items Rinse_Container 1. Triple rinse with suitable solvent. 2. Collect all rinsate as liquid hazardous waste. Empty_Container->Rinse_Container Store_SAA Store in designated Satellite Accumulation Area (SAA) with secondary containment. Package_Solid->Store_SAA Package_Items->Store_SAA Dispose_Container Deface original label. Dispose of container in regular trash/recycling. Rinse_Container->Dispose_Container EHS_Pickup Arrange for pickup by Institutional EHS. Store_SAA->EHS_Pickup

Caption: Workflow for selecting the correct disposal path.

References

Navigating the Safe Handling of (5-Carbamoyl-2-fluorophenyl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the handling of (5-Carbamoyl-2-fluorophenyl)boronic acid. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to build a deep-rooted culture of safety and excellence in your laboratory.

I. Hazard Assessment and Risk Mitigation

Before any handling of this compound, a thorough risk assessment is crucial. The primary hazards associated with this class of compounds are:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1]

  • Serious Eye Irritation: The compound can cause significant damage if it comes into contact with the eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][2]

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is necessary. The selection of appropriate PPE is not a static choice but rather a dynamic process based on the specific laboratory operation being performed.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the recommended PPE for handling this compound. The rationale behind each piece of equipment is critical to understanding and ensuring compliance.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[3][4]Protects eyes from dust particles and accidental splashes. A face shield offers broader protection for the entire face.[3][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3]Prevents direct skin contact with the compound. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[3][6]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[3]Protects the skin on the body and legs from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when there is a risk of generating dust.[3]Minimizes the risk of inhaling airborne particles and causing respiratory tract irritation.[2][3]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound weighing Weighing or Transferring Solid? start->weighing solution_prep Preparing a Solution? weighing->solution_prep No ppe_weighing Required PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator weighing->ppe_weighing Yes reaction_workup Performing Reaction/Workup? solution_prep->reaction_workup No ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution_prep->ppe_solution Yes spill_cleanup Spill or Aerosol Potential? reaction_workup->spill_cleanup No ppe_reaction Required PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat reaction_workup->ppe_reaction Yes ppe_spill Required PPE: - Safety Goggles/Face Shield - Heavy-duty Nitrile Gloves - Lab Coat/Apron - Respirator (as needed) spill_cleanup->ppe_spill Yes

Caption: PPE Selection Workflow for Handling this compound.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

  • The work area should be clean and free of clutter to minimize the risk of spills and contamination.[3]

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table and diagram above before handling the chemical.

3. Handling:

  • When transferring the solid, use appropriate tools such as a spatula to avoid generating dust.[3]

  • Keep the container of this compound tightly closed when not in use.[3]

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Always add acid to water, never the other way around, to prevent a violent exothermic reaction.

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Clean the work area to remove any residual chemical.

IV. Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][8]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[9] Clean the spill area with an appropriate solvent. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

V. Disposal Plan: Responsible Waste Management

Improper disposal of this compound can lead to environmental contamination and personal injury. This chemical must be treated as hazardous waste.[4][7]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste" with the full chemical name.[7]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[7]

  • Segregation: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[4][10] Ensure that the waste container is stored separately from these materials to prevent dangerous chemical reactions.[4]

2. Container Decontamination:

  • Empty containers must be decontaminated before disposal.

  • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses can typically be disposed of as regular solvent waste, but always consult your institution's EHS guidelines.

3. Final Disposal:

  • Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area until they are collected by your institution's EHS personnel or a licensed waste disposal company.[7]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][7]

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your organization.

VI. References

  • Lab Alley. How To Safely Dispose of Boric Acid. Available at: --INVALID-LINK--

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Available at: --INVALID-LINK--

  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Available at: --INVALID-LINK--

  • Chemtalk. (2022, April 29). Boric acid. Available at: --INVALID-LINK--

  • BenchChem. (2025). Understanding Boronic Acids: Properties, Handling, and Sourcing. Available at: --INVALID-LINK--

  • BenchChem. (2025). Personal protective equipment for handling 2-Naphthylboronic acid-D7. Available at: --INVALID-LINK--

  • BenchChem. (2025). Proper Disposal of 2-Chloropyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals. Available at: --INVALID-LINK--

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available at: --INVALID-LINK--

  • BenchChem. (2025). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Available at: --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available at: --INVALID-LINK--

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Available at: --INVALID-LINK--

  • CHEMM. Personal Protective Equipment (PPE). Available at: --INVALID-LINK--

  • Fisher Scientific. (2024, March 7). SAFETY DATA SHEET: 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: (2-Formylphenyl)boronic acid. Available at: --INVALID-LINK--

  • SynQuest Laboratories, Inc. (2021). SAFETY DATA SHEET: 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic acid. Available at: --INVALID-LINK--

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Cyano-2-fluorophenylboronic acid. Available at: --INVALID-LINK--

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Fluorophenylboronic acid. Available at: --INVALID-LINK--

  • Organic Syntheses. boronic esters. Available at: --INVALID-LINK--

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Available at: --INVALID-LINK--

  • University of Washington. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Available at: --INVALID-LINK--

  • TCI Chemicals. (2025, May 23). SAFETY DATA SHEET: 3-Chloro-5-fluorophenylboronic Acid. Available at: --INVALID-LINK--

  • Fisher Scientific. (2011, August 17). SAFETY DATA SHEET: 4-Cyano-2-fluorophenylboronic acid. Available at: --INVALID-LINK--

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.